Catechol-d6
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,2,3,4-tetradeuterio-5,6-dideuteriooxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2/c7-5-3-1-2-4-6(5)8/h1-4,7-8H/i1D,2D,3D,4D/hD2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCIMNLLNPGFGHC-UDDMDDBKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])O[2H])O[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202656-22-2 | |
| Record name | 202656-22-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physicochemical Properties of Catechol-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Isotopic Labeling in Advanced Research
In the landscape of modern scientific inquiry, particularly within drug discovery and metabolic studies, the use of stable isotope-labeled compounds is indispensable. Catechol-d6, the deuterated analogue of catechol (1,2-dihydroxybenzene), stands out as a critical tool for researchers. Its unique physical and chemical properties, stemming from the replacement of hydrogen with deuterium atoms, offer enhanced sensitivity and accuracy in a variety of analytical techniques. This guide provides an in-depth exploration of the physical properties of this compound, offering a valuable resource for scientists leveraging this compound in their research.
The primary utility of this compound lies in its application as an internal standard for mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] Because its chemical behavior is nearly identical to its non-deuterated counterpart, it co-elutes during chromatographic separation, yet is easily distinguishable by its higher mass. This allows for precise quantification of catechol and its metabolites in complex biological matrices, a crucial aspect of pharmacokinetic and toxicological studies.
Core Physicochemical Properties
While specific physical property data for this compound is not extensively published, the properties of its non-deuterated form, catechol, provide a close approximation. It is important to note that deuteration can lead to slight variations in properties such as melting and boiling points.[2][3]
| Property | Value (for Catechol) | Notes |
| Molecular Formula | C₆D₆O₂ | All six hydrogen atoms are replaced with deuterium.[1] |
| Molecular Weight | 116.15 g/mol | [1][4][5][6] |
| CAS Number | 202656-22-2 | [1][4][6] |
| Appearance | Colorless crystalline solid | May turn brown upon exposure to air and light.[7][8] |
| Melting Point | 103-105 °C | [9][10][11] |
| Boiling Point | 245.5 °C (sublimes) | [9][10][11] |
| Solubility in Water | 430 g/L at 20 °C | [10] |
| Solubility in Organic Solvents | Soluble in ethanol, DMSO, and dimethylformamide (DMF) | [12] |
| Isotopic Enrichment | ≥98 atom % D | Commercially available with high isotopic purity.[1] |
Synonyms: 1,2-Benzenediol-d6, Pyrothis compound, 1,2-Dihydroxybenzene-d6[1][6]
Spectroscopic Profile: A Comparative Analysis
The substitution of hydrogen with deuterium atoms in this compound results in predictable and analytically useful changes in its spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: In a ¹H NMR spectrum, this compound will exhibit a significantly simplified or absent signal in the aromatic region compared to unlabeled catechol.[1] The only observable proton signals would be from the two hydroxyl (-OH) groups, which can also exchange with deuterium if the sample is prepared in a deuterated solvent like D₂O. This lack of proton signals in the benzene ring makes it an excellent internal standard in proton NMR studies of complex mixtures.
-
¹³C NMR: The ¹³C NMR spectrum of this compound will be very similar to that of catechol. However, the carbon atoms directly bonded to deuterium will show a characteristic triplet multiplicity due to C-D coupling, and their chemical shifts may be slightly upfield compared to the corresponding carbons in catechol.
-
²H NMR (Deuterium NMR): A ²H NMR spectrum of this compound would show a distinct resonance corresponding to the deuterium atoms on the aromatic ring, providing a direct method to confirm deuteration and assess isotopic purity.[1]
Infrared (IR) Spectroscopy
The vibrational frequencies of chemical bonds are dependent on the masses of the bonded atoms. The C-D bond is stronger and vibrates at a lower frequency than the C-H bond. Therefore, the IR spectrum of this compound will show characteristic C-D stretching and bending vibrations at lower wavenumbers compared to the C-H vibrations in catechol. The O-H stretching frequency will remain largely unaffected unless the hydroxyl protons are also exchanged for deuterium.
Mass Spectrometry (MS)
Mass spectrometry is a primary technique where the utility of this compound is most evident. The molecular ion peak ([M]⁺) for this compound will appear at an m/z of 116, which is 6 mass units higher than that of unlabeled catechol (m/z 110). This distinct mass difference allows for the use of this compound as an ideal internal standard in isotope dilution mass spectrometry for the accurate quantification of catechol in various samples.[1]
Experimental Protocol: Use of this compound as an Internal Standard in LC-MS Quantification
The following is a generalized workflow for the use of this compound as an internal standard for the quantification of catechol in a biological sample using Liquid Chromatography-Mass Spectrometry (LC-MS).
Caption: Workflow for quantitative analysis using this compound.
Safety and Handling
This compound should be handled with the same precautions as unlabeled catechol. It is toxic if swallowed or in contact with skin, causes skin irritation, and can cause serious eye damage.[4] It is also suspected of causing genetic defects and cancer.[4]
Handling Precautions:
-
Work in a well-ventilated area or a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place away from light and moisture.[4]
Conclusion
This compound is a powerful tool for researchers in various scientific disciplines. Its well-defined physicochemical properties, particularly its distinct mass and spectroscopic characteristics, make it an invaluable internal standard for quantitative analysis. Understanding these properties is essential for the effective design and interpretation of experiments, ultimately leading to more robust and reliable scientific outcomes. The continued application of such stable isotope-labeled compounds will undoubtedly contribute to advancements in drug development, environmental analysis, and our fundamental understanding of biological systems.
References
-
Solubility of Things. (n.d.). Catechol. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). This compound CAS No.: 202656-22-2. Retrieved from [Link]
-
Wikipedia. (2024, November 25). Catechol. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H NMR spectra in DMSO-d6 for (a) Catechol end-functional PLLA with DP 10 and (b) Dopamine initiator. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of a catechol and b catechol adsorbed on submicronic TiO 2 particles. Retrieved from [Link]
-
The Good Scents Company. (n.d.). catechol, 120-80-9. Retrieved from [Link]
-
ResearchGate. (n.d.). Data of distinct peaks in 13 C NMR spectra of compounds 6(a-t) in DMSO-d6. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0032037). Retrieved from [Link]
-
NIST. (n.d.). 1,2-Benzenediol. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
AIR Unimi. (2024, February 20). Concise synthesis of deuterium-labelled proanthocyanidin metabolite 5-(3′,4′-dihydroxyphenyl)-γ-valerolactone as an analyti. Retrieved from [Link]
-
PubChem. (n.d.). Catechol Dimethylether-d6. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of (A) catechol (B) poly(catechol). Retrieved from [Link]
-
NP-MRD. (n.d.). 1H NMR Spectrum (1D, 100 MHz, 1% DCl / DMSO-d6, simulated) (NP0024690). Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0240490). Retrieved from [Link]
-
NIST. (n.d.). 1,2-Benzenediol. Retrieved from [Link]
-
SpectraBase. (n.d.). Catechol anion - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
mzCloud. (n.d.). Catechol. Retrieved from [Link]
-
PubMed. (2014). Regioselective deuterium labeling of estrone and catechol estrogen metabolites. Retrieved from [Link]
-
Journal of Chemical Education. (2019). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
-
Inchem.org. (n.d.). ICSC 0411 - CATECHOL. Retrieved from [Link]
-
Journal of Chemical Education. (2024, July 15). Deuteration of Arenes via Pd-Catalyzed C–H Activation: A Lesson in Nondirected C–H Activation, Isotopic Labeling, and NMR Characterization. Retrieved from [Link]
-
ZEOCHEM. (n.d.). Deuterium Labeled Compounds. Retrieved from [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. This compound (202656-22-2) for sale [vulcanchem.com]
- 3. Deuterium Labeled Compounds | ZEOCHEM [zeochem.com]
- 4. isotope.com [isotope.com]
- 5. This compound | C6H6O2 | CID 57607840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. vivanls.com [vivanls.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. ICSC 0411 - CATECHOL [inchem.org]
- 9. Catechol - Wikipedia [en.wikipedia.org]
- 10. 120-80-9 CAS MSDS (Catechol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. catechol, 120-80-9 [thegoodscentscompany.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
An In-depth Technical Guide to Catechol-d6: Structure, Synthesis, and Application in Quantitative Analysis
This guide provides an in-depth technical overview of Catechol-d6 (Benzene-1,2-diol-d6), a deuterated analogue of catechol. Designed for researchers, scientists, and professionals in drug development, this document details its chemical structure, synthesis, and critical applications as an internal standard in modern analytical chemistry. The narrative synthesizes technical data with practical, field-proven insights to ensure both scientific integrity and immediate applicability in a laboratory setting.
Introduction: The Role of Isotopic Labeling in Analytical Precision
In the landscape of quantitative analysis, particularly within complex biological matrices, the challenge of achieving accuracy and precision is paramount. Matrix effects, variations in sample preparation, and instrument drift can all introduce significant error. The use of stable isotope-labeled internal standards (SIL-IS) is the gold standard for mitigating these variables. By incorporating a known quantity of an isotopically heavier version of the analyte into a sample at the earliest stage, variations in sample processing and analysis affect both the analyte and the standard nearly identically. This compound is a prime example of such a standard, offering a robust tool for the quantification of its unlabeled counterpart, catechol, and related compounds.
Chemical Structure and Formula of this compound
This compound is the fully deuterated isotopologue of catechol (1,2-dihydroxybenzene). In this molecule, all six hydrogen atoms—four on the aromatic ring and two in the hydroxyl groups—are replaced with deuterium (²H or D), a stable, non-radioactive isotope of hydrogen.
-
IUPAC Name: 1,2,3,4-tetradeuterio-5,6-dideuteriooxybenzene[1]
-
Synonyms: 1,2-Benzenediol-d6, Pyrothis compound, 1,2-Dihydroxybenzene-d6[1][3]
The key structural feature is the +6 Dalton (Da) mass shift relative to native catechol, which allows for clear differentiation in mass spectrometry without significantly altering the molecule's chemical properties.[2]
Caption: Chemical structure of this compound.
Physicochemical Properties
The substitution of hydrogen with deuterium results in slight alterations to the physicochemical properties of the molecule due to the greater mass of deuterium. This phenomenon, known as the kinetic isotope effect, can lead to minor differences in reaction rates and physical constants compared to the unlabeled analogue.[4]
| Property | Value | Source |
| Molecular Weight | 116.15 g/mol | [1][2][3] |
| Exact Mass | 116.0744 Da | [1] |
| Isotopic Enrichment | ≥98 atom % D | [2] |
| Appearance | Solid | [3] |
| Storage Temperature | Room temperature, protected from light and moisture | [3] |
| pKa₁ | ~9.45 (similar to catechol) | [5] |
| pKa₂ | ~12.8 (similar to catechol) | [5] |
| log P | ~0.88 (similar to catechol) | [5] |
Expert Insight: While the physicochemical properties of this compound are very similar to catechol, ensuring co-elution in chromatographic systems is critical.[2] Even minor differences in retention time can lead to differential matrix effects if the elution occurs during a steep gradient of interfering compounds, potentially compromising quantification.[6][7]
Synthesis of this compound
The synthesis of deuterated compounds like this compound aims for high isotopic enrichment. While multiple synthetic routes exist for catechol itself, such as the hydroxylation of phenol or the demethylation of guaiacol, producing the deuterated version typically involves either direct deuterium exchange on the catechol molecule or building the molecule from deuterated precursors.[8][9][10]
A common laboratory-scale approach involves acid- or base-catalyzed hydrogen-deuterium exchange reactions using a deuterium source like deuterium oxide (D₂O) or deuterated acids. For example, regioselective deuteration of catechol derivatives can be achieved using deuterated trifluoroacetic acid.[11] Another method involves the hydrogenation of oxygen-substituted aromatics in the presence of deuterium gas (D₂) and a catalyst like Rhodium on silica.[12]
A patented method describes the synthesis of deuterated catechols with high isotopic purity (greater than 99.0%) by reacting deuterated dihalomethanes with catechols that have deuterated phenolic groups, ensuring high isotopic yield in the final product.[13]
Applications in Research and Drug Development
The primary application of this compound is as an internal standard for quantitative analysis by isotope dilution mass spectrometry (IDMS).[2] This is particularly crucial in bioanalytical assays where catechol and its metabolites (catecholamines like dopamine, epinephrine, and norepinephrine) are important biomarkers.
Key Application Areas:
-
Pharmacokinetic (PK) Studies: Accurate measurement of drug candidates and their metabolites containing a catechol moiety.
-
Clinical Diagnostics: Quantification of catecholamines in plasma and urine for the diagnosis and monitoring of diseases such as pheochromocytoma.[14]
-
Environmental Analysis: Monitoring levels of phenolic pollutants in various environmental matrices.[3]
-
Metabolomics: Tracing the metabolic pathways of catechol-containing compounds.
-
NMR Spectroscopy: Can be used as a reference standard in ²H NMR or to provide a simplified spectrum in ¹H NMR by eliminating proton signals from the catechol moiety.[15][16][17]
Causality Behind its Efficacy as an Internal Standard:
-
Identical Chemical Behavior: this compound has virtually identical extraction recovery, ionization efficiency, and chromatographic retention time to unlabeled catechol.[2]
-
Co-elution: This ensures that both the analyte and the internal standard experience the same matrix effects during LC-MS analysis.[7]
-
Mass Differentiation: The +6 Da mass difference allows for easy and unambiguous detection by the mass spectrometer without isobaric interference from the analyte.[2]
-
High Isotopic Purity: Commercially available this compound typically has high isotopic enrichment (>98%), minimizing the contribution of unlabeled catechol in the standard, which is crucial for accurate quantification at low concentrations.[2][3]
Experimental Protocol: Quantification of Catecholamines in Human Plasma using LC-MS/MS
This section provides a representative, step-by-step protocol for the use of this compound and other deuterated catecholamines as internal standards for the quantification of endogenous catecholamines in human plasma. This method is adapted from established bioanalytical procedures.[18][19]
6.1. Materials and Reagents
-
This compound, Dopamine-d4, Epinephrine-d6, Norepinephrine-d6 (Internal Standards)
-
Catechol, Dopamine, Epinephrine, Norepinephrine (Analytical Standards)
-
Human Plasma (K₂EDTA)
-
Solid Phase Extraction (SPE) Cartridges (e.g., C18 or mixed-mode cation exchange)
-
Methanol, Acetonitrile (LC-MS grade)
-
Formic Acid, Ammonium Hydroxide
-
Deionized Water (18 MΩ·cm)
-
Centrifuge, Nitrogen Evaporator
6.2. Sample Preparation Workflow
Sources
- 1. This compound | C6H6O2 | CID 57607840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. resolvemass.ca [resolvemass.ca]
- 3. isotope.com [isotope.com]
- 4. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 5. Catechol - Wikipedia [en.wikipedia.org]
- 6. myadlm.org [myadlm.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. prepchem.com [prepchem.com]
- 10. Synthesis of Catechols from Phenols via Pd-Catalyzed Silanol-Directed C–H Oxygenation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regioselective deuterium labeling of estrone and catechol estrogen metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. WO2009035652A1 - Synthesis of deuterated catechols and benzo[d][1,3] dioxoles and derivatives thereof - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. rsc.org [rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. agilent.com [agilent.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
A Guide to the Synthesis, Isotopic Labeling, and Application of Catechol-d6
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis and isotopic labeling of Catechol-d6. It moves beyond a simple recitation of protocols to offer field-proven insights into the causality behind experimental choices, ensuring a robust and reproducible methodology.
Introduction: The Strategic Imperative for Isotopic Labeling
In modern pharmaceutical development and metabolic research, understanding a compound's fate within a biological system is paramount. Isotopic labeling, the practice of replacing specific atoms in a molecule with their heavier, stable isotopes, is a cornerstone of this endeavor[1]. Catechol (1,2-dihydroxybenzene), a key structural motif in numerous drugs and neurotransmitters like Levodopa and Dobutamine, presents a common metabolic pathway involving oxidation and conjugation[2][3][4].
The synthesis of this compound (1,2-dihydroxybenzene-d6), where all six hydrogen atoms are replaced with deuterium, provides an indispensable tool for this analysis. Its utility is twofold:
-
Metabolic Tracer: It allows for the unambiguous tracking of catechol-containing xenobiotics through complex biological matrices, distinguishing them from endogenous catechol pools.
-
Internal Standard: In quantitative bioanalysis, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), this compound serves as the gold-standard internal standard, co-eluting with the unlabeled analyte but being distinguishable by mass, thereby correcting for matrix effects and variations in sample processing and instrument response[5].
This guide will detail a primary, reliable method for the synthesis of this compound, focusing on the principles that ensure high isotopic incorporation and chemical purity.
Core Synthesis Methodology: Hydrogen-Deuterium Exchange
While multi-step synthesis from deuterated precursors is possible, the most direct and resource-efficient method for preparing this compound is through direct hydrogen-deuterium (H/D) exchange on unlabeled catechol. This process leverages the lability of certain protons under specific conditions.
The Chemical Rationale: Proton Lability
The six protons in catechol exhibit two distinct levels of reactivity:
-
Phenolic Protons (-OH): These are highly acidic and will rapidly exchange with any available deuterium source, such as deuterated water (D₂O), even without a catalyst[1].
-
Aromatic Protons (C-H): The four protons on the benzene ring are covalently bound to carbon and are not readily exchangeable. To facilitate their exchange, the aromatic ring must be "activated" to make the protons more susceptible to electrophilic substitution. This is typically achieved under forcing conditions using a strong deuterated acid or base catalyst at elevated temperatures[6]. The catalyst promotes the reversible protonation/deuteration of the ring, driving the equilibrium towards the fully deuterated product through the use of a large excess of the deuterium source.
Synthetic Workflow: Acid-Catalyzed H/D Exchange
The following workflow describes a robust method for achieving high levels of deuterium incorporation. A strong deuterated acid in deuterated water serves as both the deuterium source and the catalyst.
Caption: Workflow for the synthesis of this compound via H/D exchange.
Experimental Protocol and Data Validation
The following protocol is a self-validating system. Successful execution, confirmed by the analytical characterization described, ensures the production of high-purity this compound.
Detailed Step-by-Step Protocol
Safety Precaution: Catechol is toxic if swallowed or in contact with skin and is suspected of causing genetic defects. Strong acids are corrosive. All operations must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Reagent Preparation: In a heavy-walled pressure vessel equipped with a magnetic stir bar, add catechol (1.0 eq).
-
Deuterium Source Addition: Add deuterium oxide (D₂O, 20 eq by volume) to the vessel.
-
Catalyst Introduction: Carefully add deuterated sulfuric acid (D₂SO₄, 96-98% in D₂O, 0.1 eq) to the mixture.
-
Reaction: Securely seal the pressure vessel. Place it in an oil bath or heating mantle situated on a magnetic stir plate. Heat the reaction to 180 °C with vigorous stirring for 48 hours. The use of a sealed vessel is critical to maintain pressure and prevent the loss of volatile reagents.
-
Work-up - Quenching: After 48 hours, remove the vessel from the heat and allow it to cool completely to room temperature behind a blast shield. Carefully unseal the vessel.
-
Neutralization: Slowly quench the reaction mixture by adding it to a cooled, saturated solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Extraction: Transfer the neutralized aqueous mixture to a separatory funnel and extract three times with ethyl acetate. The catechol product is more soluble in the organic layer.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate in vacuo using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent like toluene or by flash column chromatography on silica gel[7]. This step is crucial for removing any non-deuterated starting material and potential side products[8].
Quality Control and Characterization
The purity and isotopic incorporation of the final product must be rigorously verified.
Mass Spectrometry (MS): This is the primary technique for determining isotopic enrichment. The sample is analyzed, often by GC-MS or LC-MS, to observe the molecular ion peak.
| Analyte | Chemical Formula | Molecular Weight ( g/mol ) | Expected Mass Shift |
| Catechol | C₆H₆O₂ | 110.11 | N/A |
| This compound | C₆D₆O₂ | 116.15 | +6 Da |
Table 1: Comparison of molecular weights for unlabeled and deuterated catechol.[9][10]
A successful synthesis will show a mass spectrum dominated by the peak at m/z 116, with the peak at m/z 110 (unlabeled) being less than 2% of the total ion count, indicating ≥98% isotopic purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides structural confirmation.
-
¹H NMR: A spectrum of the final product in a suitable solvent (e.g., CDCl₃) should show a significant reduction or complete absence of the aromatic and hydroxyl proton signals seen in standard catechol. The residual signals can be used to quantify the small amount of remaining ¹H.
-
²H NMR: A deuterium NMR spectrum will show signals corresponding to the deuterated positions, confirming the location of the labels.
-
¹³C NMR: The carbon spectrum will be altered due to C-D coupling, providing further structural evidence[6].
Applications in Drug Development
The availability of high-purity this compound enables critical studies in the pharmaceutical sciences.
Use as an Internal Standard in Quantitative Bioanalysis
In a typical drug quantification assay, a known amount of this compound is spiked into every biological sample (e.g., plasma, urine) before sample preparation. Because it is chemically identical to the unlabeled analyte, it experiences the same extraction loss, matrix suppression/enhancement, and ionization efficiency in the mass spectrometer. By measuring the peak area ratio of the analyte to the stable isotope-labeled internal standard (SIL-IS), precise and accurate quantification is achieved.
Caption: Use of this compound as an internal standard in LC-MS bioanalysis.
Probing Metabolic Pathways
When studying a drug that is metabolized to a catechol-containing species, administering a deuterated version of the parent drug allows researchers to trace its metabolic fate[11][12]. The mass shift imparted by the deuterium labels acts as a unique signature. Any metabolite detected in plasma or urine that contains this signature can be definitively linked to the administered drug, helping to identify novel metabolic pathways and potentially reactive intermediates[13]. This is invaluable for understanding drug clearance mechanisms and assessing potential toxicological risks.
Conclusion
The synthesis of this compound via acid-catalyzed hydrogen-deuterium exchange is a robust and accessible method for producing a critical tool for modern pharmaceutical research. Its application as a stable isotope-labeled internal standard and a metabolic tracer provides unparalleled clarity in quantitative bioanalysis and drug metabolism studies. The methodologies and principles outlined in this guide provide the foundation for the successful synthesis, validation, and application of this essential research compound.
References
-
Organic Syntheses. (n.d.). Catechol. Organic Syntheses. Retrieved from [Link]
-
Wageningen University & Research. (n.d.). PRODUCTION OF CATECHOLS. WUR eDepot. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Wikipedia. (n.d.). Catechol. Retrieved from [Link]
-
Stack, D. E., & Pottie, I. R. (2014). Regioselective Deuterium Labeling of Estrone and Catechol Estrogen Metabolites. Steroids, 92, 58-64. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of catechol. Retrieved from [Link]
-
Lynch, J. H., et al. (2020). Evidence from stable-isotope labeling that catechol is an intermediate in salicylic acid catabolism in the flowers of Silene latifolia (white campion). Planta, 252(1), 12. Retrieved from [Link]
-
Google Patents. (n.d.). WO2009035652A1 - Synthesis of deuterated catechols and benzo[d][7][9] dioxoles and derivatives thereof. Retrieved from
-
Rendic, S., & Guengerich, F. P. (2021). Formation of potentially toxic metabolites of drugs in reactions catalyzed by human drug-metabolizing enzymes. Archives of Toxicology, 95(1), 1-38. Retrieved from [Link]
-
AIR Unimi. (2024). Concise synthesis of deuterium-labelled proanthocyanidin metabolite 5-(3′,4′-dihydroxyphenyl)-γ-valerolactone as an analytical standard. Retrieved from [Link]
-
Wikipedia. (n.d.). Isotopic labeling. Retrieved from [Link]
-
Gopiwad, P., et al. (2024). Medicinal chemistry of catechol, a versatile pharmacophore. International Journal of Green Pharmacy, 18(1). Retrieved from [Link]
-
Atzrodt, J., Derdau, V., Fey, T., & Zimmermann, J. (2018). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews, 118(3), 1123-1189. Retrieved from [Link]
-
Zhu, B. T. (2007). How Many Drugs Are Catecholics. Letters in Drug Design & Discovery, 4(3), 163-170. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Catechol – Knowledge and References. Retrieved from [Link]
-
ResearchGate. (n.d.). Methods for the synthesis of deuterated aldehydes. Retrieved from [Link]
-
The Royal Society of Chemistry. (2011). Chapter 3: Labelling with Deuterium and Tritium. In Isotopes in the Physical and Biomedical Sciences. Retrieved from [Link]
-
MDPI. (2023). Drug Metabolism and Toxicological Mechanisms. Retrieved from [Link]
Sources
- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 2. ctppc.org [ctppc.org]
- 3. How Many Drugs Are Catecholics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. books.rsc.org [books.rsc.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. WO2009035652A1 - Synthesis of deuterated catechols and benzo[d][1,3] dioxoles and derivatives thereof - Google Patents [patents.google.com]
- 9. This compound | C6H6O2 | CID 57607840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. isotope.com [isotope.com]
- 11. Formation of potentially toxic metabolites of drugs in reactions catalyzed by human drug-metabolizing enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Regioselective deuterium labeling of estrone and catechol estrogen metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Catechol-d6: A Comprehensive Technical Guide for Advanced Analytical and Mechanistic Studies
Introduction: The Isotopic Advantage in Chemical Analysis
In the landscape of modern analytical chemistry and drug development, the pursuit of precision, accuracy, and mechanistic clarity is paramount. Stable isotope-labeled compounds have emerged as indispensable tools in this endeavor, and among them, Catechol-d6 stands out for its utility in quantitative analysis and mechanistic investigations. This technical guide provides an in-depth exploration of this compound, from its fundamental properties to its practical application, designed for researchers, scientists, and drug development professionals.
PART 1: Core Chemical Identity of this compound
This compound is the deuterated analog of catechol (1,2-dihydroxybenzene), where all four hydrogen atoms on the benzene ring and the two hydroxyl hydrogens have been replaced with deuterium, a stable isotope of hydrogen. This isotopic substitution, while minimally altering the molecule's chemical reactivity, imparts a significant mass shift, making it an ideal internal standard for mass spectrometry-based applications.
CAS Number and Synonyms
The Chemical Abstracts Service (CAS) has assigned the number 202656-22-2 to this compound.[1][2][3][4] This unique identifier is crucial for unambiguous identification in databases, publications, and regulatory submissions.
This compound is also known by several synonyms, reflecting its chemical structure and relationship to its non-deuterated counterpart:
-
1,2-Benzenediol-d6
-
Pyrothis compound
-
o-Dihydroxybenzene-d6
-
1,2-Dihydroxybenzene-d6
-
2-Hydroxyphenol-d6
-
o-Hydroquinone-d6
-
1,2-Benzene-3,4,5,6-d4-diol-d2[2]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. Understanding these properties is fundamental to its proper handling, storage, and application.
| Property | Value | Source(s) |
| CAS Number | 202656-22-2 | [1][2][3][4] |
| Molecular Formula | C₆D₆O₂ | [1] |
| Molecular Weight | 116.15 g/mol | [1][2][4] |
| Isotopic Enrichment | Typically ≥98 atom % D | [1] |
| Appearance | Varies; often a solid | [2] |
| Storage Temperature | 2-8°C, away from light and moisture | [5] |
PART 2: Synthesis of this compound - A Practical Approach
The synthesis of this compound is typically achieved through acid-catalyzed hydrogen-deuterium (H/D) exchange of catechol. This method is favored for its efficiency and the high levels of deuteration achievable. The underlying principle is the electrophilic substitution of protons on the aromatic ring with deuterons from a deuterium source, such as deuterium oxide (D₂O).
Causality Behind the Synthetic Choice
An acid catalyst, such as a polymer-supported acid like Amberlyst 15, is employed to facilitate the electrophilic aromatic substitution.[4] The hydroxyl groups of catechol are activating, directing the substitution to the ortho and para positions. By using a large excess of D₂O and heating the reaction, a high degree of deuterium incorporation can be achieved across all four positions on the aromatic ring. The hydroxyl protons are also readily exchanged with deuterium in the presence of D₂O.
Detailed Experimental Protocol: Acid-Catalyzed Deuteration
This protocol describes a general method for the synthesis of this compound. Researchers should adapt this protocol based on their specific laboratory conditions and safety procedures.
Materials:
-
Catechol (unlabeled)
-
Deuterium oxide (D₂O, 99.8 atom % D)
-
Amberlyst 15 (or other suitable acid catalyst)
-
Anhydrous diethyl ether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, combine catechol (1.0 equivalent) and a significant excess of deuterium oxide (e.g., 10-20 equivalents).
-
Catalyst Addition: Add the acid catalyst (e.g., Amberlyst 15, ~10% by weight of catechol).
-
Reaction: Heat the mixture to reflux with stirring under an inert atmosphere (e.g., nitrogen or argon) for 24-48 hours. The progress of the reaction can be monitored by ¹H NMR by observing the disappearance of the aromatic proton signals.
-
Workup: Cool the reaction mixture to room temperature. Remove the catalyst by filtration.
-
Extraction: Transfer the filtrate to a separatory funnel and extract the product with anhydrous diethyl ether (3x).
-
Drying and Evaporation: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude this compound can be further purified by recrystallization or column chromatography if necessary.
-
Characterization: Confirm the identity and isotopic enrichment of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Sources
A Technical Guide to High-Purity Catechol-d6 for Analytical and Research Applications
Introduction: The Critical Role of High-Purity Deuterated Standards in Quantitative Analysis
In the landscape of modern analytical chemistry, particularly within pharmaceutical and biomedical research, the demand for precision and accuracy is paramount. Stable isotope-labeled (SIL) internal standards are the cornerstone of robust quantitative analysis, especially in mass spectrometry-based methods.[1][2] Catechol-d6 (1,2-Benzenediol-d6), the deuterated analogue of catechol, serves as an essential internal standard for the quantification of catechol and its metabolites, which are implicated in numerous biological pathways and are precursors to important neurotransmitters.[3][4]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of commercially available high-purity this compound, the analytical methodologies required to verify its purity, and best practices for its application as an internal standard. The integrity of any quantitative bioanalysis rests on the quality of its internal standard; therefore, a thorough understanding of its chemical and isotopic purity is not merely a recommendation but a necessity.[1][5]
Commercial Suppliers of High-Purity this compound
The selection of a reliable supplier is the first critical step in ensuring the quality of your analytical data. The following table summarizes prominent commercial suppliers of high-purity this compound, detailing their typical specifications. Researchers should always request a lot-specific Certificate of Analysis (CoA) to obtain precise purity data.
| Supplier | Product Name | CAS Number | Stated Chemical Purity | Stated Isotopic Purity (Enrichment) | Key Documents Provided |
| LGC Standards | This compound | 202656-22-2 | ≥98% | Not specified (product dependent) | Certificate of Analysis, Safety Data Sheet |
| Sigma-Aldrich (Merck) | This compound | 202656-22-2 | 98% | Not specified (product dependent) | Certificate of Analysis, Certificate of Origin |
| Cambridge Isotope Laboratories, Inc. (CIL) | Catechol (D₆, 98%) | 202656-22-2 | 98% | 98 atom % D | Certificate of Analysis, Safety Data Sheet |
| ResolveMass Laboratories Inc. | This compound | 202656-22-2 | ≥98% | ≥98 atom % D | Certificate of Analysis |
Note: The information in this table is based on publicly available data and is subject to change. It is imperative to consult the supplier and the lot-specific Certificate of Analysis for the most accurate and current information.
The Imperative of Purity: Chemical and Isotopic Integrity
The utility of this compound as an internal standard is entirely dependent on its purity. Two distinct forms of purity are critical: chemical purity and isotopic purity (or isotopic enrichment).
-
Chemical Purity refers to the percentage of the material that is the specified compound, irrespective of its isotopic composition. Impurities can introduce interfering signals, degrade instrument performance, or compete with the analyte during ionization, thereby compromising the accuracy of the results.[6][7]
-
Isotopic Purity indicates the percentage of the molecule that contains the desired number of deuterium atoms. High isotopic enrichment (typically ≥98%) is crucial to minimize "cross-talk" or signal contribution between the analyte (unlabeled catechol) and the internal standard (this compound).[8][9] The presence of unlabeled or partially labeled species in the internal standard can artificially inflate the measured concentration of the analyte, particularly at the lower limit of quantification (LLOQ).[10]
A Certificate of Analysis (CoA) is a formal document provided by the supplier that attests to the quality and purity of a specific batch of the product.[6][11][12] It is the primary source of information regarding the identity, purity, and other quality control tests performed on the compound.[7][13]
Workflow for Verification and Application of this compound
The following diagram illustrates a best-practice workflow from supplier selection to final data analysis, ensuring the integrity of quantitative results when using this compound as an internal standard.
Caption: Workflow for this compound Internal Standard Usage.
Experimental Protocols for Purity Verification
While the supplier's CoA provides essential data, many regulatory environments and rigorous research applications necessitate in-house verification of purity. High-Resolution Mass Spectrometry (HRMS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are the gold-standard techniques for this purpose.[14]
Protocol 1: Isotopic Enrichment Analysis by High-Resolution Mass Spectrometry (HRMS)
This protocol outlines a general procedure for determining the isotopic purity of this compound using LC-HRMS. The high resolving power allows for the separation and quantification of ions corresponding to different isotopologues.[4][14]
Objective: To determine the percentage of this compound that is fully deuterated (d6) versus partially deuterated (d1-d5) or unlabeled (d0).
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 µg/mL.
-
Prepare a similar solution of unlabeled Catechol as a reference.
-
-
Instrumentation & Conditions:
-
LC System: Standard HPLC or UHPLC system.
-
Mass Spectrometer: A high-resolution instrument such as an Orbitrap or TOF mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is often suitable for phenols.
-
Scan Mode: Full scan mode with a narrow mass range centered around the m/z of the deprotonated molecules ([M-H]⁻). For this compound, this is ~m/z 115.08; for unlabeled Catechol, ~m/z 109.03.
-
Resolution: Set the instrument to a high resolution (e.g., >60,000) to ensure baseline separation of isotopologue peaks.
-
-
Data Acquisition:
-
Inject the unlabeled Catechol standard to determine its exact mass, retention time, and natural isotopic distribution (primarily from ¹³C).
-
Inject the this compound sample and acquire high-resolution full-scan data.
-
-
Data Analysis:
-
Extract the ion chromatograms for each isotopologue of catechol (d0 through d6).
-
Integrate the peak areas for each isotopologue.
-
Calculate the isotopic enrichment using the following formula:
-
% Isotopic Enrichment = [Area(d6) / (Area(d0) + Area(d1) + ... + Area(d6))] x 100
-
-
Self-Validation: The method's validity is confirmed by the clear separation of isotopologue peaks and the consistency of the results across multiple injections. The analysis of the unlabeled standard provides a baseline for the natural isotopic abundance of carbon-13, which can be factored into the final enrichment calculation for ultimate accuracy.[15]
Protocol 2: Chemical Purity Assessment by Quantitative NMR (qNMR)
qNMR is a primary ratio method for determining the purity of a compound by comparing the integral of an analyte's signal to that of a certified internal reference standard of known purity.[16][17]
Objective: To determine the chemical purity (% w/w) of the this compound material.
Methodology:
-
Selection of Internal Standard:
-
Choose a high-purity (>99.5%), non-hygroscopic, and stable certified reference material (e.g., maleic acid, dimethyl sulfone).[17]
-
The standard must have at least one sharp, well-resolved proton signal that does not overlap with any signals from the analyte or residual solvent.
-
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample (e.g., ~5-10 mg) into a clean vial using an analytical balance.
-
Accurately weigh a specific amount of the chosen internal standard into the same vial.
-
Dissolve both compounds completely in a known volume of a deuterated solvent (e.g., DMSO-d6, Chloroform-d) that provides good signal dispersion.[18][19] Ensure complete dissolution using a vortex mixer.[18]
-
Transfer an exact volume of the solution to a high-quality NMR tube.
-
-
NMR Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiment: A quantitative ¹H NMR experiment. Key parameters include:
-
A long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full magnetization recovery.
-
A 90° pulse angle.
-
A sufficient number of scans to achieve a high signal-to-noise ratio.
-
-
-
Data Processing & Calculation:
-
Process the FID with minimal manipulation. Apply baseline correction.
-
Carefully integrate a well-resolved, non-exchangeable proton signal from the internal standard and a suitable signal from any residual protons in the this compound sample (if applicable for purity assessment of the base molecule, though for a deuterated standard, other impurities are the target).
-
Calculate the purity using the following equation:[16]
-
Purity (% w/w) = (I_analyte / I_std) x (N_std / N_analyte) x (MW_analyte / MW_std) x (m_std / m_analyte) x P_std
-
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molar mass
-
m = mass weighed
-
P = Purity of the standard
-
-
-
Self-Validation: The robustness of the qNMR measurement is ensured by using a certified internal standard, ensuring complete sample dissolution, and using optimized, validated acquisition parameters.[19][20] Replicate preparations should yield results with low relative standard deviation.
Conclusion
This compound is an indispensable tool for accurate quantification in a multitude of research and development settings. However, its efficacy as an internal standard is directly proportional to its chemical and isotopic purity. Commercial suppliers provide high-quality material, but a thorough understanding and, where necessary, independent verification of the product's purity via HRMS and qNMR are hallmarks of rigorous scientific practice. By following the protocols and best practices outlined in this guide, researchers can ensure the validity of their internal standards, leading to more reliable, reproducible, and defensible analytical data.
References
-
Development, Validation, and Application of a New Method To Correct the Nonlinearity Problem in LC-MS/MS Quantification Using Stable Isotope-Labeled Internal Standards. (2019). Analytical Chemistry. Retrieved January 20, 2026, from [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). YouTube. Retrieved January 20, 2026, from [Link]
-
What are the Best Practices of LC-MS/MS Internal Standards? (n.d.). NorthEast BioLab. Retrieved January 20, 2026, from [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). ResolveMass Laboratories Inc. Retrieved January 20, 2026, from [Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? (n.d.). SciSpace. Retrieved January 20, 2026, from [Link]
-
Kumar, S., et al. (2023). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods. Retrieved January 20, 2026, from [Link]
-
Stable Labeled Isotopes as Internal Standards: A Critical Review. (2025). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Deuterated Standards for LC-MS Analysis. (2025). ResolveMass Laboratories Inc. Retrieved January 20, 2026, from [Link]
-
A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). Retrieved January 20, 2026, from [Link]
-
qNMR Purity Recipe Book (1 - Sample Preparation). (n.d.). Mestrelab Research. Retrieved January 20, 2026, from [Link]
-
When Should an Internal Standard be Used? (n.d.). LCGC International. Retrieved January 20, 2026, from [Link]
-
A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. (n.d.). PMC - NIH. Retrieved January 20, 2026, from [Link]
-
Determination of the enrichment of isotopically labelled molecules by mass spectrometry. (2014). PubMed. Retrieved January 20, 2026, from [Link]
-
A Guide to Quantitative NMR (qNMR). (n.d.). Emery Pharma. Retrieved January 20, 2026, from [Link]
-
Development and cross validation of a suite of standards for the purity assignment of organic compounds by quantitative NMR spectroscopy. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. (n.d.). RSSL. Retrieved January 20, 2026, from [Link]
-
Purity by Absolute qNMR Instructions. (n.d.). Journal of Medicinal Chemistry. Retrieved January 20, 2026, from [Link]
-
Medicinal chemistry of catechol, a versatile pharmacophore. (2024). IP Innovative Publication. Retrieved January 20, 2026, from [Link]
-
For a realistic catechol drug design. (n.d.). CORDIS | European Commission. Retrieved January 20, 2026, from [Link]
-
What Is A Certificate Of Analysis (COA)? (2023). Mar-Kov. Retrieved January 20, 2026, from [Link]
-
How to Read a Chemical Certificate of Analysis (COA). (2025). Blog. Retrieved January 20, 2026, from [Link]
-
2024 Certificate of Analysis - Definition, Example Template & Requirements. (2024). Datacor. Retrieved January 20, 2026, from [Link]
-
Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. (2024). Spectroscopy Online. Retrieved January 20, 2026, from [Link]
-
How to Read a Certificate of Analysis (COA). (2025). Bluewell Peptides. Retrieved January 20, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scispace.com [scispace.com]
- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-M… [ouci.dntb.gov.ua]
- 4. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mar-kov.com [mar-kov.com]
- 7. alliancechemical.com [alliancechemical.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. resolvemass.ca [resolvemass.ca]
- 10. researchgate.net [researchgate.net]
- 11. datacor.com [datacor.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. bluewellpeptides.com [bluewellpeptides.com]
- 14. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. emerypharma.com [emerypharma.com]
- 17. researchgate.net [researchgate.net]
- 18. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 19. rssl.com [rssl.com]
- 20. pubsapp.acs.org [pubsapp.acs.org]
Guide to the Solubility and Stability of Catechol-d6 in Organic Solvents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Catechol-d6 (1,2-Benzenediol-d6) is a critical stable isotope-labeled internal standard used in mass spectrometry-based quantitative analysis for its unlabeled counterpart, catechol.[1] Its efficacy in analytical methodologies is fundamentally dependent on its solubility and stability in the chosen solvent system. This guide provides a comprehensive overview of the solubility profile of this compound, drawing on data from its non-deuterated analogue, and details the critical factors influencing its stability. We present field-proven protocols for solubility determination, solution preparation, and storage to ensure data integrity and reproducibility in research and drug development settings.
Introduction: The Role of this compound in Modern Analytics
Catechol (1,2-dihydroxybenzene) is a significant compound found widely in nature and used as a precursor in the synthesis of pharmaceuticals, pesticides, and fragrances.[2][3] Consequently, its precise quantification in biological and environmental matrices is of paramount importance. This compound, the fully deuterated isotopologue of catechol, serves as an ideal internal standard for these analyses.[1] Its physicochemical properties and chromatographic behavior are virtually identical to native catechol, but its +6 Da mass shift allows for clear differentiation by mass spectrometry (MS), enabling accurate and precise quantification.[1]
However, the reliability of any quantitative assay hinges on the integrity of the internal standard solution. Degradation or incomplete dissolution of this compound can lead to significant analytical errors. This guide addresses these challenges by providing a detailed examination of the factors governing the solubility and stability of this compound.
Physicochemical Properties of this compound
Understanding the fundamental properties of this compound is the first step in its effective application.
| Property | Value | Source |
| Chemical Name | 1,2-Benzenediol-d6 | [1] |
| Synonyms | Pyrothis compound, 1,2-Dihydroxybenzene-d6 | [1][4] |
| CAS Number | 202656-22-2 | [1][5] |
| Molecular Formula | C₆D₆O₂ | [1] |
| Molecular Weight | 116.15 g/mol | [1][5] |
| Appearance | White to off-white or faintly beige solid | [6] |
| Isotopic Enrichment | ≥98 atom % D | [1] |
Solubility Profile of this compound
The isotopic substitution of hydrogen with deuterium in this compound does not significantly alter its electronic or structural properties, meaning its solubility profile is nearly identical to that of unlabeled catechol.[1] The guiding principle for solubility is "like dissolves like," where polar compounds dissolve in polar solvents and nonpolar compounds in nonpolar solvents. Catechol's two hydroxyl (-OH) groups make it a polar molecule capable of hydrogen bonding.[3]
Quantitative and Qualitative Solubility Data
While specific quantitative data for this compound is not extensively published, the well-documented solubility of catechol provides a reliable proxy.
| Solvent | Type | Solubility (Catechol) | Reference |
| Water | Polar Protic | 430 g/L (at 20°C) | [6][7] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ~1 mg/mL | |
| Ethanol | Polar Protic | ~2 mg/mL | [8] |
| Methanol | Polar Protic | Soluble | [9] |
| Dimethylformamide (DMF) | Polar Aprotic | ~1 mg/mL | [8] |
| Pyridine | Polar Aprotic | Very Soluble | [2] |
| Ether | Nonpolar | Soluble | [2] |
| Ethyl Acetate | Polar Aprotic | Soluble | [2] |
| Acetone | Polar Aprotic | Soluble | |
| Dichloromethane (DCM) | Polar Aprotic | Soluble | [10] |
| Chloroform | Polar Aprotic | Soluble | [2] |
| Benzene | Nonpolar | Soluble | [2] |
| Hexane | Nonpolar | Low Solubility | [10] |
Expert Insight: The choice of solvent is application-dependent. For creating a concentrated stock solution, volatile solvents like methanol or acetone are often preferred for easy removal. For long-term storage or biological assays, less volatile and biocompatible solvents like DMSO are common, though care must be taken to minimize their concentration in final experiments.[8]
Protocol for Experimental Solubility Determination
Given the variability in experimental conditions, determining the solubility of this compound in a specific solvent of interest is often necessary. This protocol provides a self-validating system for generating reliable solubility data.
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.
Materials:
-
This compound (solid)
-
High-purity organic solvent of choice
-
Analytical balance (±0.01 mg)
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Centrifuge
-
Calibrated pipettes
-
HPLC or GC-MS system for quantification
Methodology:
-
Preparation of Supersaturated Solution:
-
Add an excess amount of solid this compound to a known volume of the solvent in a sealed vial. The goal is to have undissolved solid remaining.
-
Causality: Starting with a supersaturated solution ensures that the equilibrium established is one of true saturation.
-
-
Equilibration:
-
Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25°C).
-
Agitate the mixture for a minimum of 24 hours to ensure equilibrium is reached.
-
Causality: Sufficient time is required for the dissolution process to reach a dynamic equilibrium where the rate of dissolution equals the rate of precipitation.
-
-
Phase Separation:
-
Centrifuge the vial at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.
-
Causality: Centrifugation is critical to separate the saturated supernatant from any remaining solid particles, which would otherwise lead to an overestimation of solubility.
-
-
Sample Preparation and Analysis:
-
Carefully withdraw a precise aliquot of the clear supernatant.
-
Dilute the aliquot with a known volume of the solvent to bring the concentration within the calibrated range of the analytical instrument (HPLC-UV or GC-MS).
-
Analyze the diluted sample against a calibration curve prepared from known concentrations of this compound.
-
-
Calculation:
-
Calculate the concentration in the original supernatant, accounting for the dilution factor. This value represents the solubility.
-
Solubility (mg/mL) = (Concentration from analysis) x (Dilution Factor)
-
Stability of this compound: Factors and Pathways
This compound, like its non-deuterated counterpart, is susceptible to degradation, primarily through oxidation.[9] This sensitivity is a critical consideration for the preparation and storage of standard solutions.
Key Factors Influencing Stability
-
Air/Oxygen: The primary degradation pathway is autoxidation, initiated by atmospheric oxygen.[9] This process is often accelerated in the presence of metal ions. The oxidation product, o-benzoquinone, is highly reactive and can polymerize, leading to the characteristic brown discoloration of catechol solutions.[3][9][11]
-
Light: this compound is photosensitive.[7] Exposure to light, particularly UV radiation, can catalyze the oxidation process, leading to accelerated degradation.[9][12]
-
pH: The stability of catechol is highly pH-dependent. In neutral to alkaline aqueous solutions, the rate of autoxidation increases significantly.[9] Solutions are considerably more stable under slightly acidic conditions.[9]
-
Temperature: Elevated temperatures increase the rate of chemical reactions, including oxidation.[13] Therefore, solutions should be stored at reduced temperatures.
Primary Degradation Pathway
The degradation of this compound primarily follows an oxidative pathway. Understanding this process is key to preventing it.
Caption: Oxidative degradation pathway of this compound.
Recommended Handling and Storage Protocols
To ensure the long-term integrity of this compound, both in its solid form and in solution, adherence to strict handling and storage protocols is mandatory.
Protocol for Preparing a Stable Stock Solution
This workflow is designed to minimize exposure to degradative elements from the outset.
Caption: Recommended workflow for preparing this compound solutions.
Step-by-Step Methodology:
-
Solvent Selection: Choose a high-purity, anhydrous grade of the desired solvent. Even small amounts of water can facilitate degradation.[14][15]
-
Solvent Preparation: Purge the solvent with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.[8] This is a critical, often overlooked step.
-
Weighing: Weigh the required amount of solid this compound directly into a tared amber glass vial to protect it from light.
-
Dissolution: Under a gentle stream of inert gas, add the degassed solvent to the vial. Cap tightly immediately.
-
Homogenization: Use a vortex mixer to ensure the solid is fully dissolved.
-
Storage: Store the stock solution in a tightly sealed amber vial at -20°C or lower.[8] For very sensitive applications, flushing the headspace of the vial with inert gas before sealing is recommended.
Long-Term Storage Recommendations
-
Solid Compound: Store solid this compound at room temperature or refrigerated, protected from light and moisture.[16][17] The container should be tightly sealed and stored in a desiccator.
-
Solutions: Aqueous solutions are not recommended for storage beyond one day.[8] Solutions in anhydrous organic solvents, when prepared and stored correctly, can be stable for several months. However, it is best practice to verify the concentration and purity of the solution periodically, especially if it has been stored for an extended period.
Analytical Methods for Stability Assessment
The stability of a this compound solution should be periodically verified.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for assessing purity. The appearance of new peaks or a change in the fragmentation pattern can indicate degradation. GC-MS is the EPA-recommended method for its selectivity and sensitivity.[18] Isotope dilution techniques are commonly employed.[19]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or MS detection can be used to monitor the purity of the solution over time. A decrease in the main this compound peak area or the emergence of new peaks corresponding to degradation products (e.g., quinones) indicates instability.[18]
Conclusion
The effective use of this compound as an internal standard is contingent upon a thorough understanding and control of its solubility and stability. While its solubility profile closely mirrors that of unlabeled catechol, its stability is easily compromised by exposure to air, light, and non-acidic pH. By implementing the robust protocols for solubility determination, solution preparation, and storage outlined in this guide, researchers, scientists, and drug development professionals can ensure the integrity of their analytical standards, leading to more accurate, reliable, and reproducible results.
References
-
Wikipedia. Catechol.[Link]
-
ResolveMass Laboratories Inc. this compound CAS No.: 202656-22-2.[Link]
-
PubChem - NIH. this compound | C6H6O2 | CID 57607840.[Link]
-
Journal of the American Chemical Society. The Influence of Catechol on the Stability of o-Benzoquinone in Aqueous Solutions.[Link]
-
Solubility of Things. Catechol.[Link]
-
Reddit. Stability of Catechol (1,2-dihydroxybenzene) : r/chemhelp.[Link]
-
PubChem - NIH. Catechol Dimethylether-d6 | C8H10O2 | CID 12209214.[Link]
-
Agency for Toxic Substances and Disease Registry. Analytical Methods.[Link]
-
ResearchGate. Catechol degradation via ortho and meta pathway.[Link]
-
PubMed Central - NIH. Biological degradation of catechol in wastewater using the sequencing continuous-inflow reactor (SCR).[Link]
-
NCASI. Method PC-97 Determination of Phenol and Catechol in Weak and Strong Black Liquors, Wastewater Treatment Plant Influent and Effl.[Link]
-
ResearchGate. What is the storage conditions and protocol for deuterated standards of organic compounds?[Link]
-
Taylor & Francis. Catechol – Knowledge and References.[Link]
-
PubChem - NIH. catechol degradation II (meta-cleavage pathway).[Link]
-
ResearchGate. Degradation pathways of catechol under light irradiation....[Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. Catechol - Wikipedia [en.wikipedia.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. This compound (202656-22-2) for sale [vulcanchem.com]
- 5. This compound | C6H6O2 | CID 57607840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Catechol CAS#: 120-80-9 [m.chemicalbook.com]
- 7. 120-80-9 CAS MSDS (Catechol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. CATECHOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. isotope.com [isotope.com]
- 17. Catechol (D6, 98%) | CAS 202656-22-2 | LGC Standards [lgcstandards.com]
- 18. atsdr.cdc.gov [atsdr.cdc.gov]
- 19. ncasi.org [ncasi.org]
A Comprehensive Technical Guide to the Safe Handling of Catechol-d6
Introduction: Understanding the Unique Characteristics of Catechol-d6
This compound (C₆D₆O₂) is the deuterated isotopologue of catechol (1,2-dihydroxybenzene), a compound of significant interest in organic synthesis, biochemical research, and environmental analysis.[1] In this compound, the six hydrogen atoms on the benzene ring are replaced with deuterium atoms, providing a stable, non-radioactive tracer for various scientific investigations.[1] This isotopic labeling offers a +6 Da mass shift, making it an invaluable internal standard for quantitative analysis in mass spectrometry (MS) and a useful tool in nuclear magnetic resonance (NMR) spectroscopy.[1][2]
While the isotopic substitution does not significantly alter the chemical reactivity compared to its non-deuterated counterpart, it is crucial to recognize that this compound shares the same hazardous properties as catechol.[1] This guide provides a comprehensive overview of the safety and handling precautions necessary for researchers, scientists, and drug development professionals working with this compound, moving beyond a simple recitation of safety data sheet (SDS) information to explain the causality behind each procedural recommendation. Our objective is to foster a culture of safety through a deep understanding of the material's properties and the implementation of self-validating safety protocols.
Section 1: Hazard Identification and Toxicological Profile
A thorough understanding of the hazards associated with this compound is the foundation of safe laboratory practice. The toxicological profile of this compound is considered analogous to that of catechol.
1.1. GHS Classification and Hazard Statements
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are summarized in the table below.
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity (Oral) | Category 3 | H301: Toxic if swallowed[3][4][5] |
| Acute Toxicity (Dermal) | Category 3 | H311: Toxic in contact with skin[3][4][5][6] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3][4][5][6] |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage[4][5][6] |
| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects[3][4][5][6] |
| Carcinogenicity | Category 1B/2 | H350/H351: May cause/Suspected of causing cancer[3][4][5][6] |
| Hazardous to the Aquatic Environment (Chronic) | Category 2 | H411: Toxic to aquatic life with long lasting effects[4][5][7] |
1.2. Toxicological Insights: The "Why" Behind the Hazards
The toxicity of catechol and its deuterated form stems from its chemical structure. As a dihydroxybenzene, it is readily metabolized to reactive intermediates, such as semiquinone radicals and quinones. These reactive species can lead to oxidative stress, DNA damage, and cellular dysfunction, which underpins its classification as a suspected mutagen and carcinogen.[8]
-
Acute Toxicity: The high acute toxicity, both orally and dermally, means that even small accidental exposures can have severe health consequences.[3][4][5] The substance can be absorbed through the skin, making dermal contact a significant route of exposure.[9]
-
Eye Damage: The corrosivity to the eyes is a critical hazard.[9] Direct contact can cause severe and potentially irreversible damage.
-
Skin Irritation and Sensitization: Prolonged or repeated skin contact can lead to irritation and may cause an allergic skin reaction (sensitization).[8][9] Once an individual is sensitized, subsequent exposures to even minute amounts can trigger a significant allergic response.
Section 2: Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential for safely handling this compound. This involves a combination of engineering controls, administrative controls, and personal protective equipment.
2.1. The Hierarchy of Controls
The most effective way to manage laboratory hazards is to follow the hierarchy of controls, which prioritizes the most effective measures.
Caption: The Hierarchy of Controls, prioritizing the most effective safety measures.
2.2. Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All handling of solid this compound and its solutions must be performed in a certified chemical fume hood.[1][10][11] This is non-negotiable. The fume hood contains dust and vapors, preventing inhalation, which is a primary route of exposure.
-
Ventilation: Ensure the laboratory has adequate general ventilation.[6][12]
2.3. Personal Protective Equipment (PPE): The Last Barrier
The selection of appropriate PPE is critical and should be based on a thorough risk assessment.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or Butyl rubber gloves.[8] | Prevents skin contact and absorption.[12][13] Always check the glove manufacturer's compatibility chart. Double-gloving may be appropriate for certain procedures. |
| Eye Protection | Chemical safety goggles or a face shield.[1][12][13] | Protects against splashes and airborne particles, preventing serious eye damage.[6][11] |
| Body Protection | A long-sleeved, fully-fastened lab coat.[1][12] | Protects skin and personal clothing from contamination.[6] |
| Respiratory Protection | A NIOSH-approved respirator may be required for certain high-risk procedures or in the event of a spill.[11][13] | Use should be based on a risk assessment and a formal respiratory protection program. |
Section 3: Handling and Storage Protocols
Adherence to strict handling and storage protocols is paramount to prevent accidental exposure and maintain the integrity of the compound.
3.1. Prudent Handling Practices
-
Avoid Dust Formation: this compound is a solid that can form combustible dust concentrations in the air.[10][11] Handle it gently to avoid generating dust.
-
Designated Areas: Designate specific areas within the laboratory for handling this compound.
-
Personal Hygiene: Do not eat, drink, or smoke in areas where this compound is handled.[6][10] Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[6][10]
3.2. Step-by-Step Protocol for Weighing and Preparing Solutions
This protocol is designed to be a self-validating system, minimizing the risk of exposure at each step.
-
Preparation:
-
Don all required PPE (lab coat, safety goggles, appropriate gloves).
-
Ensure the chemical fume hood is functioning correctly.
-
Decontaminate the work surface within the fume hood.
-
Gather all necessary equipment (spatula, weighing paper/boat, vial, solvent, etc.).
-
-
Weighing:
-
Place an analytical balance inside the fume hood if possible. If not, use a ventilated balance enclosure.
-
Carefully transfer the required amount of this compound from the stock container to a tared weighing vessel using a clean spatula.
-
Avoid creating airborne dust by handling the solid gently.
-
Close the stock container immediately after use.
-
-
Solution Preparation:
-
Place the weighing vessel containing the this compound into a larger container (e.g., a beaker) for secondary containment.
-
Slowly add the desired solvent to the weighing vessel to dissolve the solid.
-
Once dissolved, transfer the solution to the final container (e.g., a volumetric flask).
-
Rinse the weighing vessel with a small amount of solvent and add the rinsing to the final container to ensure a complete transfer.
-
-
Cleanup:
-
Carefully dispose of the weighing vessel and any contaminated materials in a designated hazardous waste container.
-
Wipe down the work surface in the fume hood with an appropriate decontaminating solution.
-
Remove gloves and wash hands thoroughly.
-
3.3. Storage Requirements
-
Container: Keep the container tightly closed to prevent exposure to air and moisture.[10][12]
-
Location: Store in a cool, dry, and well-ventilated area.[10][12]
-
Light and Air Sensitivity: this compound is sensitive to light and air and may darken over time.[11][14] Store in a dark or opaque container, protected from direct sunlight.[10]
-
Segregation: Store away from incompatible materials such as strong oxidizers, bases, acid anhydrides, and acid chlorides.[9][11]
-
Security: Store in a locked cabinet or an area with restricted access.[3][7]
Section 4: Emergency Procedures
Preparedness is key to effectively responding to an emergency involving this compound.
4.1. First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5][10][13] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[10][11][12][13] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10][11][12][13] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[10][11][12][13] |
4.2. Spill Response
The appropriate response to a spill depends on its size and location.
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. This compound (202656-22-2) for sale [vulcanchem.com]
- 3. bg.cpachem.com [bg.cpachem.com]
- 4. isotope.com [isotope.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. isotope.com [isotope.com]
- 8. nj.gov [nj.gov]
- 9. ICSC 0411 - CATECHOL [inchem.org]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. fishersci.com [fishersci.com]
- 12. chemicalbull.com [chemicalbull.com]
- 13. extrasynthese.com [extrasynthese.com]
- 14. CDC - NIOSH Pocket Guide to Chemical Hazards - Catechol [cdc.gov]
Methodological & Application
Application Note: Quantitative Analysis of Catecholamines in Biological Matrices Using Catechol-d6 as an Internal Standard by LC-MS/MS
Abstract
This application note provides a comprehensive guide for the accurate and robust quantification of catecholamines (e.g., dopamine, epinephrine, norepinephrine) in biological samples, such as plasma and urine, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). We detail a validated methodology centered on the use of Catechol-d6, a stable isotope-labeled internal standard, to ensure the highest levels of accuracy and precision. This document is intended for researchers, scientists, and drug development professionals who require reliable bioanalytical methods for catecholamine analysis. We will delve into the rationale behind experimental choices, provide step-by-step protocols, and present data that underscores the validity of this approach.
Introduction: The Imperative for Accurate Catecholamine Measurement
Catecholamines, including dopamine, epinephrine (adrenaline), and norepinephrine (noradrenaline), are critical biogenic amines that function as neurotransmitters and hormones, regulating a myriad of physiological processes. Their quantification in biological fluids is essential for the diagnosis and monitoring of various pathological conditions, including neuroendocrine tumors like pheochromocytoma, as well as in neuroscience research and pharmaceutical development.[1]
Given their low endogenous concentrations and susceptibility to oxidation, the analysis of catecholamines presents significant analytical challenges.[2][3] LC-MS/MS has emerged as the gold standard for this application due to its superior sensitivity, specificity, and robustness.[4][5]
A cornerstone of a reliable quantitative LC-MS/MS assay is the use of an appropriate internal standard (IS). An ideal IS should mimic the analyte's chemical and physical properties as closely as possible to compensate for variations during sample preparation and analysis. Stable isotope-labeled (SIL) internal standards are considered the "gold standard" for this purpose. This compound, a deuterated analog of catechol, serves as an excellent internal standard for catecholamine analysis due to its structural similarity and co-eluting properties with the target analytes, while being mass-distinct.[6] This ensures that any analyte loss during extraction, or variations in ionization efficiency, are mirrored by the internal standard, leading to highly accurate and precise quantification.[1]
The Principle of Stable Isotope Dilution Analysis (SIDA)
The methodology described herein is based on the principle of Stable Isotope Dilution Analysis. A known amount of this compound is spiked into the unknown biological sample prior to any sample preparation steps. The SIL-IS and the endogenous analyte are assumed to behave identically throughout the entire analytical process (extraction, chromatography, and ionization). The mass spectrometer, however, can differentiate between the analyte and the IS based on their mass-to-charge (m/z) ratio difference. By measuring the ratio of the analyte's signal to the IS's signal, one can accurately calculate the initial concentration of the analyte in the sample, irrespective of sample losses or matrix effects.
Figure 1: Conceptual workflow of Stable Isotope Dilution Analysis using this compound.
Materials and Methods
Reagents and Materials
-
Analytes: Dopamine, Epinephrine, Norepinephrine (analytical grade standards)
-
Solvents: Acetonitrile, Methanol, Water (LC-MS grade)
-
Mobile Phase Additives: Formic acid, Ammonium formate (LC-MS grade)
-
Sample Preparation: Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange) or Liquid-Liquid Extraction (LLE) solvents (e.g., ethyl acetate).
-
Biological Matrix: Human plasma (with EDTA as anticoagulant) or 24-hour urine collection.
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, operated in positive ion mode.[8]
Standard and Sample Preparation
-
Analyte Stock Solutions (1 mg/mL): Accurately weigh and dissolve each catecholamine standard in a suitable solvent (e.g., 0.1% formic acid in water) to create individual stock solutions.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of this compound in the same manner as the analyte stock solutions.
-
Working Solutions: Prepare serial dilutions of the analyte stock solutions in a suitable matrix (e.g., charcoal-stripped plasma or a synthetic matrix) to create calibration standards and quality control (QC) samples at various concentration levels.
-
Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration that yields a robust signal in the middle of the calibration curve range.
Due to the complexity of biological matrices, a robust sample preparation protocol is crucial for removing interferences and concentrating the analytes.[2]
Protocol 1: Solid-Phase Extraction (SPE) for Plasma
-
Pre-treatment: To 200 µL of plasma sample, calibrator, or QC, add 20 µL of the this compound internal standard working solution and vortex briefly.
-
Protein Precipitation: Add 600 µL of cold acetonitrile containing 0.1% formic acid. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes to precipitate proteins.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove interferences.
-
Elution: Elute the catecholamines and the internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.[4][8]
Figure 2: Solid-Phase Extraction (SPE) workflow for plasma catecholamine analysis.
LC-MS/MS Method
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used. Pentafluorophenyl (PFP) columns can also offer alternative selectivity.[8]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for column re-equilibration.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions should be optimized for each catecholamine and for this compound. The selection of unique transitions ensures specificity.[9]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Dopamine | 154.1 | 137.1 |
| Epinephrine | 184.1 | 166.1 |
| Norepinephrine | 170.1 | 152.1 |
| This compound (IS) | 117.1 | 90.1 |
| Table 1: Example MRM transitions for catecholamines and this compound. These should be empirically optimized on the specific instrument used. |
Method Validation and Performance Characteristics
A rigorous method validation is essential to ensure the reliability of the analytical data. Key validation parameters are summarized below.[1][5]
| Parameter | Acceptance Criteria | Typical Performance |
| Linearity (R²) | ≥ 0.99 | > 0.999[8] |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 1-10 pg/mL[1] |
| Precision (%CV) | Within-run and between-run ≤ 15% (≤ 20% at LLOQ) | < 5%[8] |
| Accuracy (%Bias) | Within ±15% of nominal value (±20% at LLOQ) | ± 10% |
| Matrix Effect | IS-normalized matrix factor between 0.85 and 1.15 | Minimal effect observed with IS correction[1] |
| Recovery | Consistent, precise, and reproducible | 85-110%[1] |
| Table 2: Summary of typical method validation parameters and performance for LC-MS/MS analysis of catecholamines using a stable isotope-labeled internal standard. |
The use of this compound is critical for mitigating matrix effects, which are a common source of inaccuracy in LC-MS/MS bioanalysis. The co-eluting nature of this compound with the analytes ensures that any ion suppression or enhancement experienced by the analytes is proportionally matched by the internal standard, thus normalizing the response and leading to accurate quantification.[6]
Conclusion
The LC-MS/MS method detailed in this application note, which leverages this compound as a stable isotope-labeled internal standard, provides a highly sensitive, specific, and robust approach for the quantification of catecholamines in complex biological matrices. The inherent advantages of stable isotope dilution, including the effective compensation for matrix effects and variability in sample processing, ensure the generation of high-quality, reliable data. This methodology is well-suited for clinical research, pharmaceutical development, and fundamental scientific investigations where accurate measurement of catecholamines is paramount.
References
-
Agilent Technologies. (2016). Plasma Catecholamines by LC/MS/MS. Agilent Application Note. [Link]
-
Azaryan, A., et al. (2020). LC–MS/MS Determination of Catecholamines in Urine Using FMOC-Cl Derivatization on Solid-Phase Extraction Cartridge. Journal of Analytical Chemistry. [Link]
-
Baranowska, I., & Płonka, J. (2022). Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites. Molecules. [Link]
- Google Patents. (n.d.).
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
ResolveMass Laboratories Inc. (n.d.). This compound CAS No.: 202656-22-2. [Link]
-
ResearchGate. (n.d.). Chromatograms of catecholamines and their deuterated internal standards...[Link]
-
Shi, Y., et al. (2019). Validation of an improved liquid chromatography tandem mass spectrometry method for rapid and simultaneous analysis of plasma catecholamine and their metabolites. Journal of Chromatography B. [Link]
-
Wang, Y., et al. (2014). Development and validation of a specific and sensitive LC-MS/MS method for quantification of urinary catecholamines and application in biological variation studies. Analytical and Bioanalytical Chemistry. [Link]
- Wong, S. H. Y., & Lee, J. W. (2015). Development and validation of a specific and sensitive LC-MS/MS method for quantification of urinary catecholamines and application in biological variation studies. In Therapeutic Drug Monitoring and Toxicology (pp. 235-246). Springer.
- Ye, X., et al. (2019). Validation of an improved liquid chromatography tandem mass spectrometry method for rapid and simultaneous analysis of plasma catecholamine and their metabolites.
Sources
- 1. Validation of an improved liquid chromatography tandem mass spectrometry method for rapid and simultaneous analysis of plasma catecholamine and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN110988209A - LC-MS/MS detection method and pretreatment kit for catecholamine - Google Patents [patents.google.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Development and validation of a specific and sensitive LC-MS/MS method for quantification of urinary catecholamines and application in biological variation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. resolvemass.ca [resolvemass.ca]
- 7. isotope.com [isotope.com]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
Application of Catechol-d6 in the Quantitative Analysis of Environmental Samples
Abstract
Catechol, a priority environmental pollutant, is subject to stringent monitoring in various matrices due to its toxicity and prevalence.[1][2] This application note presents a robust and sensitive methodology for the quantitative analysis of catechol in environmental water samples using isotope dilution mass spectrometry. The protocol leverages Catechol-d6 as a stable isotopically labeled internal standard to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. Detailed protocols for sample preparation, including solid-phase extraction (SPE), and subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are provided. This guide is intended for researchers, environmental scientists, and analytical chemists requiring reliable quantification of catechol in complex environmental samples.
Introduction: The Imperative for Accurate Catechol Quantification
Catechol (1,2-dihydroxybenzene) and its derivatives are prevalent in the environment, originating from both natural and anthropogenic sources.[1] They are used in the manufacturing of pesticides, perfumes, and pharmaceuticals, and are also byproducts of industrial processes such as coal conversion and paper manufacturing.[1][3] Due to their harmful effects on human health and ecosystems, catechol is classified as a priority pollutant by regulatory agencies like the U.S. Environmental Protection Agency (EPA).[2]
Accurate and precise quantification of catechol in environmental matrices such as water is crucial for assessing environmental contamination, ensuring regulatory compliance, and safeguarding public health. However, the analysis of catechol is often challenging due to its polarity and potential for matrix interference in complex samples.[4] Isotope dilution mass spectrometry (IDMS) is a definitive analytical technique that overcomes these challenges by employing a stable isotopically labeled analog of the analyte as an internal standard.[5][6] this compound, in which the hydrogen atoms on the benzene ring are replaced with deuterium, serves as an ideal internal standard as it shares near-identical chemical and physical properties with the native catechol, but is distinguishable by its mass-to-charge ratio (m/z) in a mass spectrometer.[3][7]
This application note provides a comprehensive guide to the use of this compound for the quantitative analysis of catechol in environmental water samples by GC-MS and LC-MS/MS.
The Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled standard (e.g., this compound) to a sample prior to any sample processing steps. The labeled standard acts as a surrogate that experiences the same extraction inefficiencies, derivatization yield variations, and ionization suppression or enhancement as the native analyte. By measuring the ratio of the signal from the native analyte to that of the isotopically labeled standard, an accurate quantification can be achieved, irrespective of sample loss during preparation or matrix-induced signal fluctuations.[3][5]
Analytical Workflow Overview
The general workflow for the analysis of catechol in environmental samples using this compound as an internal standard is depicted below. This workflow encompasses sample collection and preservation, sample preparation including extraction and concentration, and instrumental analysis.
Sources
- 1. Catechol - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Biological degradation of catechol in wastewater using the sequencing continuous-inflow reactor (SCR) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ncasi.org [ncasi.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Isotope dilution-gas chromatography/mass spectrometry method for the analysis of alkylphenols, bisphenol A, and estrogens in food crops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. air.unimi.it [air.unimi.it]
- 7. isotope.com [isotope.com]
Application Note: A Robust and Validated LC-MS/MS Protocol for the Quantitative Analysis of Plasma Catecholamines Using Stable Isotope-Labeled Internal Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Precision in Catecholamine Quantification
Catecholamines—dopamine, epinephrine, and norepinephrine—are pivotal biogenic amines that function as both neurotransmitters and hormones. They are central to regulating a host of physiological processes, from cardiovascular function to the body's stress response.[1] Consequently, the accurate and precise quantification of these molecules in biological matrices like plasma is indispensable for the diagnosis and management of conditions such as pheochromocytoma, paraganglioma, and neuroblastoma, as well as for advancing research in neuroscience and pharmacology.[1][2]
Given their low physiological concentrations and susceptibility to degradation, analyzing plasma catecholamines presents significant analytical challenges.[3][4] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this task, offering unparalleled sensitivity and specificity.[1][5][6] A cornerstone of high-quality LC-MS/MS assays is the use of stable isotope dilution (SID), where a known quantity of a stable isotope-labeled (SIL) analog of the analyte is introduced into the sample at the outset of the preparation process.[7]
This application note provides a comprehensive, field-proven protocol for the quantitative analysis of dopamine, epinephrine, and norepinephrine in human plasma. It details a methodology centered on the principle of stable isotope dilution, explaining the critical role of using the appropriate deuterated analogs of the specific catecholamines (e.g., Dopamine-d4, Epinephrine-d6, Norepinephrine-d6) as internal standards (IS) to ensure the highest degree of accuracy and reproducibility.[4][8] While a compound like Catechol-d6, the deuterated isotopologue of the core catechol structure, serves as an excellent internal standard for quantifying catechol itself, its use for catecholamine analysis is less common as it does not perfectly mimic the physicochemical properties of the individual amines throughout the entire analytical process.[9][10] The use of analyte-specific SIL internal standards is the most robust approach to correcting for variability during sample extraction and potential matrix effects that can affect ionization efficiency.[5][11][12]
Principle of Isotope Dilution Mass Spectrometry
The fundamental principle of stable isotope dilution is the addition of a known concentration of a non-radioactive, heavy-isotope-labeled version of the analyte to the sample. This SIL internal standard is chemically identical to the endogenous analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization.[7] Because the SIL IS and the native analyte are only differentiated by their mass, the mass spectrometer can distinguish between them. By measuring the ratio of the signal from the native analyte to the signal from the SIL IS, precise quantification can be achieved, as this ratio remains constant even if sample is lost during preparation or if ionization is suppressed or enhanced by the sample matrix.[5][6]
Caption: Principle of Stable Isotope Dilution (SID) for LC-MS/MS.
Detailed Experimental Protocol
This protocol is designed to be a robust starting point and should be validated in the end-user's laboratory.
Part 1: Reagents and Materials
-
Analytes: Dopamine (DA), Epinephrine (E), Norepinephrine (NE)
-
Internal Standards: Dopamine-d4, Epinephrine-d6, Norepinephrine-d6[8]
-
Solvents: LC-MS grade methanol, acetonitrile, and water
-
Reagents: Formic acid, ammonium acetate, sodium metabisulfite, EDTA
-
Plasma: Human plasma collected in tubes containing an anticoagulant (e.g., EDTA).
-
SPE Cartridges: Mixed-mode weak cation exchange (WCX) SPE plates or cartridges (e.g., Oasis WCX).
Part 2: Sample Handling and Stability
Proper sample handling is critical to prevent the degradation of catecholamines.
-
Collection: Collect whole blood in tubes containing EDTA.
-
Stabilization: Immediately after collection, add a stabilizer solution to the plasma. A common stabilizer consists of EDTA and sodium metabisulfite.[13]
-
Storage: Plasma should be separated by centrifugation at 4°C as soon as possible and stored at -80°C until analysis to ensure stability.[13]
Part 3: Preparation of Standards and Quality Controls (QCs)
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of each catecholamine and deuterated internal standard in 0.1 M HCl.[5]
-
Working Solutions:
-
Create a combined working standard solution of DA, E, and NE by diluting the stock solutions in 0.1% formic acid in water.
-
Create a combined internal standard (IS) working solution (e.g., at 2.5 ng/mL) in 5% methanol with 0.1% formic acid.[4]
-
-
Calibration Curve & QCs: Prepare calibration standards and QC samples by spiking the combined working standard solution into a surrogate matrix (e.g., charcoal-stripped urine or dialyzed plasma) to achieve the desired concentration range.[5][14]
Part 4: Plasma Sample Preparation (Solid-Phase Extraction)
Solid-phase extraction (SPE) is a highly effective method for cleaning up the complex plasma matrix and concentrating the analytes.[6][8]
-
Pre-treatment: Thaw 250 µL of plasma, calibrator, or QC sample on ice. Add 250 µL of 50 mM ammonium acetate containing the internal standard working solution. Vortex to mix.
-
SPE Conditioning: Condition the wells of a WCX µElution plate with 200 µL of methanol followed by 200 µL of 50 mM ammonium acetate.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE plate.
-
Washing: Wash the wells sequentially with 200 µL of 50 mM ammonium acetate, followed by 200 µL of methanol.
-
Elution: Elute the catecholamines from the sorbent with two 50 µL aliquots of methanol containing 2% formic acid into a clean collection plate.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 35-40°C. Reconstitute the residue in 50-100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).[13]
Caption: Solid-Phase Extraction (SPE) Workflow for Plasma Catecholamines.
Part 5: LC-MS/MS Analysis
Due to their polar nature, catecholamines can be challenging to retain on standard reversed-phase columns.[4] HILIC or reversed-phase chromatography using specialized columns (e.g., PFP) are common successful strategies.[13]
| Parameter | Typical Condition |
| LC System | UPLC/UHPLC System |
| Column | ACQUITY UPLC HSS PFP, 1.8 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Gradient | Start at 2% B, increase to 30% B over 1.5 min, then ramp to 90% B |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions (Example) It is critical to optimize these transitions on the specific instrument being used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Norepinephrine | 170.1 | 152.1 |
| Epinephrine | 184.1 | 166.1 |
| Dopamine | 154.1 | 137.1 |
| Norepinephrine-d6 | 176.1 | 158.1 |
| Epinephrine-d6 | 190.1 | 172.1 |
| Dopamine-d4 | 158.1 | 141.1 |
Method Validation and Performance Characteristics
A full method validation should be performed according to established guidelines. Key parameters to assess include linearity, accuracy, precision, limit of quantification (LOQ), and matrix effects.[15]
Typical Performance Data The following data are representative and will vary by laboratory and instrumentation.
| Parameter | Norepinephrine | Epinephrine | Dopamine |
| Linearity Range (pg/mL) | 30 - 2500[5] | 25 - 1000[5] | 15 - 1000[5] |
| Correlation (r²) | > 0.999 | > 0.999 | > 0.999 |
| LOQ (pg/mL) | 20[5] | 15[5] | 10[5] |
| Intra-day Precision (%CV) | < 6.9%[5] | < 6.9%[5] | < 6.9%[5] |
| Inter-day Precision (%CV) | < 6.6%[5] | < 6.6%[5] | < 6.6%[5] |
| Recovery (%) | 91.1 - 109.7%[6] | 91.1 - 109.7%[6] | 91.1 - 109.7%[6] |
Matrix Effect Evaluation To assess matrix effects, compare the peak area of an analyte spiked into an extracted blank plasma sample with the peak area of the analyte in a pure solution. The use of co-eluting, stable isotope-labeled internal standards is the most effective way to compensate for matrix effects.[6][11]
Conclusion
This application note outlines a robust and reliable LC-MS/MS method for the quantitative analysis of catecholamines in human plasma. The protocol emphasizes the critical importance of proper sample handling and the use of analyte-specific deuterated internal standards to ensure accuracy and precision through stable isotope dilution. By leveraging a validated solid-phase extraction cleanup procedure and optimized LC-MS/MS conditions, this method provides the sensitivity and specificity required for both clinical research and drug development applications.
References
-
Biotage. (n.d.). Extraction of Plasma Catecholamines and Metanephrines using SPE Prior to LC-MS/MS Analysis. Separation Science. Retrieved from [Link]
-
Farooq, M., & Zu, Y. (2022). Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites. MDPI. Retrieved from [Link]
-
Waters Corporation. (n.d.). Reversed-phase UPLC-MS/MS Analysis of Plasma Catecholamines and Metanephrines for Clinical Research. Retrieved from [Link]
-
Agilent. (2016). Plasma Catecholamines by LC/MS/MS. Retrieved from [Link]
-
Pivonello, C., et al. (n.d.). Simultaneous Quantification of Plasma Catecholamines and Metanephrines by LC-MS/MS. Journal of Analytical Methods in Chemistry. Retrieved from [Link]
-
Koal, T., & De-Vries, R. (2014). Do Deuterium Labeled Internal Standards Correct for Matrix Effects in LC-MS/MS Assays? A Case Study Using Plasma Free Metanephrine and Normetanephrine. ResearchGate. Retrieved from [Link]
-
Pei, Y., et al. (2019). Validation of an improved liquid chromatography tandem mass spectrometry method for rapid and simultaneous analysis of plasma catecholamine and their metabolites. Journal of Chromatography B. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). This compound CAS No.: 202656-22-2. Retrieved from [Link]
-
Chan, M. K., et al. (2014). Development and validation of a specific and sensitive LC-MS/MS method for quantification of urinary catecholamines and application in biological variation studies. PubMed. Retrieved from [Link]
-
Davison, A. S., et al. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate. Retrieved from [Link]
-
Murphy, R. C., et al. (2011). Stable-isotope dilution LC–MS for quantitative biomarker analysis. PubMed Central. Retrieved from [Link]
-
American Association for Clinical Chemistry. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? Retrieved from [Link]
-
Al-Dirbashi, O. Y., et al. (2020). Highly sensitive LC-MS/MS analysis of catecholamines in plasma. PubMed. Retrieved from [Link]
-
Danaceau, J. P., et al. (n.d.). Rapid and Simultaneous Analysis of Plasma Catecholamines and Metanephrines Using Mixed-Mode SPE and Hydrophilic Interaction Chromatography (HILIC) for Clinical Research. Waters Corporation. Retrieved from [Link]
-
Biotage. (n.d.). Catecholamine Analysis. Retrieved from [Link]
-
Al-Dirbashi, O. Y., et al. (2017). Analysis of catecholamines in urine by unique LC/MS suitable ion-pairing chromatography. Journal of Chromatography B. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. data.biotage.co.jp [data.biotage.co.jp]
- 3. Highly sensitive LC-MS/MS analysis of catecholamines in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. scielo.br [scielo.br]
- 6. Validation of an improved liquid chromatography tandem mass spectrometry method for rapid and simultaneous analysis of plasma catecholamine and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Extraction of Plasma Catecholamines and Metanephrines using SPE Prior to LC-MS/MS Analysis | Separation Science [sepscience.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. myadlm.org [myadlm.org]
- 13. agilent.com [agilent.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Development and validation of a specific and sensitive LC-MS/MS method for quantification of urinary catecholamines and application in biological variation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Precision Quantification of Catechol Using Isotope Dilution Mass Spectrometry with Catechol-d6
Abstract
This application note provides a comprehensive guide to the quantitative analysis of catechol in complex matrices using Isotope Dilution Mass Spectrometry (IDMS). We detail a robust and highly accurate method employing Catechol-d6, a stable isotope-labeled internal standard. The identical physicochemical properties of this compound to the native analyte ensure co-elution and co-extraction, while its distinct mass-to-charge ratio allows for precise differentiation and quantification. This document will delve into the theoretical underpinnings of IDMS, the rationale for utilizing deuterated standards, a detailed experimental protocol, and guidance on data interpretation and method validation. The methodologies described herein are designed to mitigate common analytical challenges such as matrix effects and instrumental variability, ensuring the generation of reliable and reproducible data for a range of applications, from biomedical research to environmental analysis.
Introduction: The Principle of Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique for the precise quantification of chemical substances.[1][2] It is considered a definitive method in analytical chemistry due to its high accuracy and reliability.[1] The core principle of IDMS involves the addition of a known amount of an isotopically enriched form of the analyte, often referred to as a "spike" or internal standard, to the sample.[3][4] This isotopically labeled standard is chemically identical to the analyte of interest but has a different mass due to the presence of heavier isotopes (e.g., ²H, ¹³C, ¹⁵N).
By measuring the ratio of the naturally occurring analyte to the isotopically labeled standard using a mass spectrometer, the exact amount of the analyte originally present in the sample can be determined.[1] A key advantage of this method is that it relies on the measurement of isotope ratios rather than absolute signal intensities.[3] This intrinsic feature corrects for sample loss during preparation and extraction, as well as for variations in instrument response, thereby enhancing the accuracy and precision of the measurement.[5][6]
Why Use this compound as an Internal Standard?
Catechol (1,2-dihydroxybenzene) and its derivatives are significant compounds in various biological and industrial processes.[7][8] Accurate quantification of catechol is crucial in fields such as pharmacology, environmental monitoring, and food chemistry.[9][10] this compound, in which the six hydrogen atoms on the benzene ring are replaced with deuterium, is an ideal internal standard for the IDMS analysis of catechol for several reasons:
-
Identical Chemical and Physical Properties: this compound exhibits virtually identical chromatographic retention times, extraction efficiencies, and ionization responses to unlabeled catechol.[5] This ensures that both the analyte and the internal standard behave similarly throughout the analytical workflow.
-
Distinct Mass-to-Charge Ratio (m/z): The +6 Da mass difference between this compound and catechol allows for clear separation and detection by the mass spectrometer, eliminating signal overlap.[5]
-
Minimization of Matrix Effects: Matrix effects, such as ion suppression or enhancement, are a common challenge in mass spectrometry, particularly when analyzing complex biological samples.[9][11][12] Since the deuterated standard co-elutes with the analyte, it experiences the same matrix effects, allowing for accurate correction and more reliable quantification.[6]
-
High Isotopic Enrichment: Commercially available this compound typically has a high isotopic enrichment (≥98 atom % D), which is crucial for accurate quantification.[5][13]
Experimental Workflow Overview
The general workflow for the quantification of catechol using IDMS with this compound involves several key steps, from sample preparation to data analysis. Each step is critical for achieving accurate and reproducible results.
Caption: Generalized workflow for Isotope Dilution Mass Spectrometry (IDMS) of catechol.
Detailed Protocols
This section provides a step-by-step protocol for the quantification of catechol in a biological matrix (e.g., plasma or urine) using LC-MS/MS. A protocol for GC-MS with a derivatization step is also outlined.
Materials and Reagents
-
Catechol (≥99% purity)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Standard laboratory glassware and equipment
Preparation of Standards and Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of catechol and this compound into separate 10 mL volumetric flasks. Dissolve in methanol and bring to volume. Store at -20°C.
-
Working Standard Solutions: Prepare a series of working standard solutions of catechol by serially diluting the primary stock solution with methanol/water (50:50, v/v).
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration that will yield a robust signal in the mass spectrometer (e.g., 100 ng/mL).
Sample Preparation
-
Sample Aliquoting: Pipette a known volume of the biological sample (e.g., 100 µL of plasma or urine) into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a precise volume of the this compound working solution to each sample, calibration standard, and quality control (QC) sample (except for the blank).
-
Protein Precipitation (for plasma): Add 3 volumes of ice-cold acetonitrile to the plasma sample. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new tube.
-
Solid Phase Extraction (SPE):
-
Condition the SPE cartridge with methanol followed by deionized water.
-
Load the sample (or supernatant from protein precipitation) onto the cartridge.
-
Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute the catechol and this compound with an appropriate solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% formic acid (Mobile Phase B) is typical.[14]
-
Mass Spectrometer: A tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: ESI in negative ion mode is often suitable for catechol.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both catechol and this compound.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Catechol | 109.0 | 65.0 |
| This compound | 115.0 | 69.0 |
Note: The exact m/z values may vary slightly depending on the instrument and adducts formed. These should be optimized during method development.
Protocol for GC-MS with Derivatization
For GC-MS analysis, a derivatization step is necessary to increase the volatility and thermal stability of catechol.[7][15]
-
Sample Preparation: Follow steps 3.3.1 to 3.3.5.
-
Derivatization:
-
GC-MS Analysis:
-
Gas Chromatograph (GC): Equipped with a suitable capillary column (e.g., DB-5ms).
-
Injection Mode: Splitless injection.
-
Oven Program: A temperature gradient program should be optimized to ensure good separation.
-
Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode.
-
Selected Ion Monitoring (SIM): Monitor the characteristic ions for the derivatized catechol and this compound.
-
Data Analysis and Quantification
Calibration Curve Construction
A calibration curve is constructed by plotting the ratio of the peak area of the analyte (catechol) to the peak area of the internal standard (this compound) against the known concentration of the catechol standards.[3][16]
Caption: Example of a linear calibration curve for IDMS analysis.
While linear relationships are often assumed, it is important to note that IDMS calibration curves can be inherently non-linear.[17][18] In such cases, a polynomial fit or a more appropriate mathematical model, such as the Padé[5][5] approximant, should be used to accurately describe the curve.[17][18]
Quantification of Unknown Samples
The concentration of catechol in unknown samples is determined by calculating the peak area ratio of catechol to this compound and interpolating the concentration from the established calibration curve.
Method Validation
To ensure the reliability of the analytical data, the IDMS method must be thoroughly validated according to established guidelines from regulatory bodies such as the ICH, FDA, and EMA.[19][20][21][22] Key validation parameters include:
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components.
-
Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively.
-
Calibration Curve and Linearity: The relationship between the instrument response and the concentration of the analyte.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.[21]
-
Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Conclusion
Isotope Dilution Mass Spectrometry using this compound as an internal standard provides a highly accurate, precise, and robust method for the quantification of catechol in complex matrices. The inherent advantages of IDMS, particularly its ability to correct for sample loss and matrix effects, make it the gold standard for demanding analytical applications in drug development, clinical research, and environmental science. By following the detailed protocols and validation procedures outlined in this application note, researchers can generate high-quality, reliable data to support their scientific investigations.
References
- ResolveMass Laboratories Inc.
- Wikipedia. Isotope dilution.
- Bentham Science Publishers.
- ResearchGate. Aspects of Matrix Effects in Applications of Liquid Chromatography-Mass Spectrometry to Catecholamine Analysis-A Review | Request PDF.
- Canada.ca.
- Benchchem.
- ResearchGate. Calibration graphs in isotope dilution mass spectrometry | Request PDF.
- OSTI.GOV. Guideline on Isotope Dilution Mass Spectrometry.
- Cambridge Isotope Laboratories.
- YouTube. What Is Isotope Dilution Mass Spectrometry? - Chemistry For Everyone.
- Britannica.
- Imre Blank's.
- NIH. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples.
- Benchchem.
- European Medicines Agency.
- ICH.
- FDA.
- European Medicines Agency.
- International Journal of Education and Research.
- Wikipedia.
- NIH. Electrochemical detection and quantification of catechol based on a simple and sensitive poly(riboflavin) modified carbon nanotube paste electrode.
- NIH.
Sources
- 1. youtube.com [youtube.com]
- 2. Isotope dilution | Mass spectrometry, Trace elements, Quantification | Britannica [britannica.com]
- 3. Isotope dilution - Wikipedia [en.wikipedia.org]
- 4. osti.gov [osti.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Catechol - Wikipedia [en.wikipedia.org]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Electrochemical detection and quantification of catechol based on a simple and sensitive poly(riboflavin) modified carbon nanotube paste electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. isotope.com [isotope.com]
- 14. Simultaneous Quantification of Trace and Micro Phenolic Compounds by Liquid Chromatography Tandem-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijern.com [ijern.com]
- 16. imreblank.ch [imreblank.ch]
- 17. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 18. researchgate.net [researchgate.net]
- 19. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 20. database.ich.org [database.ich.org]
- 21. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 22. ema.europa.eu [ema.europa.eu]
Quantitative Analysis of Catechol by GC-MS using Stable Isotope Dilution with Catechol-d6
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract Catechol, a key compound in various biological and industrial processes, presents analytical challenges due to its high polarity and low volatility, making it unsuitable for direct Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[1] This application note provides a detailed, robust, and highly sensitive method for the quantitative analysis of catechol in complex matrices. The protocol leverages a silylation derivatization technique to enhance analyte volatility, combined with a stable isotope dilution (SID) strategy employing Catechol-d6 as an internal standard.[1] This "gold standard" approach ensures maximum accuracy and precision by correcting for variability throughout the analytical process, from sample preparation to detection.[2] The method described herein is ideal for researchers requiring reliable quantification of catechol for applications in environmental analysis, drug metabolism studies, and clinical diagnostics.
Introduction: Overcoming the Challenges of Catechol Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the superior separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry.[3][4] This synergy allows for the precise identification and quantification of volatile and semi-volatile compounds in complex mixtures.[5][6] However, compounds like catechol, containing polar hydroxyl functional groups, are non-volatile and thermally labile, preventing them from passing through the GC column effectively.[7]
To overcome this limitation, a chemical derivatization step is necessary.[8][9] Silylation is the most common and effective derivatization procedure for analytes with active hydrogens, such as the hydroxyl groups in catechol.[1][8] This process replaces the active hydrogens with non-polar trimethylsilyl (TMS) groups, creating a derivative that is volatile and thermally stable, making it amenable to GC-MS analysis.[7][10]
For achieving the highest degree of accuracy in quantification, the choice of an internal standard is critical.[11] While structural analogs can correct for some variability, they do not behave identically to the analyte during sample preparation and ionization.[2] The most reliable approach is the use of a stable isotope-labeled internal standard (SIL-IS), such as this compound.[12][13] A SIL-IS is chemically identical to the analyte and differs only in mass, ensuring it behaves the same way throughout extraction, derivatization, and chromatographic separation.[14] This co-elution allows it to precisely account for matrix effects and procedural losses, leading to highly reliable and reproducible results.[12]
The Scientific Rationale: Causality Behind Experimental Choices
Why Derivatization is Essential: The Role of Silylation
The two hydroxyl (-OH) groups on the catechol molecule are polar and capable of hydrogen bonding. This intermolecular attraction results in a high boiling point and poor thermal stability, making direct GC analysis impossible. The derivatization process addresses this fundamental issue.
We employ N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as the silylating agent.
-
BSTFA is a powerful TMS donor that reacts with the active hydrogens of the hydroxyl groups.[10]
-
TMCS is added as a catalyst to increase the reactivity of the BSTFA, ensuring a rapid and complete reaction, especially for hindered hydroxyl groups.[10]
The reaction replaces the polar O-H bonds with non-polar O-Si(CH₃)₃ bonds. This conversion dramatically reduces the polarity and increases the volatility of the molecule, allowing it to be vaporized in the GC inlet and travel through the analytical column for separation.[1]
The Gold Standard: Isotope Dilution with this compound
Accurate quantification relies on the ability to correct for analyte loss during sample preparation and variations in instrument response. This compound, where the six hydrogen atoms on the benzene ring are replaced with deuterium, is the ideal internal standard for this purpose.[14]
-
Identical Chemical Behavior : Because the chemical properties of this compound are virtually identical to native catechol, it experiences the same extraction efficiency, derivatization yield, and potential for degradation during the entire workflow.[14]
-
Co-elution : The deuterated standard co-elutes with the native analyte from the GC column, meaning they experience the same chromatographic conditions and any potential ion suppression or enhancement effects in the MS source simultaneously.[12]
-
Mass-Based Distinction : The mass spectrometer easily distinguishes between the derivatized analyte and the derivatized internal standard based on their mass-to-charge (m/z) ratio. The +6 Dalton mass shift allows for separate monitoring and quantification without chromatographic separation.[1]
By adding a known amount of this compound at the very beginning of the sample preparation process, the ratio of the native analyte's MS signal to the internal standard's MS signal is used for quantification. This ratio remains constant even if absolute signal intensities fluctuate, providing a robust and self-validating system.[2]
Detailed Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade/Purity | Supplier Example |
| Catechol | ≥99% | Sigma-Aldrich |
| This compound | 98% atom D | Cambridge Isotope Labs[15] |
| BSTFA + 1% TMCS | Derivatization Grade | Supelco/Sigma-Aldrich |
| Pyridine | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Ethyl Acetate | HPLC Grade | Fisher Scientific |
| Nitrogen Gas | High Purity (99.999%) | Airgas |
| Autosampler Vials (2 mL) | Glass, with PTFE-lined septa | Agilent Technologies |
Instrumentation
A standard Gas Chromatograph coupled with a Mass Spectrometer is required. The system should be equipped with an autosampler for precision and reproducibility.
-
Gas Chromatograph : Agilent 8890 GC or equivalent.
-
Mass Spectrometer : Agilent 5977B MSD or equivalent.
-
GC Column : A low-bleed, mid-polarity column such as an Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is recommended.
Preparation of Standards
-
Primary Stock Solutions (1 mg/mL) : Accurately weigh 10 mg of Catechol and this compound, respectively. Dissolve each in separate 10 mL volumetric flasks using Ethyl Acetate.
-
Internal Standard (IS) Working Solution (10 µg/mL) : Dilute the this compound primary stock solution 1:100 with Ethyl Acetate.
-
Calibration Standards : Prepare a series of calibration standards by serially diluting the Catechol primary stock solution. A typical range might be 0.1, 0.5, 1, 5, 10, 50, and 100 µg/mL. Each calibration standard must be spiked with the IS Working Solution to a final concentration of 1 µg/mL.
Sample Preparation and Derivatization Protocol
This protocol must be performed on all samples, calibration standards, and quality control samples.
-
Aliquoting : Pipette 100 µL of the sample or standard into a clean glass autosampler vial.
-
Internal Standard Spiking : Add 10 µL of the IS Working Solution (10 µg/mL) to each vial (except for a "blank" sample used to check for interferences).
-
Evaporation : Gently evaporate the solvent to complete dryness under a stream of high-purity nitrogen gas. A slightly elevated temperature (e.g., 40-50°C) can be used to speed up this process. It is critical to remove all water, as it interferes with the silylation reaction.[1]
-
Reconstitution : Add 50 µL of anhydrous pyridine to the dried residue to reconstitute.
-
Derivatization : Add 100 µL of the silylating reagent (BSTFA + 1% TMCS).[8] Securely cap the vial immediately.
-
Incubation : Heat the vial at 70°C for 60 minutes in a heating block or oven to ensure the reaction proceeds to completion.[1][16]
-
Cooling & Analysis : After incubation, allow the vial to cool to room temperature. The sample is now ready for GC-MS analysis. Inject 1 µL of the derivatized solution.
GC-MS Instrumental Parameters
The following parameters provide a robust starting point and should be optimized for the specific instrument in use.[17]
| Parameter | Condition |
| Gas Chromatograph | |
| Inlet Mode | Splitless |
| Inlet Temperature | 250°C |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min |
| Oven Program | Initial: 60°C, hold for 1 minRamp 1: 15°C/min to 130°CRamp 2: 10°C/min to 300°C, hold for 5 min |
| Mass Spectrometer | |
| Ion Source | Electron Ionization (EI) |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions | |
| Catechol-TMS₂ | Quantifier: m/z 254 (M•⁺)Qualifier: m/z 239, m/z 181 |
| This compound-TMS₂ | Quantifier: m/z 260 (M•⁺)Qualifier: m/z 245 |
Data Analysis and Quantification
Quantification is based on the principle of isotope dilution. A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte for each calibration standard.
-
Calculate Response Ratio (RR) :
-
RR = (Peak Area of Catechol Quantifier Ion) / (Peak Area of this compound Quantifier Ion)
-
-
Generate Calibration Curve : Plot the RR (y-axis) versus the known concentration of the Catechol standards (x-axis). Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).
-
Quantify Unknown Samples : Calculate the RR for each unknown sample. Use the regression equation to determine the concentration of Catechol in the sample:
-
Concentration = (RR - c) / m
-
Method Validation
To ensure the reliability, accuracy, and precision of the method, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[6][18]
Typical Performance Characteristics
| Validation Parameter | Typical Acceptance Criteria | Description |
| Linearity (R²) | > 0.995 | The coefficient of determination for the calibration curve over the specified concentration range.[1] |
| Limit of Detection (LOD) | ~0.5 ng/mL | The lowest concentration of analyte that can be reliably detected above the background noise (Signal-to-Noise ratio of ~3:1).[1] |
| Limit of Quantitation (LOQ) | ~1.5 ng/mL | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy (Signal-to-Noise ratio of ~10:1).[1][19] |
| Accuracy (% Recovery) | 85 - 115% | The closeness of the measured value to the true value, assessed by analyzing spiked control samples at different concentrations.[18][19] |
| Precision (%RSD) | < 15% | The degree of scatter between a series of measurements. Evaluated as repeatability (intra-day) and intermediate precision (inter-day).[1][18] |
| Specificity | No interferences at analyte retention time | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.[6] |
Workflow Visualization
The following diagram illustrates the complete analytical workflow from sample receipt to final data analysis.
Caption: Workflow for Catechol quantification using derivatization and GC-MS with a stable isotope-labeled internal standard.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No peaks or very low signal | 1. Incomplete derivatization (moisture present).2. GC injection issue.3. MS source is dirty or inactive. | 1. Ensure samples are completely dry before adding reagents. Use anhydrous solvents.2. Check syringe, inlet liner, and septum.3. Perform MS source cleaning and re-tune the instrument. |
| Poor peak shape (tailing) | 1. Active sites in the inlet liner or GC column.2. Column contamination or degradation. | 1. Use a new, deactivated inlet liner. Trim the first few cm of the GC column.2. Bake out the column according to manufacturer's instructions or replace if necessary. |
| High variability in results (%RSD > 15%) | 1. Inconsistent sample/IS pipetting.2. Autosampler injection volume variability.3. Incomplete derivatization reaction across samples. | 1. Use calibrated pipettes and consistent technique.2. Check autosampler syringe for bubbles or leaks.3. Ensure consistent incubation time and temperature for all samples. |
| Interfering peaks | 1. Contamination from solvents or sample matrix.2. Silylating reagent artifacts. | 1. Run a solvent blank to identify source of contamination. Consider additional sample cleanup (e.g., LLE, SPE).2. Analyze a derivatized blank to identify reagent-related peaks. These should not co-elute with the analyte. |
Conclusion
This application note details a comprehensive and robust GC-MS method for the quantitative analysis of catechol. By employing silylation derivatization, the challenges associated with catechol's polarity and low volatility are effectively overcome. The use of a stable isotope-labeled internal standard, this compound, is central to the method's success, providing exceptional accuracy and precision by correcting for analytical variability. This validated protocol offers a reliable tool for researchers in diverse fields, enabling the confident quantification of catechol in complex sample matrices.
References
-
Agilent Technologies. (n.d.). Gas chromatography mass spectrometry basic principles. Agilent. Retrieved January 20, 2026, from [Link]
-
Phenomenex. (2026, January 9). How Does GC-MS Work and Its Principle Explained. Phenomenex. Retrieved January 20, 2026, from [Link]
-
WelchLab. (2025, January 23). [Reader Insights] The Selection of Internal Standards in the Absence of Isotopes. Welch Materials, Inc. Retrieved January 20, 2026, from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Working Principle of GC-MS. ResolveMass Laboratories Inc. Retrieved January 20, 2026, from [Link]
-
Kiprop, A. K., Wanjau, R. N., Murungi, J. I., & Kimbonguila, A. (2013). GC-MS and ESI-MS detection of catechol. International Journal of Education and Research, 1(12), 1-14. Retrieved January 20, 2026, from [Link]
-
Lee, S., & Lee, S. (2006). Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination. Journal of the American Society for Mass Spectrometry, 17(5), 684-693. Retrieved January 20, 2026, from [Link]
-
NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards? NorthEast BioLab. Retrieved January 20, 2026, from [Link]
-
University of Wisconsin-La Crosse. (n.d.). Gas Chromatography - Mass Spectrometry. Retrieved January 20, 2026, from [Link]
-
Kiprop, A. K., Wanjau, R. N., Murungi, J. I., & Kimbonguila, A. (2013). GC-MS and ESI-MS detection of catechol. ResearchGate. Retrieved January 20, 2026, from [Link]
-
Dolan, J. W. (2012). When Should an Internal Standard be Used? LCGC International, 25(6). Retrieved January 20, 2026, from [Link]
-
Drawell. (n.d.). 5 Key Points to Know Gas Chromatography Mass Spectrometry(GC-MS). Drawell. Retrieved January 20, 2026, from [Link]
-
National Institute of Standards and Technology. (n.d.). Expression of Stable Isotopically Labeled Proteins for Use as Internal Standards for Mass Spectrometric Quantitation of Clinical Protein Biomarkers. NIST. Retrieved January 20, 2026, from [Link]
-
LGC Standards. (n.d.). USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. LGC Group. Retrieved January 20, 2026, from [Link]
-
Han, X., & Gross, R. W. (2005). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry—What, how and why? Journal of Chromatography B, 823(1), 1-11. Retrieved January 20, 2026, from [Link]
-
Gu, Y., Wang, G., Sun, J., Jia, Y., & Zheng, J. (2014). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Pharmaceutical and Biomedical Analysis, 98, 303-310. Retrieved January 20, 2026, from [Link]
-
Kim, K. R., Kim, J. H., Jeong, D. H., & Kim, S. J. (2003). Chemical Derivatization of Catecholamines for Gas Chromatography-Mass Spectrometry. Bulletin of the Korean Chemical Society, 24(10), 1471-1477. Retrieved January 20, 2026, from [Link]
-
Wang, Y., Liu, Y., & Wang, Y. (2019). Analysis of Polyphenols in Apple Pomace using Gas Chromatography-Mass Spectrometry with Derivatization. Journal of Food Science and Technology, 56(11), 4849-4857. Retrieved January 20, 2026, from [Link]
-
Morville, S., Scheyer, A., & Mirabel, P. (2006). General derivatization mechanism for phenol with MTBSTFA. ResearchGate. Retrieved January 20, 2026, from [Link]
-
Stafilov, T., Al-Jubori, R. H., & Stefova, M. (2022). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. Macedonian Journal of Chemistry and Chemical Engineering, 41(2), 235-246. Retrieved January 20, 2026, from [Link]
-
NCASI. (1997). Method PC-97 Determination of Phenol and Catechol in Weak and Strong Black Liquors, Wastewater Treatment Plant Influent and Effl. National Council for Air and Stream Improvement, Inc. Retrieved January 20, 2026, from [Link]
-
Secreto, F. J., & Medina, R. (1992). Gas chromatography/mass spectrometry of catechol estrogens. Steroids, 57(9), 437-443. Retrieved January 20, 2026, from [Link]
-
Kumar, A., Shree, P., & Masakapalli, S. K. (2021). A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis. MethodsX, 8, 101438. Retrieved January 20, 2026, from [Link]
-
Journal of Pharmaceutical and Allied Sciences. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. Retrieved January 20, 2026, from [Link]
-
Stafilov, T., Al-Jubori, R. H., & Stefova, M. (2022). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. ResearchGate. Retrieved January 20, 2026, from [Link]
-
Kiprop, A. K., Wanjau, R. N., Murungi, J. I., & Kimbonguila, A. (2013). (PDF) GC-MS and ESI-MS detection of catechol. ResearchGate. Retrieved January 20, 2026, from [Link]
-
Li, Y., Wu, Y., & Li, J. (2021). Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs. Foods, 10(11), 2795. Retrieved January 20, 2026, from [Link]
-
Watson, T. (2013, December 1). Optimizing GC–MS Methods. LCGC International. Retrieved January 20, 2026, from [Link]
-
Maurer, H. H., & Bickeboeller-Friedrich, J. (2000). Gas chromatographic-mass spectrometric procedures for determination of the catechol-O-methyltransferase (COMT) activity and for detection of unstable catecholic metabolites in human and rat liver preparations after COMT catalyzed in statu nascendi derivatization using S-adenosylmethionine. Journal of Chromatography B: Biomedical Sciences and Applications, 739(2), 349-360. Retrieved January 20, 2026, from [Link]
-
Smith Henry, A. (2020, January 20). Optimizing Conditions for GC/MS Analyses. Agilent. Retrieved January 20, 2026, from [Link]
-
TDI-Brooks. (n.d.). QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. TDI-Brooks. Retrieved January 20, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. How Does GC-MS Work and Its Principle Explained | Phenomenex [phenomenex.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ijern.com [ijern.com]
- 9. researchgate.net [researchgate.net]
- 10. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 11. nebiolab.com [nebiolab.com]
- 12. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 13. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. welchlab.com [welchlab.com]
- 15. isotope.com [isotope.com]
- 16. Choosing internal standards based on a multivariate analysis approach with ICP(TOF)MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. researchtrendsjournal.com [researchtrendsjournal.com]
- 19. Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Tracing Metabolic Fates with Catechol-d6
A Senior Application Scientist's Guide to Stable Isotope Labeling in Metabolic Pathway Elucidation
Introduction: The Imperative for Precise Metabolic Tracking
In the landscape of drug discovery and development, a comprehensive understanding of a compound's metabolic fate is not merely advantageous; it is a cornerstone of safety and efficacy assessment. Catechol moieties are ubiquitous pharmacophores found in numerous drugs and endogenous molecules, such as catecholamine neurotransmitters.[1][2] Their metabolism, primarily governed by catechol-O-methyltransferase (COMT) and sulfotransferases (SULTs), dictates their bioavailability, duration of action, and potential for generating reactive metabolites.[3][4]
Traditional metabolic studies often rely on identifying metabolites against a predicted panel, a process that can be confounded by endogenous background and complex biological matrices. The use of stable isotope-labeled compounds, such as Catechol-d6, offers a robust solution. By incorporating heavy isotopes (deuterium), we create a chemical tracer that is biochemically indistinguishable from its unlabeled counterpart but easily differentiated by mass-sensitive analytical instruments like mass spectrometers.[5][6] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic use of this compound to elucidate metabolic pathways with high precision and confidence.
Scientific Rationale for Deuteration: The substitution of hydrogen with deuterium creates a heavier, more stable C-D bond compared to the C-H bond. This "Kinetic Isotope Effect" can subtly slow down metabolism at the site of deuteration, a phenomenon that can be leveraged to improve a drug's pharmacokinetic profile.[5] However, for tracer studies, the primary advantage is the mass shift (+6 Da for this compound), which provides a clear and unambiguous signature for tracking the parent compound and its metabolites, effectively separating them from the endogenous chemical noise.[7]
Core Metabolic Pathways of Catechol
Catechol and its derivatives are primarily metabolized through two major Phase II conjugation pathways. Understanding these pathways is critical for designing effective tracer studies.
-
O-Methylation by COMT: Catechol-O-methyltransferase (COMT) is a key enzyme that catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of the catechol ring.[8][9] This results in the formation of guaiacol (2-methoxyphenol) and a smaller amount of veratrole (1,2-dimethoxybenzene) upon further methylation.
-
Sulfation by SULTs: Cytosolic sulfotransferases catalyze the transfer of a sulfonyl group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the catechol hydroxyls, forming sulfate conjugates.[4] SULT1A3, in particular, shows high activity towards catecholamines and other catecholic compounds, playing a crucial role in their inactivation and facilitating their excretion.[4][10]
These enzymatic transformations are the primary targets for investigation in a this compound tracer study.
Figure 1: Primary metabolic pathways for this compound.
Experimental Design & Workflow
A successful metabolic study using this compound hinges on a well-designed experimental workflow. The choice between in vitro and in vivo models depends on the research question, ranging from initial metabolic stability screens to comprehensive pharmacokinetic profiles.
Figure 2: General experimental workflow for a this compound tracer study.
Protocols: From Administration to Analysis
The following protocols are designed to be adaptable to specific research needs. The causality behind each step is explained to empower researchers to make informed modifications.
Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This protocol assesses the intrinsic clearance of a catechol-containing compound by Phase II enzymes.
Objective: To determine the rate of disappearance of this compound and the formation of its primary metabolites in a subcellular system.
Materials:
-
This compound (10 mM stock in DMSO)
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL
-
Phosphate Buffer (0.1 M, pH 7.4)
-
Cofactor Solution A (PAPS, 50 mM)
-
Cofactor Solution B (SAM, 50 mM)
-
Acetonitrile (ACN) with 0.1% Formic Acid (Stopping Solution)
-
96-well incubation plate
-
Centrifuge
Methodology:
-
Preparation: Thaw HLM and cofactors on ice. Prepare a working HLM solution by diluting to 2 mg/mL in cold phosphate buffer.
-
Incubation Setup: In the 96-well plate, combine the components as described in the table below. Pre-warm the plate at 37°C for 5 minutes.
-
Scientist's Note: Pre-incubation ensures all components reach the optimal temperature for enzymatic activity before the reaction is initiated.
-
-
Initiation: Initiate the reaction by adding 1 µL of the 10 mM this compound stock solution to each well (final concentration 100 µM). Mix gently.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 min), stop the reaction by adding 200 µL of ice-cold ACN with 0.1% Formic Acid to the respective wells.
-
Rationale: The cold acetonitrile serves a dual purpose: it precipitates the microsomal proteins, thereby halting enzymatic activity, and it solubilizes the small molecule analytes for extraction.[11]
-
-
Sample Processing: a. Seal the plate and vortex for 2 minutes. b. Centrifuge at 4000 x g for 20 minutes at 4°C to pellet the precipitated protein. c. Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
| Component | Volume (µL) | Final Concentration |
| Phosphate Buffer (0.1 M) | Variable | 0.1 M |
| HLM (2 mg/mL) | 50 | 1 mg/mL |
| Cofactor A (PAPS) | 2 | 1 mM |
| Cofactor B (SAM) | 2 | 1 mM |
| This compound (10 mM stock) | 1 | 100 µM |
| Total Volume | 100 µL |
Protocol: Sample Preparation from Urine for Metabolite Profiling
This protocol is designed for the analysis of excreted metabolites from an in vivo study.
Objective: To extract this compound and its conjugated metabolites from a complex biological matrix for LC-MS/MS analysis.
Materials:
-
Urine samples (collected from study subjects)
-
Internal Standard (e.g., a structurally similar deuterated compound not present in the study)
-
Methanol (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., Phenylboronate for catechol affinity or a mixed-mode cation exchange)
-
Centrifuge tubes
-
Vortex mixer
Methodology:
-
Sample Thawing & Spiking: Thaw frozen urine samples to room temperature. Vortex briefly. Transfer 500 µL of urine to a centrifuge tube and spike with 10 µL of internal standard solution.
-
Rationale: An internal standard is crucial for quantitative accuracy, as it corrects for variations in sample extraction efficiency and instrument response.[12]
-
-
Protein Precipitation: Add 1.5 mL of ice-cold methanol to the urine sample. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge at 10,000 x g for 15 minutes at 4°C. This will pellet any precipitated proteins and cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
SPE Clean-up (Optional but Recommended): a. Condition the SPE cartridge according to the manufacturer's instructions. b. Load the supernatant onto the cartridge. c. Wash the cartridge to remove interfering salts and endogenous compounds. d. Elute the analytes of interest using an appropriate solvent (e.g., acidified methanol).
-
Scientist's Note: SPE significantly enhances sensitivity by concentrating the analytes and removing matrix components that can cause ion suppression in the mass spectrometer.[13]
-
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% Water: 5% ACN with 0.1% Formic Acid) for LC-MS/MS analysis.
Protocol: LC-MS/MS Analysis
Objective: To separate, detect, and quantify this compound and its deuterated metabolites.
Instrumentation:
-
UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
LC Conditions (Example):
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: 5% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative or Positive mode.
-
Scientist's Note: Negative mode is often preferred for detecting sulfated and glucuronidated metabolites, while positive mode is suitable for the parent compound and O-methylated metabolites.
-
-
Detection Mode: Multiple Reaction Monitoring (MRM) for triple quadrupole or targeted MS/MS for high-resolution instruments.
-
MRM Transitions: These must be empirically determined but can be predicted based on the structures.
| Compound | Parent Ion (Q1) m/z | Product Ion (Q3) m/z | Notes |
| This compound | 115.1 (M-H)- | 97.1 | Loss of H2O |
| O-Methyl-Catechol-d5 | 128.1 (M-H)- | 113.1 | Loss of methyl group |
| Catechol-d5-Sulfate | 194.0 (M-H)- | 114.0 | Loss of SO3 and H |
Data Analysis:
-
Integrate peak areas for the parent compound and its metabolites across all time points or samples.
-
Calculate the rate of disappearance of the parent compound to determine metabolic stability.
-
Identify metabolites by comparing retention times and fragmentation patterns with authentic standards, if available. The characteristic mass shift from the deuterated label is the key confirmatory feature.
Protocol: NMR Spectroscopy Analysis
Objective: To unambiguously identify the structure of novel or unexpected metabolites.
Rationale: While MS/MS provides sensitive detection and structural clues, NMR is the gold standard for definitive structure elucidation.[14][15] It is particularly useful when fragmentation patterns are not informative or when multiple isomers are possible. The absence of signals in a ¹H NMR spectrum where they would be expected for an unlabeled compound is a key indicator of deuterium incorporation.
Methodology:
-
Sample Preparation: A larger quantity of the metabolite is required. This often involves pooling multiple in vitro incubations or concentrating a larger volume of biofluid from an in vivo study, followed by extensive purification via HPLC.
-
Acquisition: Dissolve the purified metabolite in a deuterated solvent (e.g., DMSO-d6, Methanol-d4). Acquire 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR spectra.[16]
-
Interpretation: Analyze the spectra to determine the chemical structure. The position of deuterium incorporation can be confirmed by the absence of corresponding proton signals and associated couplings in the ¹H spectrum.
Conclusion and Future Perspectives
This compound is a powerful tool for dissecting complex metabolic pathways. Its use as a stable isotope tracer enables researchers to confidently distinguish drug-derived metabolites from the endogenous background, providing clear, quantitative data on metabolic stability, clearance pathways, and metabolite profiles. The protocols outlined in this guide provide a robust framework for employing this compound in both in vitro and in vivo settings. By combining high-sensitivity LC-MS/MS for screening and quantification with the structural resolving power of NMR, researchers can achieve an unparalleled depth of understanding, accelerating the development of safer and more effective therapeutics.
References
-
Stack, D. E., & Pottie, I. R. (2014). Regioselective Deuterium Labeling of Estrone and Catechol Estrogen Metabolites. Steroids, 92, 48-53. [Link]
-
Artasensi, A., Mazzotta, S., Baron, G., Aldini, G., & Fumagalli, L. (2024). Concise synthesis of deuterium-labelled proanthocyanidin metabolite 5-(3′,4′-dihydroxyphenyl)-γ-valerolactone as an analytical tool. RSC Advances, 14(11), 6410-6415. [Link]
-
Harb, J., Zgheib, E., & El-Rassy, H. (2013). GC-MS and ESI-MS detection of catechol polymerization in water and methanol. International Journal of Education and Research, 1(12), 1-10. [Link]
-
Melikian, A. A., Bagheri, K., Goldin, B. F., & Hoffmann, D. (1989). Catechol-induced Alterations in Metabolic Activation and Binding of Enantiomeric and Racemic 7,8-dihydroxy-7,8-dihydrobenzo[a]pyrenes to DNA in Mouse Skin. Carcinogenesis, 10(10), 1863-1870. [Link]
-
Lakhani, N. J., Sarkar, M. A., Venitz, J., & Figg, W. D. (2001). Catechol-O-Methyltransferase (COMT)-mediated Metabolism of Catechol Estrogens. Cancer Research, 61(21), 7860-7864. [Link]
-
Zhu, B. T. (2015). Analytical methodologies for sensing catechol-O-methyltransferase activity and their applications. Journal of Pharmaceutical and Biomedical Analysis, 111, 265-280. [Link]
-
Wishart, D. S. (2016). NMR Metabolomics Protocols for Drug Discovery. Methods in Molecular Biology, 1413, 3-16. [Link]
-
Lynch, J. H., et al. (2020). Evidence from stable-isotope labeling that catechol is an intermediate in salicylic acid catabolism in the flowers of Silene latifolia (white campion). Journal of Experimental Botany, 71(12), 3638–3647. [Link]
-
Zhou, M., & Wang, L. (2010). Recent advances in sulfotransferase enzyme activity assays. Expert Opinion on Drug Metabolism & Toxicology, 6(11), 1343-1356. [Link]
-
Miller, K. J., & Hoffman, B. J. (1998). Metabolism of catecholamines by catechol-O-methyltransferase in cells expressing recombinant catecholamine transporters. Journal of Neurochemistry, 71(2), 737-745. [Link]
-
Bidwell, L. M., et al. (1999). Crystal structure of human catecholamine sulfotransferase. Journal of Molecular Biology, 293(3), 521-530. [Link]
-
Gopiwad, P. (2024). Medicinal chemistry of catechol, a versatile pharmacophore. Current Trends in Pharmacy and Pharmaceutical Chemistry, 6(1), 7-11. [Link]
-
Emwas, A. H. (2015). NMR Spectroscopy for Metabolomics Research. Metabolites, 5(1), 1-36. [Link]
-
Gardner, K. H., & Kay, L. E. (2006). Isotope labeling strategies for the study of high-molecular-weight proteins by solution NMR spectroscopy. Nature Protocols, 1(1), 1-12. [Link]
-
Pirali, T., et al. (2019). Deuterium in Drug Discovery: Progress, Opportunities, and Challenges. Journal of Medicinal Chemistry, 62(11), 5276-5297. [Link]
-
Inoue, O., et al. (1989). Determination of catechol and quinol in urine of workers exposed to benzene. Industrial Health, 27(2), 85-94. [Link]
-
Nobilis, M., et al. (2015). Development of analytical method for catechol compounds in mouse urine using hydrophilic interaction liquid chromatography with fluorescence detection. Journal of Chromatography B, 997, 132-139. [Link]
-
Li, Y., et al. (2012). [Determination of catechol in tobacco by high performance liquid chromatography-tandem mass spectrometry]. Se Pu, 30(5), 488-491. [Link]
-
Melikian, A. A., et al. (1994). Urinary excretion of phenol, catechol, hydroquinone, and muconic acid by workers occupationally exposed to benzene. Environmental Health Perspectives, 102 Suppl 6, 219-224. [Link]
-
Nagana Gowda, G. A., & Raftery, D. (2017). Quantitative NMR Methods in Metabolomics. Current Metabolomics, 5(2), 105-117. [Link]
-
Wikipedia contributors. (2024). Catechol-O-methyltransferase. Wikipedia. [Link]
-
Bizzarro, A., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges. RSC Medicinal Chemistry, 14(6), 944-965. [Link]
-
Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Chapter 6: Analytical Methods. [Link]
-
Wang, L., & Lu, A. (2018). Drug metabolism in drug discovery and development. Acta Pharmaceutica Sinica B, 8(5), 721-722. [Link]
-
Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. [Link]
-
Mutlib, A. E., et al. (2008). Assessment of the metabolism and intrinsic reactivity of a novel catechol metabolite. Chemical Research in Toxicology, 21(4), 866-875. [Link]
-
Young, R. (2021). Nuclear Magnetic Resonance-based Metabolomics. 2021 EMSL Summer School. [Link]
-
Zhu, B. T. (2005). Catechol-O-Methyltransferase (COMT)-mediated methylation metabolism of endogenous bioactive catechols and modulation by endobiotics and xenobiotics: importance in pathophysiology and pathogenesis. Current Drug Metabolism, 6(4), 321-349. [Link]
-
Wang, Y., et al. (2024). Mixtures of Urinary Phenol and Phthalate Metabolite Concentrations in Relation to Serum Lipid Levels among Pregnant Women: Results from the EARTH Study. Toxics, 12(8), 613. [Link]
-
Lis, D. N., et al. (2023). Core-Labeling (Radio) Synthesis of Phenols. Journal of the American Chemical Society, 145(39), 21350-21356. [Link]
-
Lai, J., et al. (2024). Comprehensive analysis of sulfotransferase activity using LC-MS/MS. News-Medical.Net. [Link]
-
Zhu, B. T. (2015). Analytical methodologies for sensing catechol-O-methyltransferase activity and their applications. Journal of Pharmaceutical and Biomedical Analysis, 111, 265-280. [Link]
-
Gopiwad, P. (2024). Medicinal chemistry of catechol, a versatile pharmacophore. ResearchGate. [Link]
-
Thiede, H. M., & Kehr, W. (1981). Conjoint Radioenzymatic Measurement of Catecholamines, Their Catechol Metabolites and DOPA in Biological Samples. Naunyn-Schmiedeberg's Archives of Pharmacology, 318(1), 19-28. [Link]
-
Czerwinski, M. (2022). Role of Sulfotransferases in Drug Metabolism and Potential for Drug Drug Interactions. XenoTech. [Link]
-
The Audiopedia. (2021). How to PREPARE SAMPLES FOR MASS SPECTROMETRY || Proteomics || Protein Analysis Via Mass Spec. [Link]
-
Taylor & Francis Online. (n.d.). Catechol-o-methyl transferase – Knowledge and References. [Link]
-
Arora, P. K. (2015). Central catechol pathway for the aerobic degradation of aromatics. ResearchGate. [Link]
-
Taylor & Francis Online. (n.d.). Catechol – Knowledge and References. [Link]
-
Fujiwara, R., & Tukey, R. H. (2012). Concerted actions of the catechol O-methyltransferase and the cytosolic sulfotransferase SULT1A3 in the metabolism of catecholic drugs. The AAPS Journal, 14(4), 748-755. [Link]
-
Ishiyama, T., et al. (2020). Catalytic Deuterium Incorporation within Metabolically Stable β-Amino C H Bonds of Drug Molecules. Angewandte Chemie International Edition, 59(4), 1591-1596. [Link]
-
Hu, W., et al. (2018). Metabolome-wide association study of occupational exposure to benzene. Occupational and Environmental Medicine, 75(1), 47-54. [Link]
-
Gopiwad, P. (2024). Medicinal chemistry of catechol, a versatile pharmacophore. Current Trends in Pharmacy and Pharmaceutical Chemistry, 6(1), 7-11. [Link]
-
Wriessnegger, T., et al. (2016). Characterization of Catechol-1,2-Dioxygenase (Acdo1p) From Blastobotrys raffinosifermentans and Investigation of Its Role in the Catabolism of Aromatic Compounds. Frontiers in Microbiology, 7, 1334. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Medicinal chemistry of catechol, a versatile pharmacophore - Curr Trends Pharm Pharm Chem [ctppc.org]
- 3. Catechol-O-Methyltransferase (COMT)-mediated methylation metabolism of endogenous bioactive catechols and modulation by endobiotics and xenobiotics: importance in pathophysiology and pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Concerted actions of the catechol O-methyltransferase and the cytosolic sulfotransferase SULT1A3 in the metabolism of catecholic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. metsol.com [metsol.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Catechol-O-methyltransferase - Wikipedia [en.wikipedia.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Crystal structure of human catecholamine sulfotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. air.unimi.it [air.unimi.it]
- 13. [Determination of catechol in tobacco by high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. NMR Metabolomics Protocols for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NMR Spectroscopy for Metabolomics Research [mdpi.com]
- 16. NMR Based Methods for Metabolites Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Accuracy Quantification of Phenolic Pollutants in Environmental Matrices Using Catechol-d6 Isotope Dilution Mass Spectrometry
The Challenge of Phenol Analysis and the Principle of Isotope Dilution
Phenolic compounds are introduced into the environment through industrial effluents, agricultural runoff, and the decomposition of organic matter.[1] Their potential harm to human health and aquatic ecosystems necessitates sensitive and reliable analytical methods for their detection.[2] Standard analytical approaches can suffer from poor accuracy and reproducibility because of analyte loss during multi-step sample preparation (e.g., liquid-liquid or solid-phase extraction) and unpredictable matrix effects during instrumental analysis.[3][4]
Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique that circumvents these issues.[5][6] The core principle relies on the addition of a known quantity of a stable, isotopically labeled version of the target analyte to the sample at the very beginning of the analytical workflow.[7]
For this application, we use Catechol-d6, a fully deuterated analog of catechol.[8]
Causality of Experimental Choice: Why this compound?
-
Chemical Equivalence: this compound is chemically and physically identical to its native counterpart, ensuring it behaves the same way during extraction, derivatization, and chromatography.[8][9]
-
Mass Differentiation: It has a distinct mass (+6 Da) that is easily resolved by a mass spectrometer, allowing for simultaneous but separate detection of the analyte and the standard.[8]
-
Correction for Loss and Matrix Effects: Because the SIL-IS is added prior to extraction, any analyte lost during sample processing is accompanied by a proportional loss of the SIL-IS. Similarly, any signal suppression or enhancement caused by the sample matrix affects both the analyte and the SIL-IS equally.[10]
The final quantification is based on the ratio of the response of the native analyte to the response of the SIL-IS. This ratio remains constant regardless of sample loss or matrix effects, leading to exceptionally accurate and precise results.[11]
Caption: Principle of Isotope Dilution Mass Spectrometry.
Protocol: Quantification of Phenols in Water by SPE-GC/MS
This protocol is adapted from methodologies like U.S. EPA Method 528 and is designed for the quantification of a range of phenolic pollutants in drinking or wastewater.[12][13]
-
Standards:
-
This compound (CAS No. 202656-22-2), Isotopic Enrichment ≥98 atom % D.[8]
-
Native phenolic standards (e.g., Phenol, Catechol, 2-Chlorophenol, 2,4-Dimethylphenol, etc.), Purity ≥98%.
-
-
Solvents: Methanol, Dichloromethane (DCM), Acetone (all HPLC or GC-MS grade).
-
Reagents: Reagent Water (Type I), Hydrochloric Acid (HCl), Sodium Sulfite, Anhydrous Sodium Sulfate.
-
Consumables: 1 L Amber Glass Sample Bottles, Solid Phase Extraction (SPE) Cartridges (e.g., Polystyrene-divinylbenzene, 500 mg), 2 mL GC Vials.
-
Gas Chromatograph (GC): Equipped with a capillary column suitable for phenol analysis (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID x 0.25 µm film).
-
Mass Spectrometer (MS): Capable of electron ionization (EI) and Selected Ion Monitoring (SIM) or full scan mode.
-
SPE Manifold: For processing multiple samples.
Step 1: Preparation of Standards
-
Stock Solutions (1000 µg/mL): Accurately weigh ~10 mg of each native phenolic standard and this compound into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol. Store at -20°C.
-
Working Standard Mix (10 µg/mL): Combine aliquots of the native phenol stock solutions into a single volumetric flask and dilute with methanol.
-
Internal Standard Spiking Solution (5 µg/mL): Dilute the this compound stock solution with methanol.
-
Calibration Standards (0.1 - 15 µg/L range):
-
Prepare a series of 1 L reagent water samples.
-
Spike each with a constant volume of the Internal Standard Spiking Solution (e.g., 100 µL for a final concentration of 0.5 µg/L).
-
Spike with increasing volumes of the Working Standard Mix to create a calibration curve (e.g., 0.1, 0.5, 1.0, 5.0, 10.0, 15.0 µg/L).
-
These standards must be prepared fresh and extracted alongside the unknown samples.
-
Step 2: Sample Collection and Preparation
-
Collection: Collect 1 L water samples in amber glass bottles.
-
Preservation: If residual chlorine is present, dechlorinate with ~50 mg of sodium sulfite. Acidify the sample to pH ≤ 2 with 6N HCl.[14] Store at 4°C and extract within 7 days.
-
Internal Standard Spiking: Before extraction, allow the sample to come to room temperature. Add a precise volume of the this compound Internal Standard Spiking Solution (e.g., 100 µL) to the 1 L sample. Mix thoroughly. This step is critical for accurate quantification.[7]
Step 3: Solid Phase Extraction (SPE)
-
Cartridge Conditioning: Condition the SPE cartridge sequentially with 5 mL DCM, 5 mL Methanol, and 10 mL Reagent Water (pH ≤ 2). Do not allow the sorbent to go dry after the final methanol wash.[14]
-
Sample Loading: Pass the entire 1 L spiked water sample through the cartridge at a flow rate of ~15-20 mL/min.
-
Cartridge Drying: After loading, draw air through the cartridge for 15-20 minutes to remove residual water.
-
Elution: Elute the trapped analytes with 2-3 aliquots of DCM (total volume ~10-15 mL) into a collection tube.
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen. The sample is now ready for GC/MS analysis.
Caption: Step-by-step experimental workflow for phenol analysis.
| Parameter | Typical Setting | Rationale |
| Injection Volume | 1 µL, Splitless | Maximizes transfer of trace analytes onto the column for best sensitivity. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the sample. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert gas providing good chromatographic efficiency. |
| Oven Program | Initial 40°C (hold 2 min), ramp to 280°C @ 10°C/min, hold 5 min | Provides good separation of various phenolic compounds with different volatilities. |
| Ion Source Temp. | 230 °C | Standard temperature for stable EI fragmentation. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only specific m/z ions. |
| Quantitation Ions | Analyte-specific (e.g., Catechol: m/z 110) | The most abundant, characteristic fragment ion for the native analyte. |
| IS Ions | Analyte-specific (e.g., this compound: m/z 116) | The corresponding fragment ion for the deuterated internal standard. |
Method Validation and Trustworthiness
To ensure the reliability of results, the method must be validated.[15] This establishes a self-validating system where quality control (QC) checks confirm performance during routine analysis.
-
Linearity: A calibration curve with a correlation coefficient (r²) ≥ 0.995 should be achieved over the desired concentration range.
-
Accuracy & Precision: Determined by analyzing at least five replicates of a Laboratory Fortified Blank (LFB) or Matrix Spike. Average recovery should be within 70-130% with a relative standard deviation (RSD) ≤ 20%.[12]
-
Method Detection Limit (MDL): Determined from seven replicate analyses of a fortified sample with a concentration 1-5 times the estimated MDL. The MDL is calculated as SD * t-value, where SD is the standard deviation and t is the Student's t-value for n-1 degrees of freedom.[12] Typical MDLs for this method range from 0.02 to 0.6 µg/L depending on the specific phenol.[12]
For each analytical batch (typically ≤ 20 samples), the following should be included:
-
Method Blank: A 1 L reagent water sample treated exactly like a real sample. This checks for contamination.
-
Laboratory Control Sample (LCS): A reagent water sample spiked with known concentrations of all target analytes. This verifies the accuracy of the overall process.
-
Matrix Spike / Matrix Spike Duplicate (MS/MSD): A duplicate of a real sample spiked with known analyte concentrations. This assesses matrix-specific effects on accuracy and precision.
Table 1: Representative Method Performance Data (Adapted from EPA Method 528) [12]
| Compound | Method Detection Limit (MDL) (µg/L) | Average Recovery (at 5 µg/L spike) | Relative Standard Deviation (%) |
| Phenol | 0.58 | 85% | 15.2 |
| 2-Chlorophenol | 0.04 | 98% | 8.5 |
| 2,4-Dimethylphenol | 0.03 | 102% | 7.1 |
| 2,4,6-Trichlorophenol | 0.02 | 105% | 6.8 |
| Pentachlorophenol | 0.11 | 95% | 11.4 |
Conclusion
The use of this compound in an isotope dilution mass spectrometry workflow provides a highly accurate, precise, and robust method for the quantification of phenolic pollutants. By effectively correcting for analyte loss during sample preparation and mitigating unpredictable matrix effects, this approach generates defensible, high-quality data essential for environmental science and regulatory decision-making. The inclusion of rigorous validation and routine quality control ensures that the protocol operates as a self-validating system, lending the highest degree of confidence to the analytical results.
References
-
U.S. Environmental Protection Agency. (2000). Method 528: Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry (GC/MS). EPA 815-R-00-009. [Link]
-
Agilent Technologies. (2012). Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC. Application Note. [Link]
-
Santana, C. M., et al. (2021). Quantification of Phenolic Compounds by HPLC/DAD and Evaluation of the Antioxidant, Antileishmanial, and Cytotoxic Activities of Ethanolic Extracts from the Leaves and Bark of Sarcomphalus joazeiro (Mart.). Molecules. [Link]
-
U.S. Environmental Protection Agency. Method 528 Determination of Phenols in Drinking Water. [Link]
-
NCASI. (1997). Method PC-97 Determination of Phenol and Catechol in Weak and Strong Black Liquors, Wastewater Treatment Plant Influent and Effl. National Council for Air and Stream Improvement. [Link]
-
U.S. Environmental Protection Agency. (2014). Method 6800: Elemental and Molecular Speciated Isotope Dilution Mass Spectrometry. [Link]
-
Pinto, B., et al. (2010). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. International Journal of Molecular Sciences. [Link]
-
VIVES i BATLLE, J., et al. (2024). An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. Journal of Analytical Atomic Spectrometry. [Link]
-
Benincasa, C., et al. (2022). Qualitative and Quantitative Analysis of Phenolic Compounds in Spray-Dried Olive Mill Wastewater. Frontiers in Nutrition. [Link]
-
ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. [Link]
-
ResearchGate. Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. [Link]
-
ResolveMass Laboratories Inc. This compound CAS No.: 202656-22-2. [Link]
-
ResearchGate. Validation of Analytical Methods. [Link]
-
UCT. EPA Method 528 Determination of Phenols in Drinking Water by Solid Phase Extraction and GC/MS Detection. [Link]
-
MDPI. Simultaneous Determination of 17 Phenolic Compounds in Surface Water and Wastewater Matrices Using an HPLC-DAD Method. [Link]
-
ResearchGate. Qualitative and Quantitative Analysis of Phenolic Compounds in Spray-Dried Olive Mill Wastewater. [Link]
-
Chulalongkorn University. Improving chromatographic analysis of phenolic compounds. [Link]
-
Hilaris Publisher. Environmental Forensics: Identifying Pollutant Sources Using Isotope Ratio Mass Spectrometry. [Link]
-
National Center for Biotechnology Information. This compound. PubChem Compound Summary for CID 57607840. [Link]
-
U.S. Environmental Protection Agency. Method 604: Phenols. [Link]
-
U.S. Environmental Protection Agency. EPA-EAD: 604: Phenols in Water Using GCECD/FID. [Link]
-
ResearchGate. (PDF) Determination of Phenols in Environmental Samples by Liquid Chromatography-electrochemistry. [Link]
-
ResolveMass Laboratories Inc. (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. [Link]
-
ResearchGate. Catechol-Based Porous Organic Polymers for Effective Removal of Phenolic Pollutants from Water. [Link]
-
National Center for Biotechnology Information. (2021). Application of Compound-Specific Isotope Analysis in Environmental Forensic and Strategic Management Avenue for Pesticide Residues. [Link]
-
Andreoli, R., et al. (2006). Comparison between external and internal standard calibration in the validation of an analytical method for 1-hydroxypyrene in human urine by high-performance liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]
-
ResearchGate. (PDF) Evaluation of a Deuterium-Labeled Internal Standard for the Measurement of Sirolimus by High-Throughput HPLC Electrospray Ionization Tandem Mass Spectrometry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. agilent.com [agilent.com]
- 3. mdpi.com [mdpi.com]
- 4. lcms.cz [lcms.cz]
- 5. epa.gov [epa.gov]
- 6. An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/D4JA00029C [pubs.rsc.org]
- 7. m.youtube.com [m.youtube.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. resolvemass.ca [resolvemass.ca]
- 10. researchgate.net [researchgate.net]
- 11. Comparison between external and internal standard calibration in the validation of an analytical method for 1-hydroxypyrene in human urine by high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. epa.gov [epa.gov]
- 13. epa.gov [epa.gov]
- 14. obrnutafaza.hr [obrnutafaza.hr]
- 15. researchgate.net [researchgate.net]
Tracing Microbial Degradation of Aromatic Compounds: An Application Note on the Use of Catechol-d6 as a Tracer
Introduction: Unveiling Microbial Metabolism with Stable Isotope Probing
The microbial degradation of aromatic compounds is a cornerstone of biogeochemical cycles and a critical process in the bioremediation of environmental pollutants. Catechol (1,2-dihydroxybenzene) is a central intermediate in the breakdown of a vast array of natural and xenobiotic aromatic molecules, including phenols, benzoates, and polycyclic aromatic hydrocarbons.[1][2][3] Understanding the metabolic pathways and fluxes of catechol degradation is paramount for researchers in environmental science, drug development, and industrial biotechnology.
Stable Isotope Probing (SIP) has emerged as a powerful technique to trace the metabolic fate of specific compounds within complex microbial communities.[2][4] By introducing a substrate labeled with a heavy stable isotope, such as deuterium (²H), researchers can track the incorporation of the isotope into metabolic intermediates and cellular biomass. This allows for the unambiguous identification of degradation pathways and the microorganisms responsible for the metabolic activity.
This application note provides a detailed guide for utilizing Catechol-d6 (catechol with six deuterium atoms on the aromatic ring) as a tracer in microbial degradation studies. We will delve into the core principles, provide step-by-step experimental protocols, and offer insights into data analysis and interpretation, with a focus on gas chromatography-mass spectrometry (GC-MS) techniques. The causality behind experimental choices is explained to ensure both technical accuracy and field-proven insights.
Core Principles: The Journey of a Deuterated Tracer
The fundamental principle of this technique lies in the mass difference between the deuterated tracer, this compound, and its unlabeled counterpart. As microorganisms metabolize this compound, the deuterium atoms are retained in the resulting downstream metabolites. This mass increase allows for the selective detection and quantification of these labeled molecules by mass spectrometry, effectively creating a "metabolic map" of catechol degradation.
Catechol is primarily degraded aerobically via two main pathways: the ortho-cleavage pathway and the meta-cleavage pathway.[5][6] The choice of pathway is dependent on the specific microbial species and the enzymes they express, namely catechol 1,2-dioxygenase for the ortho pathway and catechol 2,3-dioxygenase for the meta pathway.[7][8] By tracking the deuterated intermediates, researchers can determine which pathway is active in their microbial system.
Experimental Workflow: A Visual Guide
The overall experimental workflow for a this compound SIP study is a multi-step process that requires careful planning and execution. The following diagram provides a high-level overview of the key stages involved.
Caption: High-level overview of the experimental workflow for this compound stable isotope probing.
Detailed Protocols
This section provides detailed, step-by-step methodologies for conducting a this compound tracer study.
Part 1: Microbial Culture and Incubation
Objective: To expose a microbial culture to this compound and collect samples over time to monitor its degradation.
Materials:
-
Microbial culture of interest (pure or mixed)
-
Appropriate growth medium
-
This compound (high isotopic purity, e.g., >98 atom % D)
-
Sterile, amber glass vials with PTFE-lined septa
-
Incubator shaker
Protocol:
-
Culture Preparation: Grow the microbial culture in the chosen medium to the desired growth phase (e.g., mid-exponential phase). This ensures that the microorganisms are metabolically active.
-
Tracer Introduction: Prepare a sterile stock solution of this compound in a suitable solvent (e.g., ethanol or dimethyl sulfoxide) at a concentration that minimizes solvent toxicity to the culture. Add the this compound stock solution to the microbial culture to a final concentration typically in the range of 10-100 µM. The final concentration should be optimized based on the expected degradation rate and the sensitivity of the analytical method.
-
Incubation: Incubate the cultures under appropriate conditions (e.g., temperature, shaking speed) in the dark to prevent photochemical degradation of catechol.
-
Time-Course Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots of the culture (e.g., 1-5 mL) for metabolite analysis. The sampling frequency should be adjusted based on the expected rate of degradation.
-
Quenching and Storage: Immediately quench metabolic activity in the collected samples by adding a cold solvent such as methanol or by rapid freezing in liquid nitrogen. Store the samples at -80°C until extraction.
Part 2: Metabolite Extraction and Derivatization
Objective: To extract the deuterated metabolites from the microbial culture and prepare them for GC-MS analysis.
Materials:
-
Collected culture samples
-
Internal standard (e.g., a deuterated organic acid not expected to be a metabolite)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Nitrogen gas evaporator
-
Derivatization reagent (e.g., BSTFA with 1% TMCS)
-
GC vials with inserts
Protocol:
-
Sample Thawing and Internal Standard Spiking: Thaw the frozen samples on ice. Add a known amount of an appropriate internal standard to each sample to correct for variations in extraction efficiency and instrument response.
-
Acidification: Acidify the samples to a pH of approximately 2 with a suitable acid (e.g., hydrochloric acid). This protonates the acidic metabolites, making them more extractable into an organic solvent.
-
Liquid-Liquid Extraction: Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate to each sample. Vortex vigorously for 1-2 minutes and then centrifuge to separate the phases.[9][10]
-
Collection of Organic Phase: Carefully collect the upper organic phase (ethyl acetate) and transfer it to a clean tube. Repeat the extraction two more times, pooling the organic phases.
-
Drying and Evaporation: Dry the pooled organic extract by passing it through a small column of anhydrous sodium sulfate. Evaporate the solvent to dryness under a gentle stream of nitrogen gas.[11]
-
Derivatization: To increase the volatility of the polar metabolites for GC analysis, perform a derivatization step. Add a derivatization reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to the dried extract.[12][13] Heat the mixture at a specific temperature (e.g., 70°C) for a defined period (e.g., 30-60 minutes) to convert hydroxyl and carboxyl groups to their trimethylsilyl (TMS) ethers and esters, respectively.[13]
-
Sample Transfer: After cooling, transfer the derivatized sample to a GC vial with an insert for analysis.
Part 3: GC-MS Analysis
Objective: To separate, detect, and quantify the deuterated metabolites using Gas Chromatography-Mass Spectrometry.
Instrumentation and Parameters:
The following table provides a starting point for the GC-MS parameters. These should be optimized for the specific instrument and application.
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | ||
| GC Column | A mid-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness). | Provides good separation of a wide range of derivatized organic compounds. |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.0-1.5 mL/min). | Inert gas that provides good chromatographic resolution. |
| Injection Mode | Splitless injection (e.g., 1 µL injection volume). | Maximizes the transfer of analytes to the column, which is important for trace-level analysis. |
| Injector Temperature | 250-280°C. | Ensures rapid volatilization of the derivatized analytes without thermal degradation. |
| Oven Temperature Program | Initial temperature of 70-80°C, hold for 2-5 minutes, then ramp at 5-10°C/min to a final temperature of 280-300°C, and hold for 5-10 minutes.[11] | A temperature gradient is necessary to separate compounds with a wide range of boiling points. The initial hold allows for the elution of the solvent and very volatile compounds, while the ramp separates the metabolites of interest. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV. | Standard ionization technique that produces reproducible fragmentation patterns, which are useful for compound identification. |
| Ion Source Temperature | 200-230°C. | Optimized to prevent thermal degradation of analytes while ensuring efficient ionization. |
| Mass Scan Range | m/z 50-600. | Covers the expected mass range of the derivatized metabolites. |
| Data Acquisition Mode | Full scan mode for initial identification of metabolites. Selected Ion Monitoring (SIM) mode for targeted quantification of known deuterated metabolites to enhance sensitivity and specificity. | Full scan provides a complete mass spectrum for compound identification, while SIM mode focuses on specific ions of interest, leading to improved signal-to-noise ratios for quantification. |
Data Analysis and Interpretation: Following the Deuterium Trail
The analysis of the GC-MS data is a critical step in elucidating the degradation pathway of catechol. The key is to identify the mass shifts in the metabolites due to the presence of deuterium.
Predicting Mass Shifts
The following diagram illustrates the initial steps of the ortho and meta cleavage pathways for this compound and the expected mass-to-charge ratios (m/z) of the key deuterated intermediates after TMS derivatization.
Caption: Predicted mass shifts for key intermediates in the ortho and meta degradation pathways of this compound.
Explanation of Mass Shifts:
-
This compound (2TMS): The molecular weight of this compound is 116 g/mol . After derivatization with two TMS groups (each adding 72 g/mol after replacing a hydrogen), the m/z of the derivatized molecule is 116 - 2 + (2 * 73) = 260.
-
cis,cis-Muconic acid-d4 (2TMS): In the ortho-cleavage pathway, two deuterium atoms are lost from the hydroxyl groups during the reaction, and two oxygen atoms are incorporated. The resulting cis,cis-muconic acid-d4 has a molecular weight of 146 g/mol . The di-TMS derivative will have an m/z of 146 - 2 + (2 * 73) = 290.
-
2-Hydroxymuconic semialdehyde-d5 (2TMS): In the meta-cleavage pathway, one deuterium atom is lost from a hydroxyl group. The resulting 2-hydroxymuconic semialdehyde-d5 has a molecular weight of 145 g/mol . The di-TMS derivative will have an m/z of 145 - 2 + (2 * 73) = 291.
Data Processing and Quantification
-
Peak Identification: Process the raw GC-MS data using appropriate software. Identify peaks corresponding to the deuterated metabolites by comparing their retention times and mass spectra to those of authentic standards (if available) and by looking for the characteristic mass shifts.
-
Quantification: Quantify the deuterated metabolites using the peak areas from the extracted ion chromatograms of their characteristic ions. Normalize the peak areas to the peak area of the internal standard to correct for variations in sample preparation and injection volume.
-
Kinetic Analysis: Plot the concentration of this compound and its deuterated metabolites over time to determine the degradation kinetics. This can provide valuable information on the rate of catechol degradation and the flux through different pathways.
Trustworthiness and Self-Validation
To ensure the integrity of the results, several control experiments and validation steps are essential:
-
Unlabeled Control: Run a parallel experiment with unlabeled catechol to identify the retention times and mass spectra of the natural metabolites. This will help to confirm the identity of the deuterated peaks.
-
No-Inoculum Control: A control with this compound in the sterile medium without the microbial culture should be included to check for any abiotic degradation of the tracer.
-
Method Blank: An extraction and analysis blank (without any sample) should be run to check for any contamination from solvents or reagents.
-
Spike and Recovery: To validate the extraction method, a known amount of this compound and its expected metabolites can be spiked into a blank culture medium and the recovery calculated.
Conclusion
The use of this compound as a tracer in microbial degradation studies offers a powerful and direct method for elucidating metabolic pathways and identifying the key players in these critical biological processes. The detailed protocols and data interpretation guidelines provided in this application note serve as a comprehensive resource for researchers in environmental microbiology, biotechnology, and drug metabolism. By carefully designing and executing these experiments, scientists can gain invaluable insights into the intricate world of microbial metabolism.
References
-
Catechol 2,3-dioxygenase - M-CSA Mechanism and Catalytic Site Atlas. (n.d.). Retrieved from [Link]
-
Catechol 1,2-dioxygenase. (n.d.). In Wikipedia. Retrieved from [Link]
- Catechol 1,2-dioxygenase. (n.d.). BRENDA - The Comprehensive Enzyme Information System.
- Characterization of Catechol-1,2-Dioxygenase (Acdo1p) From Blastobotrys raffinosifermentans and Investigation of Its Role in the Catabolism of Aromatic Compounds. (2020). Frontiers in Microbiology.
- Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. (2020).
- Substrate specificity of catechol 2,3-dioxygenase encoded by TOL plasmid pWW0 of Pseudomonas putida and its relationship to cell growth. (1991). Journal of Bacteriology.
-
Catechol 2,3-dioxygenase. (n.d.). In Wikipedia. Retrieved from [Link]
- Metabolic Pathways for Degradation of Aromatic Hydrocarbons by Bacteria. (2015).
- Determination of urinary trans,trans-muconic acid by gas chromatography-mass spectrometry. (1995).
- The crystal structure of catechol 2,3-dioxygenase (metapyrocatechase) from Pseudomonas putida mt-2. (1999). Structure.
- Catechol 1,2-Dioxygenase From Paracoccus sp. MKU1—A Greener and Cleaner Bio-Machinery for cis, cis-Muconic Acid Production by Recombinant E. coli. (2021). Frontiers in Bioengineering and Biotechnology.
- Catechol 1,2-Dioxygenase is an Analogue of Homogentisate 1,2-Dioxygenase in Pseudomonas chlororaphis Strain UFB2. (2020).
- Mechanism of Extradiol Catechol Dioxygenases: Evidence for a Lactone Intermediate in the 2,3-Dihydroxyphenylpropionate 1,2-Dioxygenase Reaction. (1999). Journal of the American Chemical Society.
- Evidence for novel polycyclic aromatic hydrocarbon degradation pathways in culturable marine isol
- Metabolic Pathways for Degradation of Aromatic Hydrocarbons by Bacteria. (n.d.). A relevant scientific review.
- Stable-isotope probing of the polycyclic aromatic hydrocarbon-degrading bacterial guild in a contaminated soil. (2011). Environmental Microbiology.
- Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo. (2022). Molecules.
- Stable-isotope probing of the polycyclic aromatic hydrocarbon-degrading bacterial guild in a contaminated soil. (2011). Environmental Microbiology.
- Application Notes and Protocols for the GC-MS Analysis of 4-Methylcatechol using 4-Methylc
- Gas Chromatographic Method for the Analysis of Organic Acids in the Bio-Catalytic Conversion Process. (2014).
- GC-MS and ESI-MS detection of catechol. (2013).
- GC-MS determination of organic acids with solvent extraction after cation-exchange chromatography. (2001).
- DETERMINATION OF URINARY TRANS, TRANS- MUCONIC ACID BY GAS CHROMATOGRAPHY IN GASOLINE SERVICE ATTENDANTS. (2006). Journal of Health Research.
- Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. (2020).
- GC-MS and ESI-MS detection of catechol. (2020).
- Method PC-97 Determination of Phenol and Catechol in Weak and Strong Black Liquors, Wastewater Treatment Plant Influent and Effl. (n.d.). NCASI.
- Trace analysis of chlorophenolics using triple quadrupole GC-MS. (n.d.). Thermo Fisher Scientific.
- View of Determination of Urinary Trans, Trans-Muconic Acid by Gas Chromatography in Gasoline Service
-
Collisionally induced fragmentation of species of resveratrol and piceatannol investigated by deuterium labelling and accurate mass measurements. (2008). Rapid Communications in Mass Spectrometry.
- Acids: Derivatization for GC Analysis. (n.d.). A relevant chemistry resource.
- What Is Derivatization In GC-MS? - Chemistry For Everyone. (2025). YouTube.
- Summary of MS/MS fragments for putative in source oxidation products of catechol (Cat). (n.d.).
- Technical Support Center: Troubleshooting Unexpected Fragments in Mass Spectra of Deuter
- List of the major fragments and molecular ions of catechol in comparison with those in literature. (n.d.).
- Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. (2020). Molecules.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Metabolic Pathways for Degradation of Aromatic Hydrocarbons by Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Stable-isotope probing of the polycyclic aromatic hydrocarbon-degrading bacterial guild in a contaminated soil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catechol 1,2-Dioxygenase From Paracoccus sp. MKU1—A Greener and Cleaner Bio-Machinery for cis, cis-Muconic Acid Production by Recombinant E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catechol 1,2-Dioxygenase is an Analogue of Homogentisate 1,2-Dioxygenase in Pseudomonas chlororaphis Strain UFB2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catechol 1,2-dioxygenase - Wikipedia [en.wikipedia.org]
- 8. Catechol 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 9. academic.oup.com [academic.oup.com]
- 10. scispace.com [scispace.com]
- 11. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijern.com [ijern.com]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing LC-MS for Catechol-d6: A Technical Support Guide
Welcome to the technical support center for the analysis of Catechol-d6. As a Senior Application Scientist, my goal is to provide you with a practical, in-depth guide to navigate the nuances of method development and troubleshooting for this essential stable isotope-labeled internal standard (SIL-IS). This compound is a cornerstone for accurate quantification in many bioanalytical, environmental, and clinical research applications, but its unique properties require careful optimization.[1][2] This guide is structured to address the common challenges and questions that arise during its use, moving from specific troubleshooting scenarios to broader frequently asked questions and detailed protocols.
The Role of this compound in Quantitative Analysis
This compound serves as an ideal internal standard for the quantification of native catechol and related compounds.[1] In mass spectrometry, an internal standard is crucial for correcting variability that can occur during sample preparation, injection, and ionization.[3] Because this compound is chemically identical to the native analyte, it co-elutes during chromatography and experiences similar ionization efficiency and potential matrix effects.[1][2] Its key difference is its mass; the six deuterium atoms create a +6 Da mass shift, allowing the mass spectrometer to distinguish it from the unlabeled analyte while ensuring it behaves almost identically throughout the analytical process.[1] This mimicry is what makes SIL-IS the gold standard for robust quantitative LC-MS assays.[4][5]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the analysis of this compound. Each issue is presented in a question-and-answer format, explaining the root cause and providing actionable solutions.
Question: Why am I observing a slight retention time shift between native Catechol and this compound?
Answer: This is a well-documented phenomenon known as the "isotope effect." While SIL-IS are designed to be chromatographically identical to the analyte, replacing hydrogen with the heavier deuterium isotope can sometimes lead to subtle differences in retention, especially in reversed-phase liquid chromatography (RPLC).[4][6] Deuterium forms slightly stronger bonds, which can alter the molecule's interaction with the stationary phase, often resulting in the deuterated standard eluting slightly earlier than the native compound.
Solutions & Best Practices:
-
Confirm Peak Identity: Ensure you are correctly identifying both the analyte and the internal standard peaks based on their specific mass-to-charge ratios (m/z).
-
Ensure Adequate Resolution: The primary concern is ensuring this small shift does not cause issues with integration. Your chromatographic method should provide sufficient resolution to baseline-separate the analyte and IS peaks from any interferences. A resolution value (Rs) > 1.5 is generally sufficient.
-
Integration Window: Set the integration window in your data processing software to be wide enough to encompass this slight variability between the analyte and the IS.
-
Method Consistency: As long as the shift is consistent across all samples (calibrators, QCs, and unknowns), it will not impact the accuracy of quantification, as the ratio of the peak areas is the critical measurement.
Question: My this compound peak shape is poor (fronting, tailing, or broad). What are the likely causes?
Answer: Poor peak shape is typically a chromatographic issue rather than a mass spectrometry problem. For a small, polar molecule like catechol, several factors can contribute to this.
Causes & Solutions:
-
Sample Solvent Mismatch: Injecting a sample dissolved in a solvent significantly stronger than the initial mobile phase (e.g., high percentage of organic solvent in a RPLC method with low initial organic) will cause peak distortion, particularly fronting.
-
Solution: Reconstitute your final sample extract in a solvent that is as close as possible to the initial mobile phase composition.[7] If your sample is in 100% methanol, try evaporating and reconstituting in 95:5 Water:Methanol.
-
-
Secondary Interactions: Catechol's hydroxyl groups can engage in secondary interactions (e.g., hydrogen bonding) with active sites on the silica backbone of the column, leading to peak tailing.
-
Solution 1 (Mobile Phase): Ensure your mobile phase is sufficiently acidic (e.g., 0.1% formic acid). The low pH will suppress the ionization of residual silanol groups on the column, minimizing these unwanted interactions.
-
Solution 2 (Column Choice): If tailing persists, consider a different column chemistry. A Pentafluorophenyl (PFP) column often provides better peak shape for polar, aromatic compounds like catecholamines due to its alternative selectivity.[8]
-
-
Column Overload or Degradation: Injecting too much mass on the column can cause broad, fronting peaks. Over time, columns can also degrade, leading to a general loss of performance.
-
Solution: Try injecting a lower concentration or volume. If the problem persists across all concentrations, it might be time to replace the column.[9]
-
Question: I am experiencing low signal intensity or poor sensitivity for this compound. How can I improve this?
Answer: Low sensitivity can stem from either the LC or the MS system. A systematic approach is needed to diagnose the source of the problem.
Caption: A logical workflow for troubleshooting low signal intensity.
Optimizing ESI Source Parameters: The electrospray ionization (ESI) source is the most critical area to optimize for sensitivity.[10][11] Always optimize by infusing a solution of this compound directly into the mass spectrometer.
-
Capillary Voltage: This voltage drives the ionization process. A typical starting point for positive mode is 3–4 kV.[12] Too low a voltage results in poor ionization efficiency, while too high can cause instability or in-source fragmentation. Adjust in 0.5 kV increments to find the maximum stable signal.
-
Nebulizer Gas Pressure: This gas aids in the formation of fine droplets (nebulization). Higher LC flow rates generally require higher nebulizer pressures.[13] A typical range is 30-60 psig. Optimize for the most stable signal with the highest intensity.
-
Drying Gas Temperature & Flow: This heated gas (usually nitrogen) helps evaporate the solvent from the droplets to release gas-phase ions. For thermally stable compounds, a higher temperature (e.g., 300-350 °C) can improve sensitivity.[10] However, catecholamines can be sensitive to heat, so start around 300 °C and increase cautiously. The flow rate (e.g., 8-12 L/min) should be optimized in conjunction with the temperature.
-
Sprayer Position: The position of the ESI needle relative to the MS inlet capillary is critical. Adjust the horizontal and vertical positions to find the "sweet spot" that yields the maximum ion current.[14]
Question: How do I identify and mitigate matrix effects?
Answer: Matrix effects are the suppression or enhancement of analyte ionization due to co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins in plasma).[15][16] While this compound is designed to compensate for these effects, it is good practice to minimize them.[17]
Assessment & Mitigation:
-
Assessment: The standard method is a post-extraction spike analysis.[8]
-
Prepare three sets of samples:
-
Set A: this compound in a clean solvent.
-
Set B: A blank matrix sample that has been extracted, with this compound spiked in after extraction.
-
Set C: A blank matrix sample spiked with this compound before extraction.
-
-
Calculate Matrix Effect: (Peak Area of Set B / Peak Area of Set A) x 100%. A value < 100% indicates ion suppression; > 100% indicates enhancement.
-
Calculate Recovery: (Peak Area of Set C / Peak Area of Set B) x 100%.
-
-
Mitigation Strategies:
-
Improve Sample Preparation: Use a more selective sample cleanup technique like solid-phase extraction (SPE) to remove interfering matrix components.[18][19]
-
Chromatographic Separation: Adjust your LC gradient to better separate this compound from the region where matrix components elute (often early in the run).
-
Dilution: Diluting the sample can reduce the concentration of matrix components, but may also reduce your analyte signal below the limit of quantitation.
-
Frequently Asked Questions (FAQs)
| Question | Answer |
| What are the ideal starting MS parameters for this compound? | This compound has a molecular weight of 116.15 g/mol .[1][20] For positive mode ESI, the protonated molecule [M+H]⁺ is m/z 117.2 . For negative mode ESI, the deprotonated molecule [M-H]⁻ is m/z 115.2 . The optimal parameters should be determined empirically for your specific instrument, but the table below provides a validated starting point for MRM analysis. |
| Which LC column is best for this compound analysis? | Due to its polar nature, a standard C18 column can sometimes provide insufficient retention. A Pentafluorophenyl (PFP) column is highly recommended as it offers alternative selectivity for polar and aromatic compounds and can significantly improve peak shape and retention.[8] Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) is another viable option for retaining very polar analytes. |
| What mobile phases should I use? | For reversed-phase (C18, PFP), a typical mobile phase system is: A: Water + 0.1% Formic Acid and B: Acetonitrile or Methanol + 0.1% Formic Acid . The formic acid is crucial for maintaining an acidic pH to ensure good peak shape and to promote protonation for positive mode ESI.[21] |
| Can this compound oxidize in the ion source? | Yes, catechols are susceptible to in-source oxidation, which can appear as a loss of two hydrogen atoms ([M-2H]⁺˙).[22] This can sometimes be used as a quantitative transition if it is stable and reproducible. However, it's generally better to optimize source conditions (e.g., lower voltages and temperatures) to favor the protonated molecule [M+H]⁺ for robustness. |
Table 1: Recommended Starting LC-MS/MS Parameters for this compound
| Parameter | Recommended Setting | Rationale |
| LC Column | PFP or C18, 2.1 x 100 mm, <3 µm | PFP provides better retention and selectivity for polar aromatic compounds.[8] |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid modifier promotes protonation for ESI+ and improves peak shape.[21] |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid | Standard organic phases for RPLC. |
| Flow Rate | 0.3 - 0.5 mL/min | Appropriate for 2.1 mm ID columns. |
| Column Temp. | 35 - 45 °C | Improves efficiency and reduces viscosity. |
| Ionization Mode | ESI Positive | Catechols ionize well in positive mode due to the basic amine group in related neurotransmitters (this principle applies to the hydroxyls' proton affinity as well). |
| Precursor Ion (Q1) | m/z 117.2 | Corresponds to [C₆D₆O₂ + H]⁺. |
| Product Ion (Q3) | Quantifier: m/z 99.2 Qualifier: m/z 71.1 | These represent common, stable fragments. The specific fragments should always be confirmed by infusing the standard and performing a product ion scan on your instrument. |
| Collision Energy | 10 - 25 eV | This value is highly instrument-dependent and must be optimized for maximum product ion intensity. |
Detailed Protocols
Protocol 1: Stock Solution and Calibration Standard Preparation
This protocol describes the preparation of stock and working solutions for this compound and the corresponding native analyte.
Materials:
-
Catechol (native standard)
-
This compound (internal standard)[1]
-
Methanol (HPLC or MS Grade)
-
Deionized Water
-
Calibrated analytical balance and pipettes
Procedure:
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh ~10 mg of Catechol and this compound into separate 10 mL volumetric flasks.
-
Record the exact weight.
-
Dissolve the standards in methanol and bring to volume. Mix thoroughly. These are your primary stocks. Store at -20°C or as recommended by the supplier.
-
-
Working Internal Standard (IS) Solution (e.g., 1 µg/mL):
-
Perform a serial dilution of the this compound primary stock solution with 50:50 Methanol:Water to reach the desired final concentration. This concentration should be chosen to yield a robust signal in the middle of the detector's linear range.
-
-
Working Calibration Standards:
-
Perform a serial dilution of the native Catechol primary stock to create a series of working standards that will be used to spike into your blank matrix.
-
-
Preparation of Calibration Curve:
-
Aliquot your blank matrix (e.g., 100 µL of drug-free plasma) into a set of tubes.
-
Spike each aliquot with a decreasing amount of the native Catechol working standards to create a calibration curve (e.g., 8-10 points).
-
To every calibrator, QC, and unknown sample, add a fixed volume of the Working IS Solution. This ensures the final concentration of the IS is the same in every sample.
-
Proceed with your sample extraction method (e.g., protein precipitation, LLE, or SPE).
-
Protocol 2: General Analytical Workflow
This diagram illustrates the complete workflow from sample receipt to final data analysis.
Caption: The complete bioanalytical workflow for this compound.
References
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. PubMed. [Link]
-
SCION Instruments. The Role of Internal Standards In Mass Spectrometry. SCION Instruments. [Link]
-
National Institute of Standards and Technology. Expression of Stable Isotopically Labeled Proteins for Use as Internal Standards for Mass Spectrometric Quantitation of Clinical Protein Biomarkers. NIST. [Link]
-
Moleman, F., & van Dijk, J. (1991). Catecholamine sulfates as internal standards in HPLC determinations of sulfoconjugated catecholamines in plasma and urine. PubMed. [Link]
-
Özcan, S., Levent, S., & Can, N. Ö. (2021). Aspects of Matrix Effects in Applications of Liquid Chromatography-Mass Spectrometry to Catecholamine Analysis-A Review. Bentham Science Publishers. [Link]
-
LCGC International. (2023). Stable Isotope Labelled Internal Standard (SIL-IS) for analysis of Proteins and mAbs with LC-MS. LCGC International. [Link]
-
Özcan, S., Levent, S., & Can, N. Ö. (2021). Aspects of Matrix Effects in Applications of Liquid Chromatography-Mass Spectrometry to Catecholamine Analysis-A Review. ResearchGate. [Link]
-
ResearchGate. Example of the chromatogram of catecholamines and internal standards in sample human urine. ResearchGate. [Link]
-
Zhang, T., et al. (2019). Validation of an improved liquid chromatography tandem mass spectrometry method for rapid and simultaneous analysis of plasma catecholamine and their metabolites. PubMed. [Link]
-
Biotage. (2018). Evaluation of the Analytical Parameters for Sensitive and Robust Quantitative Analysis of Catecholamines in Human Plasma with LC-MS for Clinical Research. Biotage. [Link]
-
Agilent Technologies. (2016). Plasma Catecholamines by LC/MS/MS. Agilent. [Link]
-
Peitzsch, M., et al. (2013). In Matrix Derivatization Combined with LC-MS/MS Results in Ultrasensitive Quantification of Plasma Free Metanephrines and Catecholamines. PMC - NIH. [Link]
-
Özcan, S., Levent, S., & Can, N. Ö. (2021). Aspects of Matrix Effects in Applications of Liquid Chromatography-Mass Spectrometry to Catecholamine Analysis-A Review. AVESİS. [Link]
-
ResolveMass Laboratories Inc. This compound CAS No.: 202656-22-2. ResolveMass Laboratories Inc.. [Link]
-
ResearchGate. Summary of MS/MS fragments for putative in source oxidation products of catechol (Cat). ResearchGate. [Link]
-
Agilent Technologies. Optimizing the Agilent Multimode Source. Agilent. [Link]
-
Szerkus, O., et al. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. LCGC International. [Link]
-
Kiprop, A., et al. (2013). GC-MS and ESI-MS detection of catechol. International Journal of Education and Research. [Link]
-
ruthigen. (2024). How to optimize ESI source parameters for better sensitivity in LC-MS analysis. ruthigen. [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc.. [Link]
-
Midttun, Ø., et al. (2020). Highly sensitive LC-MS/MS analysis of catecholamines in plasma. PubMed. [Link]
-
ResearchGate. (2024). LC/MS Troubleshooting Guide. ResearchGate. [Link]
-
Shimadzu Scientific Instruments. Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu. [Link]
-
Restek. (2021). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Restek. [Link]
-
Szerkus, O., et al. (2016). Optimization of the electrospray ionization source with the use of the design of experiments approach for the LC-MS-MS determination of selected metabolites in human urine. ResearchGate. [Link]
-
National Center for Biotechnology Information. This compound. PubChem. [Link]
-
Thiocone, A., et al. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. IntechOpen. [Link]
-
Shimadzu. (2018). A simple analysis of catecholamines in cell medium by LC/MS/MS using an ion-pairing reagent added to final extracts. Shimadzu. [Link]
-
ResearchGate. List of the major fragments and molecular ions of catechol in comparison with those in literature. ResearchGate. [Link]
-
Element Lab Solutions. 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. [Link]
-
Vu, T., & Venter, A. R. (2019). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. NIH. [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. resolvemass.ca [resolvemass.ca]
- 3. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. scispace.com [scispace.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. agilent.com [agilent.com]
- 9. ssi.shimadzu.com [ssi.shimadzu.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | RUTHIGEN [ruthigen.com]
- 13. agilent.com [agilent.com]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. benthamdirect.com [benthamdirect.com]
- 16. researchgate.net [researchgate.net]
- 17. Validation of an improved liquid chromatography tandem mass spectrometry method for rapid and simultaneous analysis of plasma catecholamine and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. data.biotage.co.jp [data.biotage.co.jp]
- 20. This compound | C6H6O2 | CID 57607840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Assessing the Isotopic Purity of Catechol-d6
Welcome to the technical support guide for assessing the isotopic purity of Catechol-d6. This resource is designed for researchers, analytical scientists, and drug development professionals who utilize deuterated compounds. As Senior Application Scientists, we provide not just protocols, but the underlying scientific principles and troubleshooting insights to ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are "isotopic purity" and "isotopic enrichment," and why are they critical for this compound?
A1: These terms define the quality of a deuterated compound, but they describe slightly different things.
-
Isotopic Enrichment refers to the percentage of deuterium that has replaced hydrogen at a specific labeled position on the molecule. For a starting material with "99.5% D enrichment," there is a 99.5% probability of finding a deuterium atom at any given labeled site.[1]
-
Isotopic Purity (or Species Abundance) refers to the percentage of molecules in the entire sample that have the desired number of deuterium atoms.[1] For this compound, this is the percentage of molecules that are precisely C6D4(OD)2.
It is practically impossible to synthesize a compound with 100% isotopic purity.[1] The synthesis will inevitably result in a distribution of isotopologues—molecules that are chemically identical but differ in their isotopic composition (e.g., d5, d4, etc.).
Accurate characterization is crucial because even minor isotopic deviations can impact experimental outcomes, particularly in quantitative mass spectrometry (where this compound is used as an internal standard) and in kinetic isotope effect studies.[2][3]
Q2: What are the primary analytical techniques for determining the isotopic purity of this compound?
A2: A combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for a comprehensive evaluation.[2][4]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is ideal for separating and quantifying the different isotopologues (d0 through d6) based on their mass-to-charge ratio (m/z).[1][5] This technique provides a clear picture of the overall isotopic distribution in the sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is exceptionally precise for quantifying the tiny amounts of residual protons in a highly deuterated sample.[1] By comparing the signal of these residual protons to a known standard, you can determine the overall isotopic enrichment with high accuracy.[1] It also confirms the specific locations of deuteration.[2]
Combining these methods provides both the overall distribution (from MS) and site-specific confirmation (from NMR), ensuring a robust and validated assessment.[2][4]
Q3: Can I use Gas Chromatography (GC) to analyze this compound?
A3: Yes, but typically as part of a GC-MS system. Catechol itself has low volatility due to its polar hydroxyl groups, making it unsuitable for direct GC analysis.[6] To make it volatile, a derivatization step, such as silylation , is required.[6][7] This process replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (TMS) groups.[6]
Once derivatized, GC-MS is an excellent technique for separating the deuterated catechol from other potential impurities and then analyzing its isotopic distribution via the mass spectrometer.[2]
Analytical Protocols & Methodologies
Method 1: Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)
This method leverages the high mass accuracy of modern mass spectrometers to resolve and quantify each isotopologue of this compound.
Caption: Workflow for assessing this compound isotopic purity using LC-HRMS.
-
Sample Preparation: Dissolve the this compound standard in a suitable solvent (e.g., 50:50 acetonitrile:water) to create a stock solution. Prepare a working solution at a concentration appropriate for your instrument (e.g., 1 µg/mL).
-
LC-HRMS Acquisition:
-
Data Analysis:
-
Extract the ion chromatograms for the molecular ion of each expected isotopologue (from d0 to d6).
-
Integrate the peak area for each isotopologue.
-
Crucial Step: Correct the observed intensities by subtracting the contribution from the natural abundance of ¹³C from the preceding isotopologue. For example, the intensity of the d6 peak must be corrected for the ¹³C contribution of the d5 species.[8]
-
Calculate the isotopic purity using the corrected intensities: Isotopic Purity (%) = (Corrected Area of d6 Peak / Sum of Corrected Areas of all Isotopologue Peaks) x 100
-
Method 2: Isotopic Enrichment by ¹H NMR Spectroscopy
This method quantifies the percentage of deuterium incorporation by measuring the remaining proton signals.
Caption: Workflow for assessing this compound isotopic enrichment using quantitative ¹H NMR.
-
Sample Preparation:
-
Accurately weigh a known amount of this compound (e.g., 5-10 mg) and a certified quantitative internal standard (with a known purity and protons in a clear spectral region) into a vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6, as it will not exchange with the aromatic deuterons) and transfer to an NMR tube.[10]
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum on a high-field spectrometer (≥400 MHz).
-
Crucial Step: Use quantitative acquisition parameters, including a long relaxation delay (e.g., 5 times the longest T1 relaxation time) to ensure full signal recovery for accurate integration.
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio for the very small residual proton signals.[10]
-
-
Data Processing and Analysis:
-
Carefully process the spectrum with accurate phasing and baseline correction.[11]
-
Integrate the area of the residual aromatic proton signals of this compound.
-
Integrate the area of a known signal from the internal standard.
-
Calculate the amount of residual protons relative to the standard. The isotopic enrichment is then calculated as: Enrichment (%) = (1 - [moles of residual H / total theoretical moles of H]) x 100
-
| Parameter | Mass Spectrometry (HRMS) | ¹H NMR Spectroscopy |
| Primary Measurement | Abundance of isotopologues (d0-d6) | Amount of residual protons |
| Key Result | Isotopic Purity / Distribution | Isotopic Enrichment / Site-specificity |
| Strengths | Highly sensitive, provides full isotopic distribution, low sample consumption.[12] | Highly precise, confirms labeling positions, no isotopic discrimination effects.[2] |
| Considerations | Requires correction for ¹³C natural abundance; potential for in-source H/D exchange.[13] | Requires a certified internal standard for full quantitation; lower sensitivity. |
Troubleshooting Guide
Q4: My MS results show a lower isotopic purity than specified. What could be the cause?
A4: This can stem from several factors.
-
H/D Back-Exchange: The two deuterium atoms on the hydroxyl groups (-OD) of this compound are chemically labile and can easily exchange with protons from protic solvents (like water, methanol) or acidic/basic conditions.[13] The four deuterons on the aromatic ring are stable and not susceptible to exchange under normal analytical conditions.
-
Solution: Always use aprotic or deuterated solvents for sample preparation and LC mobile phases if possible. Keep the pH neutral.[13]
-
-
In-Source Exchange: High temperatures in the mass spectrometer's ion source can sometimes promote H/D exchange.[13]
-
Solution: Try reducing the ion source temperature to the minimum required for efficient ionization.
-
-
Incorrect Data Processing: Failing to properly correct for the natural abundance of ¹³C will artificially inflate the signal of higher mass isotopologues and can lead to inaccurate purity calculations.
-
Solution: Ensure your data processing software correctly applies an isotope correction algorithm.
-
Q5: I see a slight shift in retention time between unlabeled Catechol and this compound in my LC or GC analysis. Is this normal?
A5: Yes, this is a known phenomenon. Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in chromatography.[13] This is due to the fact that a C-D bond is slightly shorter and stronger than a C-H bond, leading to minor differences in polarity and interaction with the stationary phase. While usually small, this effect should be accounted for when setting up analytical methods, especially if you are using the deuterated compound as an internal standard for precise quantification.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues in isotopic purity assessment.
References
-
ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from [Link]
-
Zhang, Y., et al. (2020). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Journal of Mass Spectrometry. Retrieved from [Link]
-
PubMed. (2020). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Retrieved from [Link]
-
Alsachim. (n.d.). Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). This compound CAS No.: 202656-22-2. Retrieved from [Link]
-
Di Martino, R. M., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. Retrieved from [Link]
-
Davison, A. S., et al. (2015). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Annals of Clinical Biochemistry. Retrieved from [Link]
-
ResearchGate. (2021). On the Use of Deuterated Organic Solvents without TMS to Report H/C NMR Spectral Data of Organic Compounds. Retrieved from [Link]
-
ResearchGate. (2021). Determination of Isotopic Purity by Accurate Mass LC/MS. Retrieved from [Link]
-
Eurisotop. (n.d.). CATECHOL (D6, 98%). Retrieved from [Link]
-
Almac Group. (n.d.). CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H NMR signals ([D6]DMSO) of the catechol protons of the helicates. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H NMR spectra in DMSO-d6 for (a) Catechol end-functional PLLA with DP 10 and (b) Dopamine initiator. Retrieved from [Link]
-
ResearchGate. (2013). GC-MS and ESI-MS detection of catechol. Retrieved from [Link]
-
ChemAdder. (n.d.). The NMR-Purity and the new dimensions and standards of purity. Retrieved from [Link]
-
ResearchGate. (2014). How to calculate isotope purity of formaldehyde-d2 using NMR spectroscopy?. Retrieved from [Link]
Sources
- 1. isotope.com [isotope.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. resolvemass.ca [resolvemass.ca]
- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. almacgroup.com [almacgroup.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chemadder.com [chemadder.com]
- 12. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stabilizing Catechol-d6 During Sample Storage
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the challenges of preventing Catechol-d6 degradation during sample storage. As a deuterated internal standard, the stability of this compound is paramount for accurate quantification in complex biological matrices.[1] This resource is designed to provide you with the expertise and methodologies to ensure the integrity of your samples and the reliability of your data.
Understanding the Instability of this compound
This compound, like its unlabeled counterpart, is susceptible to degradation, primarily through oxidation. This process can be initiated or accelerated by several factors including exposure to light, air (oxygen), elevated temperatures, and certain pH conditions.[2] In biological samples, enzymatic activity can also significantly contribute to its degradation.[3][4] The oxidation of catechol moieties leads to the formation of o-quinones, which can further polymerize, resulting in a brownish discoloration of the sample and a significant loss of the parent analyte.[5]
The core challenge in handling this compound lies in mitigating these degradation pathways from the moment of sample collection through to analysis. Failure to do so can lead to an underestimation of the target analyte's concentration, compromising the validity of experimental results.[6]
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the storage and handling of samples containing this compound.
Sample Discoloration
Q1: My plasma/urine sample containing this compound has turned brown upon storage. What is the cause and is my sample still viable?
A1: A brown discoloration is a classic indicator of catechol oxidation.[5] The catechol ring is readily oxidized to form o-benzoquinone, which is highly reactive and can polymerize to create colored products. This process is often accelerated by exposure to oxygen and light.[2]
-
Causality: The browning indicates that a significant portion of your this compound has likely degraded. The extent of degradation is difficult to quantify visually.
-
Viability: The sample is likely compromised. The concentration of this compound will be lower than the initial amount, leading to inaccurate results if used as an internal standard. It is strongly recommended to discard the sample and collect a new one using a revised protocol that minimizes oxidation.
Analyte Recovery Issues
Q2: I am observing low and inconsistent recovery of this compound from my samples. What are the potential causes?
A2: Low and variable recovery is a direct consequence of analyte degradation. Several factors throughout your workflow could be contributing to this issue.
-
Improper Storage Temperature: this compound stability is highly temperature-dependent. Storage at room temperature or even 4°C may not be sufficient to halt oxidative and enzymatic degradation.[7]
-
pH of the Matrix: The pH of your sample can significantly influence the rate of oxidation. Catechol is generally more stable in acidic conditions.[8] Alkaline pH can promote the deprotonation of the hydroxyl groups, making the molecule more susceptible to oxidation.
-
Enzymatic Degradation: Biological matrices contain enzymes, such as polyphenol oxidases (PPOs) and catechol-O-methyltransferase (COMT), that can actively metabolize catechols.[9][10][11] If not properly inhibited, these enzymes will degrade your this compound.
-
Exposure to Oxygen and Light: Catechols are sensitive to both air and light. Repeated freeze-thaw cycles can introduce more dissolved oxygen into the sample, and exposure to ambient light can provide the energy to initiate photo-oxidation.
Preventative Measures & Protocols
Q3: What is the optimal storage temperature for biological samples containing this compound?
A3: For long-term stability, samples should be stored at -80°C .[7] For short-term storage (i.e., a few days), -20°C may be acceptable, but -80°C is always the preferred temperature to minimize both chemical and enzymatic degradation.[12] Avoid repeated freeze-thaw cycles as this can compromise sample integrity.[7]
Q4: How can I prevent enzymatic degradation of this compound in my samples?
A4: The key is to inactivate enzymes immediately upon sample collection.
-
Acidification: Lowering the pH of the sample to a range of 3-4 can effectively inhibit the activity of many degradative enzymes.[13] This can be achieved by adding a small volume of a strong acid (e.g., perchloric acid, citric acid, or ascorbic acid).
-
Use of Enzyme Inhibitors: Specific inhibitors can be added to the collection tubes. For example, a combination of antioxidants like ascorbic acid and reducing agents like sodium metabisulfite can be effective.
Experimental Protocol: Stabilizing this compound in Plasma Samples
This protocol provides a step-by-step methodology for collecting and storing plasma samples to ensure the stability of this compound.
Materials:
-
Blood collection tubes (e.g., EDTA-coated)
-
Stabilizing solution (e.g., 0.1 M perchloric acid with 0.1% ascorbic acid)
-
Centrifuge
-
Cryovials
-
-80°C freezer
Procedure:
-
Pre-prepare Collection Tubes: Add the stabilizing solution to the blood collection tubes before sample collection. A common ratio is 1 part stabilizing solution to 9 parts blood.
-
Sample Collection: Collect the blood sample directly into the pre-prepared tube.
-
Immediate Mixing: Gently invert the tube several times to ensure thorough mixing of the blood with the stabilizing solution.
-
Centrifugation: Centrifuge the sample as soon as possible (ideally within 30 minutes of collection) at a speed sufficient to separate the plasma (e.g., 1500 x g for 10 minutes at 4°C).
-
Plasma Aliquoting: Carefully transfer the supernatant (plasma) into pre-labeled cryovials. It is advisable to create multiple small aliquots to avoid repeated freeze-thaw cycles of the entire sample.
-
Flash Freezing: Immediately flash-freeze the aliquots in dry ice or a methanol/dry ice bath.
-
Long-Term Storage: Transfer the frozen aliquots to a -80°C freezer for long-term storage.
Visualization of Degradation Pathways
The following diagram illustrates the primary degradation pathways of this compound.
Caption: Primary degradation pathways of this compound.
Summary of Key Stability Factors
| Factor | Condition Promoting Degradation | Recommended Condition for Stability |
| Temperature | Room Temperature / 4°C | -80°C [7] |
| pH | Neutral to Alkaline (pH > 7) | Acidic (pH 3-4) [8][13] |
| Light | Exposure to UV and ambient light | Store in amber or opaque tubes/vials [2] |
| Oxygen | Exposure to air, repeated freeze-thaw | Minimize headspace in vials, use antioxidants |
| Enzymes | Presence of active enzymes in matrix | Immediate acidification and/or addition of inhibitors |
By understanding the inherent instability of this compound and implementing the appropriate handling and storage protocols, researchers can ensure the integrity of their samples and the accuracy of their analytical data.
References
-
Effects of Temperature and pH on the Activities of Catechol 2,3-dioxygenase... - National Institutes of Health (NIH). [Link]
-
Photocatalytic Selective Degradation of Catechol and Resorcinol... - MDPI. [Link]
-
Bio-Inspired Reduced TiO2 Nanotube Photocatalyst... - MDPI. [Link]
-
Heat stability and effect of pH on enzyme activity of polyphenol oxidase... - PubMed. [Link]
-
Biological degradation of catechol in wastewater... - PubMed Central. [Link]
-
The Role of Polyphenolic Antioxidants from Tea and Rosemary... - MDPI. [Link]
- Recovery of biological active catechol-O-methyltransferase isoforms from Q-sepharose - [No specific source provided in search results].
-
Method PC-97 Determination of Phenol and Catechol... - NCASI. [Link]
-
Degradation of cyanidin 3-rutinoside in the presence of (-)-epicatechin and litchi pericarp polyphenol oxidase - PubMed. [Link]
-
Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives... - PubMed Central. [Link]
-
Effect of pH on PPO with catechol as substrate. - ResearchGate. [Link]
-
Effect of (a) pH and (b) temperature in polymerization reactions of catechol... - ResearchGate. [Link]
-
This compound CAS No.: 202656-22-2 - ResolveMass Laboratories Inc.. [Link]
-
Catechol degradation via ortho and meta pathway (7) - ResearchGate. [Link]
-
Heterogeneous Oxidation of Catechol - The Journal of Physical Chemistry A. [Link]
-
Effect of Change in pH Level on Catechol Oxidase Enzyme Acti - Prezi. [Link]
-
Development of analytical method for catechol compounds in mouse urine... - ResearchGate. [Link]
-
Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed. [Link]
-
Study of pH and temperature effect on lipophilicity of catechol-containing antioxidants... - ResearchGate. [Link]
-
Drug stability in forensic toxicology - ResearchGate. [Link]
- What Are the Best Ways to Prevent Sample Oxidation During High-Temperature Analysis? - [No specific source provided in search results].
-
The bacterial degradation of catechol - PubMed Central. [Link]
-
Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices - PubMed. [Link]
-
Catechol (Pyrocatechol) - OSHA. [Link]
-
The Effects Of pH On Catechol Oxidase - Sciencing. [Link]
-
Purification or Reduction of a partially oxidized sample of catechol? - ResearchGate. [Link]
-
Catechol Oxidase: Enzyme Activity, Inhibition, Temperature - EduBirdie. [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. fishersci.com [fishersci.com]
- 3. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solutions to Analyte Stability Issues in Preclinical Bioanalysis - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heat stability and effect of pH on enzyme activity of polyphenol oxidase in buriti (Mauritia flexuosa Linnaeus f.) fruit extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recovery of biological active catechol-O-methyltransferase isoforms from Q-sepharose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Degradation of cyanidin 3-rutinoside in the presence of (-)-epicatechin and litchi pericarp polyphenol oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. prezi.com [prezi.com]
Technical Support Center: In-Source Fragmentation of Catechol-d6
Welcome to the technical support center for advanced mass spectrometry applications. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Catechol-d6 as an internal standard and encountering challenges related to its in-source fragmentation (ISF). As your partner in scientific discovery, we aim to provide not just solutions, but a deeper understanding of the underlying principles to empower your analytical work.
Introduction: The Challenge of In-Source Phenomena
Stable isotope-labeled (SIL) internal standards, such as this compound, are the gold standard for quantitative mass spectrometry, offering a way to correct for matrix effects and variations during sample processing.[1][2] However, the ionization process is not always as "soft" as desired.[3] Analytes can undergo unintended fragmentation or reactions directly within the ion source, a phenomenon broadly termed in-source fragmentation (ISF).[3][4] This occurs when ions, during their formation and transit from the atmospheric pressure region of the source to the high-vacuum region of the mass analyzer, collide with gas molecules and gain sufficient internal energy to break apart.[4][5]
For a seemingly simple molecule like this compound, these in-source events can lead to unexpected fragment ions, compromised data quality, and significant challenges in quantification. This guide will address the common issues associated with this compound analysis and provide robust troubleshooting strategies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing unexpected peaks in my mass spectrum for this compound. What is causing this?
A1: The presence of unexpected peaks lower than the molecular ion of this compound is a classic symptom of in-source fragmentation (ISF). This phenomenon is primarily driven by the energetic conditions within the mass spectrometer's ion source.[4]
Causality: Electrospray ionization (ESI) and other atmospheric pressure ionization (API) techniques use electric fields and heated gas to desolvate and ionize analytes. Key instrument parameters, if set too aggressively, can impart excess internal energy to the newly formed ions. This energy can be sufficient to induce fragmentation before the ions ever reach the collision cell for intended MS/MS analysis.[3][6]
For this compound, several processes can occur in the source:
-
True Fragmentation: Covalent bonds within the catechol structure can break. Common neutral losses for phenols include CO (28 Da).
-
In-Source Oxidation: Catechols are electroactive and can be oxidized within the ESI source, particularly in positive ion mode.[7][8] This often involves the loss of hydrogen/deuterium atoms to form quinone-like structures.[9] For this compound, this could manifest as a loss of 2 Da (for D) or 4 Da (for 2D).
-
Hydrogen-Deuterium (H/D) Back-Exchange: Labile deuterium atoms, like those on the hydroxyl groups of this compound, can exchange with protons from residual water or protic solvents in the ion source.[10][11][12] This leads to a distribution of ions (d5, d4, etc.), complicating the spectral interpretation.
The diagram below illustrates the general mechanism of how an analyte can fragment within the ion source before reaching the mass analyzer.
Sources
- 1. buchem.com [buchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. The Hidden Impact of In-Source Fragmentation in Metabolic and Chemical Mass Spectrometry Data Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 5. In-source fragmentation [jeolusa.com]
- 6. Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry | MDPI [mdpi.com]
- 7. Oxidation of catechols during positive ion electrospray mass spectrometric analysis: evidence for in-source oxidative dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Hydrogen/deuterium exchange in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Co-elution problems of Catechol-d6 and unlabeled catechol
Welcome to the technical support center for advanced catechol analysis. This guide is designed for researchers, scientists, and drug development professionals who are utilizing stable isotope-labeled internal standards, such as Catechol-d6, in their quantitative LC-MS workflows. Here, we address common challenges, with a primary focus on the co-elution of deuterated standards and their unlabeled counterparts, providing in-depth, field-proven insights to ensure the accuracy and robustness of your bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: My this compound internal standard is eluting slightly earlier than the unlabeled catechol. Is this normal?
A: Yes, a small, consistent retention time shift between a deuterated internal standard and the native analyte is a well-documented phenomenon known as the Chromatographic Isotope Effect (CIE) or Deuterium Isotope Effect (DIE).[1][2] In reversed-phase liquid chromatography (RPLC), deuterated compounds are often slightly less lipophilic due to the shorter and stronger carbon-deuterium bond compared to the carbon-hydrogen bond.[1] This can lead to weaker interactions with the non-polar stationary phase and result in earlier elution.[1][2]
The magnitude of this shift is influenced by several factors:
-
Number and Position of Deuterium Atoms: A greater number of deuterium labels can lead to a more pronounced shift.[1][3][4]
-
Chromatographic Conditions: The specific mobile phase, stationary phase, and temperature can all modulate the isotope effect.[1]
While a minor, reproducible shift may be acceptable, significant or variable separation can compromise data integrity and requires chromatographic optimization.[2]
Q2: Why is perfect or near-perfect co-elution so critical for my assay's accuracy?
A: The fundamental purpose of a stable isotope-labeled (SIL) internal standard is to be chemically and physically identical to the analyte, ensuring it experiences the same processing and analysis effects from sample extraction to detection.[5][6] The most critical of these effects in LC-MS is the matrix effect, where co-eluting components from the biological sample can either suppress or enhance the ionization of the analyte in the mass spectrometer's source.[7]
If the analyte and its SIL internal standard do not co-elute, they exit the column at different times and are introduced into the ion source at different moments.[2] Consequently, they may be exposed to different matrix components, leading to differential matrix effects.[2] When this occurs, the internal standard no longer accurately corrects for the ionization variability experienced by the analyte, leading to poor accuracy, imprecision, and unreliable quantitative results.[2][8] Regulatory bodies like the FDA emphasize the importance of using a SIL internal standard to correct for this variability, which is only effective with co-elution.[9][10][11]
Q3: I'm observing significant peak separation between catechol and this compound. What are the first troubleshooting steps?
A: When facing significant separation, the goal is to adjust the chromatography to minimize the deuterium isotope effect and improve resolution between the two compounds. Chromatographic resolution is governed by three key factors: efficiency (N), selectivity (α), and retention factor (k).[12][13][14] For this specific problem, adjusting selectivity is often the most powerful tool.[14]
Start with these initial steps:
-
Modify the Gradient: If you are using a gradient elution, making the gradient shallower (i.e., decreasing the rate of change in organic solvent concentration) can often improve the resolution of closely eluting peaks.
-
Adjust the Mobile Phase Strength: In reversed-phase, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) will increase the retention time for both compounds.[14] This increased interaction with the stationary phase can sometimes reduce the separation between them.
-
Lower the Flow Rate: Reducing the flow rate can increase column efficiency (N), leading to sharper peaks and potentially better resolution.[13]
If these initial adjustments do not resolve the issue, you will need to proceed to more advanced optimization, as detailed in the troubleshooting guides below.
Troubleshooting Guide: Optimizing Co-elution
This section provides a systematic approach to resolving co-elution problems. We will move from simpler mobile phase adjustments to more complex changes in column chemistry.
Issue 1: Partial Co-elution or Significant Peak Splitting
If basic adjustments to the gradient and flow rate are insufficient, the next step is to manipulate the mobile phase chemistry to alter selectivity (α), which is the factor that describes the separation between two analyte peaks.[12][14]
Step 1: Mobile Phase pH Adjustment
Causality: Catechol is a weak acid with two hydroxyl groups, having a pKa around 9.3-9.8.[15][16] The ionization state of catechol is highly dependent on the mobile phase pH.[17] By adjusting the pH, you can change its polarity and interaction with the stationary phase, thereby altering its retention relative to this compound. Since the isotope effect can also be pH-dependent, this is a powerful tool.
Protocol:
-
Determine Current pH: Measure the pH of your current aqueous mobile phase.
-
Initial Adjustment: Adjust the pH by ± 0.2-0.5 units using a suitable buffer (e.g., formic acid, acetic acid, or ammonium formate for MS compatibility).[18] For catechol, which is acidic, working at a pH well below its pKa (e.g., pH 3-4) will keep it in its neutral, more retained form in reversed-phase.
-
Systematic Evaluation: Prepare a series of mobile phases with incremental pH changes and inject the mixed standard of catechol and this compound.
-
Analyze Results: Compare the chromatograms. Look for the pH that provides the minimal separation between the two peaks.
Step 2: Change Organic Modifier
Causality: The choice of organic solvent (e.g., acetonitrile vs. methanol) in the mobile phase can significantly alter chromatographic selectivity.[14][19] These solvents have different properties (viscosity, polarity, and proton-donating/accepting capabilities) that lead to different interactions with the analyte and the stationary phase, which can help to minimize the deuterium isotope effect.
Protocol:
-
Prepare New Mobile Phase: If you are currently using acetonitrile, prepare an equivalent mobile phase (same buffer, pH, and starting/ending percentages) using methanol, and vice versa.
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the new mobile phase before injection.
-
Inject and Compare: Run the analysis with the new organic modifier and compare the peak separation to your original method.
| Parameter | Condition A | Condition B | Rationale |
| Organic Modifier | Acetonitrile | Methanol | Alters selectivity through different solvent-analyte interactions.[14] |
| Mobile Phase pH | 3.0 (0.1% Formic Acid) | 4.5 (Ammonium Formate) | Changes the ionization state of catechol, affecting its polarity and retention.[17] |
| Column Temperature | 30 °C | 40 °C | Affects mobile phase viscosity and mass transfer, which can influence efficiency and selectivity.[1] |
| Table 1: Example parameters for systematically optimizing selectivity. |
Issue 2: Co-elution Problem Persists After Mobile Phase Optimization
If mobile phase optimization is unsuccessful, the issue may lie with the stationary phase's interaction with catechol. Catechol is a polar compound, which can sometimes be challenging to retain and separate effectively on traditional C18 columns.[20]
Step 1: Change Stationary Phase Chemistry
Causality: Different stationary phases offer unique separation mechanisms. If a standard C18 column is not providing adequate co-elution, switching to a phase with a different selectivity is the next logical step.
Recommended Column Chemistries for Catechol:
-
Phenyl-Hexyl Column: Phenyl-based columns provide π-π interactions with the aromatic ring of catechol. This different retention mechanism can alter the selectivity between the deuterated and non-deuterated forms and often works well for polar aromatic compounds.[21]
-
Embedded Polar Group (EPG) Column: These columns (e.g., "AQ" or "polar-endcapped" C18) have a polar group embedded within the alkyl chain. This makes them more resistant to dewetting in highly aqueous mobile phases and provides a different selectivity for polar analytes like catechol.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative mode of chromatography that uses a polar stationary phase and a high-organic mobile phase to retain and separate polar compounds. This is a more drastic change but can be very effective if reversed-phase methods fail.
Step 2: Verify Internal Standard Purity and Identity
Causality: While rare, it is essential to rule out issues with the internal standard itself. The Certificate of Analysis (CoA) should be reviewed to confirm isotopic purity.[22] An unexpectedly large retention time shift could, in a worst-case scenario, indicate an incorrect standard.
Protocol:
-
Review CoA: Check the CoA for the stated isotopic purity. The unlabeled form should be minimal (<2%).[5][6]
-
Prepare Individual Standards: Prepare separate solutions of unlabeled catechol and this compound.
-
Inject Separately: Inject each solution individually onto the LC-MS system to confirm their respective retention times and mass-to-charge ratios (m/z). This will verify that the correct compounds are being analyzed.
Workflow Diagrams
The following diagrams illustrate the troubleshooting logic and experimental workflows described.
Caption: Troubleshooting decision tree for co-elution issues.
Caption: Bioanalytical workflow using a SIL internal standard.
Final Recommendations
The use of deuterated internal standards is the gold standard for quantitative bioanalysis by LC-MS, as recommended by regulatory guidelines.[9][23][24] However, the potential for chromatographic separation due to the deuterium isotope effect necessitates careful method development.[1] While perfect co-elution is the ideal goal, a small, highly reproducible separation may be tolerable, provided that a thorough validation demonstrates the absence of differential matrix effects. When co-elution is problematic, a systematic approach to optimizing mobile phase conditions and stationary phase chemistry will, in most cases, resolve the issue and lead to a robust and reliable method. If co-elution cannot be achieved, consider using a ¹³C or ¹⁵N labeled internal standard, which are less prone to chromatographic shifts.[5][7]
References
-
Essential FDA Guidelines for Bioanalytical Method Validation. (2024). ResolveMass Laboratories Inc. Retrieved from [Link]
-
Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It. (2023). ALWSCI. Retrieved from [Link]
-
Methods for Changing Peak Resolution in HPLC. (2023). Chrom Tech, Inc. Retrieved from [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). Bioanalysis Zone. Retrieved from [Link]
-
What are the Reasons for Resolution Failure in HPLC? (n.d.). Chromatography Today. Retrieved from [Link]
-
Factors Affecting Resolution In HPLC. (2018). Slideshare. Retrieved from [Link]
-
Bioanalytical Method Validation. (2001). U.S. Food and Drug Administration. Retrieved from [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S. Food and Drug Administration. Retrieved from [Link]
-
Extraction of Plasma Catecholamines and Metanephrines using SPE Prior to LC-MS/MS Analysis. (n.d.). Separation Science. Retrieved from [Link]
-
Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. Retrieved from [Link]
-
Selective solid-phase extraction of catecholamines and metanephrines from serum using a new molecularly imprinted polymer. (2009). ResearchGate. Retrieved from [Link]
-
High-Throughput and Sensitive Quantitation of Plasma Catecholamines by Ultraperformance Liquid Chromatography–Tandem Mass Spectrometry Using a Solid Phase Microwell Extraction Plate. (2013). ACS Publications. Retrieved from [Link]
-
Is alumina suitable for solid phase extraction of catecholamines from brain tissue? (2023). National Institutes of Health. Retrieved from [Link]
-
SELECTIVE SOLID-PHASE EXTRACTION OF CATECHOLAMINES AND METANEPHRINES FROM SERUM USING A NEW MOLECULARLY IMPRINTED POLYMER. (2009). Taylor & Francis Online. Retrieved from [Link]
-
Secondary isotope effects in liquid chromatography behaviour of 2H and 3H labelled solutes and solvents. (2006). PubMed. Retrieved from [Link]
-
[Determination of catechol in tobacco by high performance liquid chromatography-tandem mass spectrometry]. (2012). PubMed. Retrieved from [Link]
-
Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. (2023). PubMed Central. Retrieved from [Link]
-
USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. (n.d.). Retrieved from [Link]
-
Secondary isotope effects in liquid chromatography behaviour of H-2 and H-3 labelled solutes and solvents. (2006). ResearchGate. Retrieved from [Link]
-
Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry. (2014). ACS Publications. Retrieved from [Link]
-
Reverse-phase chromatography of polar biological substances: separation of catechol compounds by high-performance liquid chromatography. (1976). PubMed. Retrieved from [Link]
-
Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. (2014). ResearchGate. Retrieved from [Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? (2004). SciSpace. Retrieved from [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2023). YouTube. Retrieved from [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2024). Waters Blog. Retrieved from [Link]
-
Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. (2009). Agilent Technologies. Retrieved from [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. (2024). Phenomenex. Retrieved from [Link]
-
Separation of Catechol on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]
-
catechol (PAMDB110454). (n.d.). P. aeruginosa Metabolome Database. Retrieved from [Link]
-
Catechol. (n.d.). Wikipedia. Retrieved from [Link]
-
Strategies to Enable and Simplify HPLC Polar Compound Separation. (2023). Separation Science. Retrieved from [Link]
-
Separation of Resorcinol Catechol. (n.d.). Column Chromatography. Retrieved from [Link]
-
Catechol | Drug Information, Uses, Side Effects, Chemistry. (n.d.). PharmaCompass.com. Retrieved from [Link]
-
Method Development Considerations for the LC-MS/MS Analysis of Drugs of Abuse. (n.d.). Separation Science. Retrieved from [Link]
-
LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. (2021). PubMed Central. Retrieved from [Link]
-
Guide to achieving reliable quantitative LC-MS measurements. (n.d.). LGC Group. Retrieved from [Link]
- Method for separating and purifying catechol mixtures. (1997). Google Patents.
-
Simultaneous determination of hydroquinone, catechol and phenol in urine using high-performance liquid chromatography with fluorimetric detection. (1988). PubMed. Retrieved from [Link]
-
A new method for preventing oxidative decomposition of catechol estrogens during chromatography. (1970). PubMed. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Secondary isotope effects in liquid chromatography behaviour of 2H and 3H labelled solutes and solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 6. bioszeparacio.hu [bioszeparacio.hu]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. scispace.com [scispace.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. moh.gov.bw [moh.gov.bw]
- 11. fda.gov [fda.gov]
- 12. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 13. Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It - Blogs - News [alwsci.com]
- 14. chromtech.com [chromtech.com]
- 15. Catechol CAS#: 120-80-9 [m.chemicalbook.com]
- 16. P. aeruginosa Metabolome Database: catechol (PAMDB110454) [pseudomonas.umaryland.edu]
- 17. Reverse-phase chromatography of polar biological substances: separation of catechol compounds by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 20. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 21. agilent.com [agilent.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. resolvemass.ca [resolvemass.ca]
- 24. fda.gov [fda.gov]
Technical Support Center: Optimizing Catechol-d6 for Quantitative Accuracy
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals utilizing Catechol-d6 as an internal standard (IS) in mass spectrometry-based quantification. Here, we will address common challenges and provide in-depth, field-proven insights to ensure the accuracy and reliability of your experimental data.
The Foundational Role of an Internal Standard
In quantitative analysis, particularly with liquid chromatography-mass spectrometry (LC-MS), an internal standard is a known amount of a compound added to every sample, calibrator, and quality control (QC) sample.[1] Its purpose is to correct for variations that can occur during sample preparation and analysis, such as injection volume inconsistencies or matrix effects.[1][2] A stable isotope-labeled (SIL) internal standard, like this compound, is considered the gold standard.[3] Because it is chemically almost identical to the endogenous analyte (catechol), it co-elutes and experiences nearly identical effects from the sample matrix, including ion suppression or enhancement.[3][4] By using the ratio of the analyte's signal to the IS's signal, these variations are normalized, leading to significantly improved accuracy and precision.[3][5]
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to use?
There is no single "one-size-fits-all" concentration. The ideal concentration of this compound should be chosen based on the expected concentration range of the endogenous catechol in your samples. A common practice is to select a concentration that is near the middle of the calibration curve.[6] For instance, if you expect your analyte concentrations to cluster around a specific point on the curve, setting your IS concentration in that vicinity is an ideal starting point.[6] The goal is to have a robust and consistent signal for the IS across all samples without it being so high that it introduces other issues.
Q2: Can a high concentration of this compound negatively impact my results?
Yes, absolutely. An excessively high concentration of an internal standard can lead to several problems:
-
Ion Suppression: Both the analyte and the internal standard compete for ionization in the mass spectrometer's source.[7][8] If the this compound concentration is too high, it can suppress the ionization of the analyte, especially at the lower end of the calibration curve, leading to a loss of sensitivity and non-linearity.[9][10]
-
Detector Saturation: A very strong signal from the IS can saturate the detector, leading to inaccurate measurements of its own peak area and, consequently, an incorrect analyte/IS ratio. This often results in a non-linear or "flattened" calibration curve at higher analyte concentrations.[11][12][13]
-
Cross-Contribution to Analyte Signal: While deuterium labeling provides a mass shift, high concentrations of this compound could potentially have isotopic contributions to the analyte's mass channel, although this is less common with a 6-deuterium label.
Q3: What are the signs of an incorrect this compound concentration in my data?
Several indicators in your data can point to a suboptimal IS concentration:
-
Poor Linearity of the Calibration Curve (R² < 0.99): If your curve is quadratic or shows significant deviation from linearity, it could be due to the IS concentration being too high or too low, causing differential ion suppression across the concentration range.[11][12][14]
-
Inconsistent IS Peak Area: While some variation is expected and is the reason for using an IS, a consistent downward trend in the IS peak area as the analyte concentration increases is a classic sign of analyte-induced ion suppression on the internal standard.[9][10]
-
Poor Precision in QC Samples: If your QC samples, particularly at the low and high ends of the curve, show high coefficients of variation (%CV), it may indicate that the IS concentration is not providing adequate correction across the full dynamic range.
-
Inaccurate "Spike-and-Recovery" Results: If you spike a known amount of analyte into a matrix sample and the calculated concentration is significantly different from the theoretical value, it could be a sign that the IS is not effectively compensating for matrix effects.[15]
Q4: Should the this compound concentration be significantly higher than the highest point on my calibration curve?
This is a common misconception. The internal standard's response, not necessarily its concentration, should be comparable to the analyte's response. The goal is to ensure that both compounds are within the linear dynamic range of the detector. Adding an IS at a concentration far above the highest calibrator can increase the risk of detector saturation and ion suppression.[2]
Systematic Troubleshooting Guide
If you are experiencing issues with quantification accuracy, follow this systematic guide to diagnose and resolve problems related to your this compound concentration.
// Nodes start [label="Start: Quantification\nInaccuracy Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_linearity [label="Assess Calibration Curve\nLinearity (R²)", fillcolor="#FBBC05", fontcolor="#202124"]; check_is_response [label="Evaluate IS Peak Area\nConsistency Across All Samples", fillcolor="#FBBC05", fontcolor="#202124"]; is_stable [label="IS Area Stable?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; is_linear [label="Curve Linear\n(R² > 0.99)?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
is_suppression [label="Symptom: IS Area Decreases\nas Analyte Concentration Increases", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause_suppression [label="Cause: Analyte is Suppressing\nthe Internal Standard", fillcolor="#F1F3F4", fontcolor="#202124"]; solution_suppression [label="Action: Improve Chromatographic\nSeparation or Reduce IS Concentration", fillcolor="#34A853", fontcolor="#FFFFFF"];
is_erratic [label="Symptom: IS Area\nis Erratic/Inconsistent", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause_erratic [label="Possible Causes:\n1. Sample Prep Inconsistency\n2. LC System/Injector Issue", fillcolor="#F1F3F4", fontcolor="#202124"]; solution_erratic [label="Action: Review Sample Prep\nProcedure & Check LC Performance", fillcolor="#34A853", fontcolor="#FFFFFF"];
non_linear [label="Symptom: Non-Linear Curve\n(Quadratic or 'S' Shape)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause_nonlinear [label="Possible Causes:\n1. IS Conc. Too High (Detector Saturation)\n2. IS Conc. Too Low (Poor S/N at LLOQ)\n3. Differential Matrix Effects", fillcolor="#F1F3F4", fontcolor="#202124"]; solution_nonlinear [label="Action: Perform IS Concentration\nOptimization Experiment (See Protocol)", fillcolor="#34A853", fontcolor="#FFFFFF"];
end_ok [label="System OK.\nIssue is likely\nelsewhere (e.g., matrix effects,\nstock solution integrity).", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> check_linearity; check_linearity -> is_linear; is_linear -> check_is_response [label="Yes"]; is_linear -> non_linear [label="No"]; non_linear -> cause_nonlinear -> solution_nonlinear;
check_is_response -> is_stable; is_stable -> end_ok [label="Yes"]; is_stable -> is_suppression [label="No (Consistent Trend)"]; is_stable -> is_erratic [label="No (Erratic)"];
is_suppression -> cause_suppression -> solution_suppression; is_erratic -> cause_erratic -> solution_erratic; } Troubleshooting workflow for IS-related issues.
Data Interpretation: What to Look For
The following table summarizes common observations and their likely causes related to this compound concentration.
| Observation | Potential Cause Related to IS Concentration | Recommended Action |
| Poor Linearity at Low Concentrations | IS concentration is too high, causing suppression of the low-level analyte signal. | Decrease the IS concentration. |
| Poor Linearity at High Concentrations | IS concentration is too high, leading to detector saturation for the IS and/or analyte. | Decrease the IS concentration. |
| IS Peak Area Decreases with Increasing Analyte Concentration | The analyte is causing ion suppression of the IS. This indicates they are competing in the ion source. | While SIL-IS should compensate, extreme cases may require improving chromatography to separate them slightly or re-optimizing the IS concentration. |
| High %CV for the LLOQ | IS concentration is too low, resulting in a poor signal-to-noise ratio for the IS. | Increase the IS concentration. |
Experimental Protocol: Optimizing this compound Concentration
This protocol provides a systematic approach to determine the most effective concentration for your assay.
Objective: To find the this compound concentration that provides a stable signal across the calibration range and effectively compensates for variability without causing ion suppression or detector saturation.
Methodology:
-
Prepare Analyte Solutions: Prepare solutions of your non-labeled catechol analyte at concentrations corresponding to your Lower Limit of Quantification (LLOQ), a mid-point, and your Upper Limit of Quantification (ULOQ). These should be prepared in the final sample solvent.
-
Prepare this compound Test Solutions: Prepare a series of this compound solutions at different concentrations. A good starting point is to test concentrations that are 0.5x, 1x, and 5x the concentration of your mid-point calibrator.
-
Experimental Design:
-
Inject the analyte solutions (LLOQ, Mid, ULOQ) without any internal standard to get a baseline response.
-
For each this compound test concentration, spike it into separate aliquots of the LLOQ, Mid, and ULOQ analyte solutions.
-
Inject each of these mixtures.
-
-
Data Analysis:
-
Assess IS Stability: For a fixed this compound concentration, is its peak area relatively consistent when mixed with the LLOQ, Mid, and ULOQ of the analyte? A significant drop at the ULOQ level suggests the analyte is suppressing the IS.
-
Assess Analyte Signal: For a fixed analyte concentration (e.g., the Mid-point), does its peak area decrease as you increase the this compound concentration? A significant drop indicates the IS is suppressing the analyte.
-
Select the Optimal Concentration: Choose the this compound concentration that shows a stable, robust signal across the analyte range and causes minimal suppression of the analyte signal, especially at the LLOQ.
-
By rigorously evaluating the concentration of this compound, you can build more robust and reliable quantitative methods, ensuring the integrity of your research and development data.
References
- Buhrman, D. L., et al. (1996). "Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis." Journal of the American Society for Mass Spectrometry.
- (2023). "Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method." RPubs.
- (2025). "Internal Standard Explained | Accurate Quantification in LC-MS/MS | QC/QA." YouTube.
- Kang, J., et al. "Using calibration approaches to compensate for remaining matrix effects in quantitative liquid chromatography electrospray ionization." University of Wollongong Research Online.
- BenchChem. (2025). "Technical Support Center: Matrix Effects in LC-MS/MS using Deuterated Internal Standards.
- Fenton, J., et al. (2024). "Impact of internal standard selection on measurement results for long chain fatty acids in blood." National Institutes of Health.
- Cheng, W. L., et al. (2023). "Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations." Annals of Laboratory Medicine.
- NorthEast BioLab. "What are the Best Practices of LC-MS/MS Internal Standards?.
- Hewavitharana, A. K. (2009). "Internal Standard—Friend or Foe?" ResearchGate.
- Dolan, J. W. (2015). "Precision of Internal Standard and External Standard Methods in High Performance Liquid Chromatography." LCGC International.
- Han, X., & Gross, R. W. (2015). "Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?" PubMed Central.
- Hewavitharana, A. K., et al. (2021). "The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS).
- MtoZ Biolabs. "How Can the Internal Standard Method Quantify Compounds in LC-MS Without a Reference Standard?.
- Oetjen, K. (2023). "Pro Tips for Maintenance and Troubleshooting (LC-MS/MS 101)." YouTube.
- Chambers, E. (2018). "Internal Standard Options for Peptide LC-MS Quantification - Part 1." YouTube.
- (2013). "LCMSMS MRM LINEARITY LIMITS." Chromatography Forum.
- Souverain, S., et al. (2004). "Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS." Rapid Communications in Mass Spectrometry.
- Matuszewski, B. K. (2006). "Ion Suppression: A Major Concern in Mass Spectrometry." LCGC International.
- (2024). "Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research.
Sources
- 1. nebiolab.com [nebiolab.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. longdom.org [longdom.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. annlabmed.org [annlabmed.org]
- 13. LCMSMS MRM LINEARITY LIMITS - Chromatography Forum [chromforum.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Isotopic Contribution of Unlabeled Catechol
Welcome to the technical support center for stable isotope labeling experiments. This guide is designed for researchers, scientists, and drug development professionals who are working with catechol and need to accurately account for the natural isotopic abundance of unlabeled molecules in their mass spectrometry data. As a Senior Application Scientist, this guide synthesizes technical expertise with practical, field-proven insights to ensure the integrity and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the isotopic contribution of unlabeled catechol and the necessity for correction in mass spectrometry-based experiments.
Q1: What is the isotopic contribution of unlabeled catechol and why is it a concern?
A: Unlabeled catechol, like all naturally occurring organic molecules, is not composed solely of the most abundant, lightest isotopes (e.g., ¹²C, ¹H, ¹⁶O). Due to natural abundance, a small fraction of its atoms are heavier stable isotopes, most notably Carbon-13 (¹³C), which has a natural abundance of approximately 1.1%.[1][2][3] This means that in a population of unlabeled catechol molecules, there will be a predictable distribution of masses. The peak representing the molecule with only the most abundant isotopes is called the monoisotopic peak (M). There will also be smaller peaks at M+1, M+2, etc., corresponding to molecules containing one, two, or more heavy isotopes, respectively.[1] This natural isotopic distribution can interfere with the detection and quantification of intentionally labeled compounds in tracer studies, leading to an overestimation of isotopic enrichment if not properly corrected.[4][5]
Q2: How does the natural abundance of ¹³C affect my mass spectrometry data for catechol?
Q3: What is a Mass Isotopomer Distribution (MID)?
A: A Mass Isotopomer Distribution (MID) is the distribution of the relative abundances of all the mass isotopomers of a molecule.[4] An isotopomer is a molecule that has the same atoms but differs in its isotopic composition.[4] For example, for catechol, the MID would show the relative proportions of molecules with a mass of M (all ¹²C), M+1 (one ¹³C), M+2 (two ¹³C or one ¹⁸O, etc.), and so on. In a labeling experiment, the goal is to measure the MID of a metabolite to determine the extent of isotope incorporation from a labeled tracer.[4]
Q4: What are the basic principles behind correcting for natural isotopic abundance?
A: The fundamental principle is to mathematically subtract the contribution of naturally occurring heavy isotopes from the measured mass isotopomer distribution of your sample.[4][7] This is typically achieved by analyzing a standard of the unlabeled compound of interest (in this case, catechol) to determine its natural MID.[4] This information is then used to deconvolve the observed MID of the labeled sample into the component that arises from natural abundance and the component that is due to the isotopic tracer.[4][8]
Troubleshooting Guide
This section provides solutions to specific issues that researchers may encounter during their experiments.
Problem 1: My calculated isotopic enrichment seems unexpectedly high, even in my control samples.
-
Possible Cause: You have likely not corrected for the natural isotopic abundance of your unlabeled catechol. The M+1 peak from the natural ¹³C in your unlabeled catechol is being incorrectly attributed to your ¹³C-labeled tracer.
-
Solution:
-
Analyze an Unlabeled Standard: Run a pure, unlabeled standard of catechol on your mass spectrometer under the exact same conditions as your experimental samples.
-
Determine the Natural MID: Measure the relative intensities of the M, M+1, M+2, etc. peaks for the unlabeled standard. This is your correction matrix.
-
Apply Correction: Use a suitable algorithm or software to subtract the natural abundance contribution from your experimental data.[4][9] Several software packages and in-house scripts can perform this correction.[9][10]
-
Problem 2: I am using a correction method, but my results are still inconsistent.
-
Possible Cause 1: The analytical conditions for your unlabeled standard and your samples are not identical. Mass spectrometer performance can drift, affecting the measured isotopic ratios.
-
Solution 1:
-
Always run your unlabeled standard in the same batch as your experimental samples.
-
Ensure that the concentration of the standard is within the linear range of detection of the instrument.
-
-
Possible Cause 2: The correction algorithm you are using may not be appropriate for your experimental design or data quality. For instance, some simpler methods may not account for the isotopic contributions of all elements in the molecule or potential tracer impurities.[7][10]
-
Solution 2:
-
Investigate more sophisticated correction algorithms, such as those that use matrix-based calculations to account for the isotopic distributions of all elements (C, H, O) in catechol.[4]
-
Consider using established software packages like IsoCor, AccuCor2, or IsoCorrectoR which are designed for this purpose.[9][10]
-
-
Possible Cause 3: Your labeled tracer is not isotopically pure. Commercially available labeled compounds are never 100% enriched and contain a fraction of unlabeled species.[10]
-
Solution 3:
-
Obtain the isotopic purity of your tracer from the manufacturer's certificate of analysis.
-
Use a correction algorithm that can account for tracer impurity in addition to natural abundance.[10]
-
Problem 3: I am seeing unexpected peaks in my mass spectrum that are not M, M+1, M+2, etc.
-
Possible Cause: These could be due to adduct formation (e.g., sodium adducts [M+Na]⁺), in-source fragmentation, or co-eluting contaminants. These additional peaks can complicate the interpretation of your isotopic data.
-
Solution:
-
Optimize Chromatography: Improve your chromatographic separation to isolate your analyte of interest from potential contaminants.
-
Optimize Mass Spectrometer Source Conditions: Adjust source parameters (e.g., voltages, temperatures) to minimize in-source fragmentation and adduct formation.
-
High-Resolution Mass Spectrometry: Use a high-resolution mass spectrometer to accurately determine the elemental composition of the unexpected peaks and confirm if they are related to your analyte.[11][12]
-
Protocols
This section provides a detailed, step-by-step methodology for correcting for the isotopic contribution of unlabeled catechol.
Protocol 1: Determination of the Natural Mass Isotopomer Distribution of Unlabeled Catechol
Objective: To accurately measure the natural isotopic abundance pattern of a pure, unlabeled catechol standard.
Materials:
-
High-purity unlabeled catechol standard
-
Solvent for dissolving catechol (e.g., methanol, acetonitrile)
-
Mass spectrometer (e.g., LC-MS, GC-MS)
Procedure:
-
Prepare the Standard: Prepare a stock solution of the unlabeled catechol standard at a known concentration. Prepare a series of dilutions to determine the linear range of detection for your instrument.
-
Instrument Setup:
-
Develop a robust chromatographic method to ensure a sharp, symmetrical peak for catechol.
-
Optimize the mass spectrometer source conditions to maximize the signal-to-noise ratio and minimize fragmentation.
-
Set the mass analyzer to scan a range that includes all expected isotopologues of catechol (e.g., m/z 110 to 115 for the [M-H]⁻ ion).
-
-
Data Acquisition:
-
Inject a blank solvent to ensure there is no background interference at the m/z of catechol.
-
Inject the unlabeled catechol standard at a concentration within the linear range.
-
Acquire the full scan mass spectrum of the catechol peak.
-
-
Data Analysis:
-
Integrate the peak areas for the monoisotopic peak (M) and the subsequent isotopologue peaks (M+1, M+2, etc.).
-
Calculate the relative abundance of each isotopologue by normalizing to the sum of all isotopologue peak areas. For example:
-
Relative Abundance of M = (Area of M) / (Area of M + Area of M+1 + Area of M+2 + ...)
-
Relative Abundance of M+1 = (Area of M+1) / (Area of M + Area of M+1 + Area of M+2 + ...)
-
-
This resulting distribution is your natural abundance correction vector.
-
| Isotopologue | Theoretical Relative Abundance (%) (for C₆H₆O₂) | Experimentally Determined Relative Abundance (%) |
| M | ~93.1 | To be filled with experimental data |
| M+1 | ~6.3 | To be filled with experimental data |
| M+2 | ~0.2 | To be filled with experimental data |
| Note: Theoretical abundances are approximate and should be experimentally determined for your specific instrument and conditions. |
Protocol 2: Correction of Experimental Data
Objective: To apply the natural abundance correction to your experimental samples that have been treated with a labeled tracer.
Procedure:
-
Acquire Sample Data: Analyze your experimental samples using the identical LC-MS/MS method established for the unlabeled standard.
-
Extract Raw MIDs: For each sample, extract the raw peak areas for the different mass isotopomers of catechol (M, M+1, M+2, etc.).
-
Apply Correction using a Correction Matrix: The correction is typically performed using a matrix-based approach. The general principle can be represented by the following equation:
M_measured = C * M_corrected
Where:
-
M_measured is the vector of measured relative abundances of the isotopologues in your sample.
-
C is the correction matrix derived from the natural abundance of all elements in catechol.
-
M_corrected is the vector of the true, corrected relative abundances of the isotopologues, which represents the enrichment from your tracer.
This system of linear equations can be solved for M_corrected .[13]
Simplified Example for M+1 Correction:
Corrected M+1 Abundance ≈ Measured M+1 Abundance - (Measured M0 Abundance * (Natural M+1 Abundance / Natural M0 Abundance))
This is a simplified representation. For accurate correction, a full matrix-based method is recommended.[4]
-
-
Utilize Correction Software: For robust and accurate correction, it is highly recommended to use specialized software.[9][10] These programs can handle the complex calculations, including corrections for all elements and tracer impurities.
Visualizations
Experimental Workflow
Caption: Experimental workflow for isotopic correction.
Logic of Isotopic Correction
Caption: Logical breakdown of isotopic correction.
References
-
Carbon-13. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]
-
ChemLin. (n.d.). Carbon-13 - isotopic data and properties. Retrieved January 19, 2026, from [Link]
-
Midani, F., &anin, A., &anin, A., &anin, A., &anin, A., &anin, A., ... &anin, A. (2017). The importance of accurately correcting for the natural abundance of stable isotopes. Metabolites, 7(4), 53. [Link]
-
Su, X., Lu, W., & Rabinowitz, J. D. (2017). AccuCor2: isotope natural abundance correction for dual-isotope tracer experiments. Bioinformatics, 33(14), 2235–2237. [Link]
-
ChemHelp ASAP. (2022, October 7). abundance of the carbon-13 isotope & 13C NMR spectroscopy [Video]. YouTube. [Link]
-
Moseley, H. N. B. (2010). Correcting for the effects of natural abundance in stable isotope resolved metabolomics experiments involving ultra-high resolution mass spectrometry. BMC Bioinformatics, 11, 139. [Link]
-
Iso-Analytical. (n.d.). Stable Isotopes of Carbon -12C & 13C Explained. Retrieved January 19, 2026, from [Link]
-
Shimadzu. (n.d.). Isotopic Abundance of Carbon Atoms. Retrieved January 19, 2026, from [Link]
-
Moseley, H. N. B. (2010). Correcting for the effects of natural abundance in stable isotope resolved metabolomics experiments involving ultra-high resolution mass spectrometry. Scholars@UK. [Link]
-
HighChem, Ltd. (2017, April 7). Deconvolution and Isotopic Vector Analysis for Improved Peak Identification. ResearchGate. [Link]
-
University of Washington Proteomics Resource. (n.d.). Stable Isotope Labeling Strategies. Retrieved January 19, 2026, from [Link]
-
ProQuest. (n.d.). Predicting Isotopologue Counts From Bulk Unlabeled Metabolomics Data. Retrieved January 19, 2026, from [Link]
-
Wilson, I. D., Plumb, R. S., & Partridge, J. (2016). Determining the isotopic abundance of a labeled compound by mass spectrometry and how correcting for natural abundance distribution using analogous data from the unlabeled compound leads to a systematic error. Journal of Labelled Compounds and Radiopharmaceuticals, 59(4), 141–148. [Link]
-
Gruber, J., et al. (2007). An Algorithm for the Deconvolution of Mass Spectrosopic Patterns in Isotope Labeling Studies. Evaluation for the Hydrogen−Deuterium Exchange Reaction in Ketones. The Journal of Organic Chemistry, 72(16), 6003–6009. [Link]
-
Gevaert, K., & Vandekerckhove, J. (2015). Stable isotope labelling methods in mass spectrometry-based quantitative proteomics. International Journal of Mass Spectrometry, 390, 1-10. [Link]
-
Cerno Bioscience. (n.d.). Isotope Labeling. Retrieved January 19, 2026, from [Link]
-
Li, Y., & Li, L. (2023). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. ACS Measurement Science Au, 3(2), 103-119. [Link]
-
Midani, F., et al. (2017). The importance of accurately correcting for the natural abundance of stable isotopes. ResearchGate. [Link]
-
Max Planck Institute of Molecular Plant Physiology. (n.d.). Isotope labeling as a method to annotate and quantify metabolites and proteins. Retrieved January 19, 2026, from [Link]
-
ProQuest. (2023). Predicting Isotopologue Counts from Bulk Unlabeled Metabolomics Data. [Link]
-
Li, Y., & Li, L. (2023). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. ACS Measurement Science Au. [Link]
-
Patti, G. J., Tautenhahn, R., & Siuzdak, G. (2012). Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. Analytical and Bioanalytical Chemistry, 403(6), 1723–1732. [Link]
-
Liebisch, G., et al. (2008). Isotope correction of mass spectrometry profiles. Rapid Communications in Mass Spectrometry, 22(14), 2248–2252. [Link]
-
pyOpenMS. (n.d.). Charge and Isotope Deconvolution. Retrieved January 19, 2026, from [Link]
-
Le, A., & anin, A. (2015). 13C Tracer Studies of Metabolism in Mouse Tumor Xenografts. Methods in Enzymology, 562, 225–241. [Link]
-
Heinrich, J. P., et al. (2018). and high-resolution- multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR. Scientific Reports, 8(1), 16839. [Link]
-
Chan, S. H., & anin, A. (2023). Protocol to track the biosynthesis of cholesterol in cultured HCC cells using 13C compound-specific stable isotopic tracers. STAR Protocols, 4(3), 102497. [Link]
-
van der Meer, J. R., & anin, A. (2022). A simple and rapid method for 18O-labeling of catechol derivatives. Organic & Biomolecular Chemistry, 20(44), 9093–9097. [Link]
-
University of California, San Diego. (n.d.). Isotope distributions. Retrieved January 19, 2026, from [Link]
-
Liebisch, G., et al. (2008). Isotope correction of mass spectrometry profiles. PubMed. [Link]
-
Mairinger, T., et al. (2019). Proposing a validation scheme for 13C metabolite tracer studies in high-resolution mass spectrometry. Analytical and Bioanalytical Chemistry, 411(16), 3535–3549. [Link]
-
Claggett, J. S., & anin, A. (2010). Efficient Calculation of Exact Mass Isotopic Distributions. Journal of the American Society for Mass Spectrometry, 21(11), 1953–1959. [Link]
-
Yergey, J. A. (1983). A general approach to calculating isotopic distributions for mass spectrometry. International Journal of Mass Spectrometry and Ion Physics, 52, 337-349. [Link]
-
Ahn, W. S., & Antoniewicz, M. R. (2012). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology, 23(4), 623–629. [Link]
-
Scientific Instrument Services. (n.d.). Isotope Distribution Calculator and Mass Spec Plotter. Retrieved January 19, 2026, from [Link]
-
Old, W. M., & anin, A. (2010). Stable Isotope Labeling Methods in Protein Profiling. Methods in Molecular Biology, 658, 31–46. [Link]
Sources
- 1. Carbon-13 - Wikipedia [en.wikipedia.org]
- 2. Carbon-13 - isotopic data and properties [chemlin.org]
- 3. Isotopic Abundance of Carbon Atoms : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determining the isotopic abundance of a labeled compound by mass spectrometry and how correcting for natural abundance distribution using analogous data from the unlabeled compound leads to a systematic error - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. AccuCor2: isotope natural abundance correction for dual-isotope tracer experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 11. Correcting for the effects of natural abundance in stable isotope resolved metabolomics experiments involving ultra-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scholars.uky.edu [scholars.uky.edu]
- 13. Isotope correction of mass spectrometry profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Scientist's Guide to Robust Bioanalytical Method Validation Using Catechol-d6
For researchers, clinical scientists, and drug development professionals, the integrity of bioanalytical data is paramount. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate rigorous validation of analytical methods to ensure that the data submitted is reliable and reproducible.[1][2][3] This guide provides an in-depth, experience-driven comparison and workflow for validating a quantitative LC-MS/MS method for catechol, a critical neurotransmitter and biomarker, using its stable isotope-labeled (SIL) internal standard, Catechol-d6.
The core principle of a successful validation is demonstrating that the analytical method is fit for its intended purpose.[1][4] This guide moves beyond a simple checklist of validation parameters. Instead, it delves into the scientific rationale behind experimental choices, emphasizing how the unique properties of a SIL internal standard like this compound are instrumental in building a self-validating, robust analytical system.
The Indispensable Role of the Internal Standard: Why this compound?
In quantitative mass spectrometry, an internal standard (IS) is added at a known concentration to all samples—calibrators, quality controls (QCs), and unknowns—at the beginning of the sample preparation process.[5] Its purpose is to correct for variability during sample extraction, chromatography, and ionization.[5][6]
While structurally similar analogs can be used, the gold standard is a stable isotope-labeled version of the analyte.[5][6][7] this compound is the fully deuterated isotopologue of catechol, where all six hydrogen atoms on the benzene ring are replaced with deuterium.[8]
Comparative Advantages of this compound over Structural Analogs:
| Feature | This compound (Stable Isotope-Labeled IS) | Structural Analog IS (e.g., 4-Methylcatechol) |
| Co-elution | Nearly identical chromatographic retention time as native catechol.[8] | Different retention time, may not experience the same matrix effects. |
| Extraction Recovery | Identical extraction efficiency, compensating accurately for analyte loss. | May have different recovery, leading to inaccurate correction. |
| Ionization Efficiency | Experiences virtually identical ionization suppression or enhancement (matrix effects) as the analyte.[5][9] | Ionization can be affected differently by co-eluting matrix components, leading to poor compensation.[7] |
| Mass Difference | A +6 Da mass shift provides clear mass spectrometric separation from the analyte without isotopic crosstalk.[8] | Mass difference is inherent to the structure, not always optimal. |
| Overall Reliability | Considered the first choice for robust, accurate, and precise quantitation, as it best mimics the analyte's behavior.[6][7] | Can be used when a SIL IS is unavailable but requires more extensive validation to prove its suitability.[6][7] |
The fundamental premise is that any physical loss or ionization variability experienced by the analyte will be mirrored by this compound. By measuring the peak area ratio of the analyte to the IS, we achieve a normalized response that is far more accurate and precise than using the analyte response alone.
The Validation Workflow: A Step-by-Step Guide
This section outlines a comprehensive workflow for the validation of a method for quantifying catechol in human plasma. The process is designed to systematically evaluate the method's performance according to the International Council for Harmonisation (ICH) M10 guideline.[1][4][10]
Experimental Protocol: Sample Preparation using Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a common technique for cleaning up biological samples by partitioning the analyte of interest into an immiscible organic solvent.[11][12]
-
Aliquot Samples: Pipette 100 µL of plasma samples (calibrators, QCs, blanks, and unknowns) into a 1.5 mL microcentrifuge tube.
-
Add Internal Standard: Add 25 µL of the this compound working solution (e.g., at 100 ng/mL) to all tubes except the blank matrix samples.
-
Vortex: Briefly vortex mix each tube for 10 seconds. Causality: This ensures homogenous distribution of the IS within the plasma matrix before extraction.
-
Add Extraction Solvent: Add 500 µL of ethyl acetate.[12][13] Causality: Ethyl acetate is a solvent of intermediate polarity effective for extracting small polar molecules like catechol, while precipitating larger proteins.
-
Vortex Extraction: Vortex vigorously for 2 minutes to ensure thorough mixing and facilitate the transfer of the analyte and IS from the aqueous plasma to the organic layer.
-
Centrifugation: Centrifuge at 13,000 x g for 10 minutes at 4°C. Causality: This step achieves a clean separation of the upper organic layer (containing the analyte and IS) from the lower aqueous layer and the precipitated protein pellet.
-
Transfer Supernatant: Carefully transfer 400 µL of the upper organic layer to a new tube, avoiding the protein interface.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 35-40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 98:2 water:methanol with 0.1% formic acid). Causality: Reconstituting in the initial mobile phase ensures compatibility with the LC system and promotes good peak shape for the first eluting compounds.
-
Vortex & Transfer: Vortex for 30 seconds and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Key Validation Parameters & Data Interpretation
According to global regulatory guidelines, a full validation must characterize the following parameters.[4][14][15]
Selectivity and Matrix Effect
-
Objective: To prove the method can unequivocally measure the analyte in the presence of endogenous matrix components.[14]
-
Protocol:
-
Analyze blank plasma samples from at least six different sources (individual donors).
-
Check for any interfering peaks at the retention time of catechol and this compound. The response of any interfering peak should be <20% of the Lower Limit of Quantitation (LLOQ) for the analyte and <5% for the IS.
-
-
Matrix Effect Assessment: The matrix effect is the alteration of ionization efficiency by co-eluting compounds.[16][17][18] It is a critical parameter in LC-MS/MS.
-
Protocol: A post-extraction spike experiment is the gold standard.[18] Compare the peak area of an analyte spiked into an extracted blank matrix with the peak area of the same analyte concentration in a neat solution.
-
Calculation: Matrix Factor (MF) = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution).
-
Acceptance Criteria: The IS-normalized MF (MF of analyte / MF of IS) should have a coefficient of variation (%CV) of ≤15% across the six lots of plasma. The use of this compound is crucial here, as it co-elutes and experiences the same ionization effects as catechol, resulting in a normalized MF close to 1, thereby correcting for the effect.
-
Linearity and Calibration Curve
-
Objective: To demonstrate the relationship between the instrument response and the known concentration of the analyte over the intended analytical range.
-
Protocol: Prepare a calibration curve consisting of a blank, a zero sample (blank + IS), and at least six non-zero concentration levels spanning the expected range. The curve is generated by plotting the peak area ratio (analyte/IS) against the nominal concentration.
-
Acceptance Criteria:
-
A linear regression model is typically used.
-
The correlation coefficient (r²) should be ≥0.99.
-
The calculated concentration for each calibrator should be within ±15% of its nominal value (±20% for the LLOQ).
-
At least 75% of the calibrators must meet this criterion.
-
Table 1: Example Calibration Curve Data
| Nominal Conc. (ng/mL) | Analyte Area | IS Area | Area Ratio (Analyte/IS) | Calculated Conc. (ng/mL) | % Accuracy |
| 0.5 (LLOQ) | 1,520 | 101,500 | 0.0150 | 0.51 | 102.0% |
| 1.0 | 3,050 | 102,100 | 0.0299 | 1.00 | 100.0% |
| 5.0 | 15,100 | 100,800 | 0.1498 | 4.95 | 99.0% |
| 25.0 | 76,200 | 101,200 | 0.7530 | 25.3 | 101.2% |
| 100.0 | 301,500 | 100,500 | 3.0000 | 99.8 | 99.8% |
| 200.0 | 598,000 | 99,900 | 5.9860 | 198.9 | 99.5% |
Accuracy and Precision
-
Objective: To determine the closeness of the measured concentrations to the true value (accuracy) and the degree of scatter in the data (precision).
-
Protocol: Analyze Quality Control (QC) samples at a minimum of four levels: LLOQ, Low QC, Medium QC, and High QC. This should be done in multiple replicates (n≥5) within the same run (intra-batch) and across several days (inter-batch).
-
Acceptance Criteria (Intra- and Inter-batch):
-
Accuracy: The mean calculated concentration should be within ±15% of the nominal value (±20% for LLOQ).
-
Precision: The %CV should not exceed 15% (20% for LLOQ).
-
Table 2: Example Inter-Batch Accuracy and Precision Summary (3 Batches)
| QC Level | Nominal Conc. (ng/mL) | Mean Calculated Conc. (ng/mL) | Accuracy (% Bias) | Precision (%CV) |
| LLOQ | 0.5 | 0.54 | 8.0% | 11.2% |
| Low | 1.5 | 1.45 | -3.3% | 7.5% |
| Medium | 50.0 | 51.5 | 3.0% | 5.1% |
| High | 150.0 | 148.2 | -1.2% | 4.6% |
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center -- acc [color="#5F6368"]; center -- prec [color="#5F6368"]; center -- sel [color="#5F6368"]; center -- stab [color="#5F6368"]; }
Stability
-
Objective: To evaluate the chemical stability of the analyte in the biological matrix under various storage and handling conditions.
-
Protocol: Analyze QC samples (Low and High) after exposing them to specific conditions and compare the results to freshly prepared samples.
-
Bench-Top Stability: Samples left at room temperature for a duration that mimics the expected sample handling time.
-
Freeze-Thaw Stability: Samples subjected to multiple freeze-thaw cycles (typically 3 cycles).
-
Long-Term Stability: Samples stored frozen at the intended storage temperature (e.g., -80°C) for a period longer than the study duration.
-
-
Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.
Conclusion
The validation of a bioanalytical method is a comprehensive scientific investigation, not merely a procedural exercise. This guide illustrates that by making informed choices—most critically, the selection of a stable isotope-labeled internal standard like this compound—one can build a fundamentally robust and reliable method. This compound's ability to perfectly mimic the analyte through extraction and ionization is the cornerstone of accuracy and precision, effectively mitigating the notorious matrix effect that can plague LC-MS/MS assays.[16] Adherence to the principles and protocols outlined here, grounded in international regulatory standards, will ensure that the data generated is of the highest quality, ready to withstand scientific and regulatory scrutiny, and capable of supporting critical decisions in drug development.
References
-
ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency. Available from: [Link]
-
ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. European Medicines Agency. Available from: [Link]
-
Bioanalytical method validation - Scientific guideline. European Medicines Agency. Available from: [Link]
-
Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? PubMed. Available from: [Link]
-
The Role of Internal Standards In Mass Spectrometry. SCION Instruments. Available from: [Link]
-
What does the term matrix effect refer to in bioanalytical (biochemical analysis) validation? AIT Bioscience. Available from: [Link]
-
Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. ACS Publications. Available from: [Link]
-
Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis Zone. Available from: [Link]
-
This compound. PubChem, National Institutes of Health. Available from: [Link]
-
Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites. MDPI. Available from: [Link]
-
Simultaneous Determination of Catecholamines and Metanephrines in Urine by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry: Successful Clinical Application. SciELO. Available from: [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. Available from: [Link]
-
This compound. ResolveMass Laboratories Inc. Available from: [Link]
-
ICH guideline M10 on bioanalytical method validation and study sample analysis - Step 5. European Medicines Agency. Available from: [Link]
Sources
- 1. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 6. scispace.com [scispace.com]
- 7. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 10. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]
- 11. mdpi.com [mdpi.com]
- 12. scielo.br [scielo.br]
- 13. lcms.cz [lcms.cz]
- 14. ema.europa.eu [ema.europa.eu]
- 15. fda.gov [fda.gov]
- 16. droracle.ai [droracle.ai]
- 17. bioanalysis-zone.com [bioanalysis-zone.com]
- 18. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
The Analytical Edge: A Comparative Guide to Catechol-d6 and Other Deuterated Internal Standards for Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in quantitative analysis, the precision and accuracy of mass spectrometry data are paramount. The use of internal standards is a cornerstone of robust analytical methodologies, and for catechol analysis, the choice of a deuterated internal standard can significantly impact the reliability of results. This guide provides an in-depth technical comparison of Catechol-d6 and other commercially available deuterated alternatives, supported by experimental workflows and data-driven insights to inform your selection process.
The Imperative of Isotopic Dilution in Quantitative Analysis
In liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), variability can arise from multiple stages of the analytical workflow, including sample preparation, injection volume inconsistencies, and matrix effects.[1] Matrix effects, in particular, can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[2] Isotopic dilution mass spectrometry (IDMS) is a powerful technique that mitigates these issues by introducing a stable isotope-labeled version of the analyte as an internal standard (IS).[3] This "heavy" analog is chemically identical to the native analyte, ensuring it experiences the same processing and analytical variations.[4] By measuring the ratio of the analyte to the internal standard, accurate quantification can be achieved, as the ratio remains constant even if absolute signal intensities fluctuate.[5]
The ideal isotopically labeled internal standard should possess several key characteristics:
-
Chemical and Physical Identity: It should exhibit identical chromatographic behavior (co-elution) and ionization efficiency to the analyte.[6]
-
Isotopic Purity and Stability: High isotopic enrichment (typically ≥98%) is crucial to minimize interference from the unlabeled analyte.[7] The deuterium label must be stable and not undergo back-exchange with protons from the solvent or matrix.[7][8]
-
Sufficient Mass Shift: A mass difference of at least 3 Da is generally recommended to prevent isotopic crosstalk between the analyte and the internal standard.[7]
-
Commercial Availability and Purity: Ready availability of a well-characterized standard with high chemical purity is essential for routine use.[9]
Contenders in Catechol Analysis: A Head-to-Head Comparison
For the quantitative analysis of catechol, several deuterated internal standards are available. This guide will focus on a comparative evaluation of this compound against three other potential candidates: 4-Methylthis compound, Hydroquinone-d4, and Resorcinol-d4.
Candidate Profiles
-
This compound (1,2-Benzenediol-d6): This is the most structurally analogous internal standard for catechol, with all six hydrogen atoms on the benzene ring replaced by deuterium.[10] This high degree of deuteration provides a significant mass shift of +6 Da.
-
4-Methylthis compound: A close structural analog, this compound has a methyl group in the para position relative to the hydroxyl groups. The deuteration is on the aromatic ring and potentially the methyl group.
-
Hydroquinone-d4 (1,4-Benzenediol-d4): An isomer of catechol, with hydroxyl groups in the para position. The four hydrogens on the benzene ring are replaced by deuterium, providing a +4 Da mass shift.
-
Resorcinol-d4 (1,3-Benzenediol-d4): Another isomer of catechol, with hydroxyl groups in the meta position. Deuteration on the aromatic ring results in a +4 Da mass shift.
The selection of an appropriate internal standard is a critical step in method development. The following diagram illustrates a logical workflow for this process.
Caption: Workflow for Internal Standard Selection and Validation.
Experimental Design for Comparative Evaluation
To objectively compare the performance of these deuterated internal standards, a comprehensive validation study is necessary. The following protocol outlines a robust approach for evaluating each candidate in a typical bioanalytical setting, such as human plasma.
Experimental Protocol: Validation of Deuterated Internal Standards for Catechol Quantification in Human Plasma by LC-MS/MS
1. Materials and Reagents:
-
Catechol (analyte)
-
This compound, 4-Methylthis compound, Hydroquinone-d4, Resorcinol-d4 (internal standards)
-
LC-MS grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (pooled, drug-free)
-
Solid-phase extraction (SPE) cartridges
2. Stock and Working Solutions Preparation:
-
Prepare individual stock solutions of the analyte and each internal standard in methanol (1 mg/mL).
-
Prepare a series of working solutions for the calibration curve by serially diluting the catechol stock solution.
-
Prepare a working solution for each internal standard at a fixed concentration (e.g., 100 ng/mL).
3. Sample Preparation:
-
To 100 µL of human plasma, add 10 µL of the respective internal standard working solution.
-
Perform protein precipitation with acetonitrile.
-
Further clean up the sample using solid-phase extraction (SPE).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
4. LC-MS/MS Analysis:
-
LC System: A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is a common choice for separating phenolic compounds.[11]
-
Mobile Phase: A gradient of water with 0.1% formic acid and methanol with 0.1% formic acid.
-
MS System: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) for the analyte and each internal standard.
5. Validation Parameters (as per FDA and EMA guidelines[10][12][13]):
-
Selectivity: Analyze blank plasma samples from multiple sources to check for interferences.
-
Calibration Curve: Prepare an 8-point calibration curve by spiking blank plasma with the analyte and the selected internal standard. Assess linearity using a weighted linear regression model.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in replicate on three different days.
-
Matrix Effect: Compare the response of the analyte and internal standard in post-extraction spiked plasma samples to that in a neat solution.
-
Recovery: Compare the response of the analyte and internal standard in pre-extraction spiked plasma samples to that in post-extraction spiked samples.
-
Stability: Evaluate the stability of the analyte and internal standard in plasma under various conditions (bench-top, freeze-thaw, and long-term storage).
The following diagram illustrates the analytical workflow for sample processing and analysis.
Caption: Sample Preparation and Analytical Workflow.
Predicted Performance and Comparative Analysis
Based on the physicochemical properties of the candidate internal standards and established principles of chromatography and mass spectrometry, we can predict their performance in the validation experiments.
| Parameter | This compound | 4-Methylthis compound | Hydroquinone-d4 | Resorcinol-d4 |
| Co-elution | Excellent: Identical chemical structure ensures co-elution with catechol. | Good to Excellent: The methyl group may cause a slight shift in retention time, but it is expected to be minimal. | Poor: As a positional isomer, it is likely to have a different retention time on a C18 column.[14] | Poor: Similar to hydroquinone, it will likely exhibit a different retention time from catechol.[14] |
| Ionization Efficiency | Identical: Same molecular structure leads to identical ionization behavior. | Similar: The methyl group may slightly alter ionization efficiency, but it is expected to be comparable. | Different: The position of the hydroxyl groups can affect acidity and, consequently, ionization efficiency in negative ESI mode.[15] | Different: Similar to hydroquinone, its different structure will likely result in a different ionization response.[15] |
| Isotopic Stability | High: Deuterium on an aromatic ring is generally stable under typical LC-MS conditions.[7] | High: Similar stability to this compound is expected for the aromatic deuteriums. | High: Deuterium on the aromatic ring should be stable. | High: Deuterium on the aromatic ring is expected to be stable, though resorcinol can be deuterated rapidly under acidic conditions.[4] |
| Matrix Effect Compensation | Excellent: Co-elution and identical ionization ensure the best compensation for matrix effects. | Good: Close elution and similar ionization should provide good compensation. | Poor to Fair: Different retention times mean it may not experience the same matrix effects as catechol. | Poor to Fair: Similar to hydroquinone, its different chromatographic behavior limits its ability to compensate for matrix effects. |
| Mass Shift | +6 Da: Excellent separation from the native analyte's isotopic peaks. | Variable (likely ≥ +6 Da): Depends on the extent of deuteration. | +4 Da: Sufficient to avoid isotopic crosstalk. | +4 Da: Sufficient to avoid isotopic crosstalk. |
Conclusion and Recommendations
Based on the comprehensive analysis of the ideal characteristics of a deuterated internal standard and the predicted performance of the candidates, This compound is the superior choice for the quantitative analysis of catechol by mass spectrometry. Its identical chemical structure ensures co-elution and identical ionization efficiency, providing the most accurate and precise results by effectively compensating for matrix effects.
While 4-Methylthis compound may be a viable alternative, its performance should be carefully validated to ensure that the methyl group does not introduce significant differences in chromatographic behavior or ionization response. Hydroquinone-d4 and Resorcinol-d4 are not recommended as internal standards for catechol analysis due to their different retention times and likely different ionization efficiencies, which would compromise their ability to accurately correct for analytical variability.
The selection of a suitable internal standard is a critical decision in the development of robust and reliable quantitative analytical methods. This guide provides a framework for making an informed choice based on scientific principles and a thorough understanding of the properties of the available deuterated standards. By adhering to rigorous validation protocols, researchers can ensure the integrity and defensibility of their analytical data.
References
-
Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children. PubMed Central. Available at: [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. Available at: [Link]
-
Validation of clinical LC-MS/MS methods: What you need to know. YouTube. Available at: [Link]
-
Importance of Matrix Effects in LC–MS/MS Bioanalysis. Taylor & Francis Online. Available at: [Link]
- Method for measuring deuterium isotope abundance of deuterium labeled compound by using nuclear magnetic hydrogen spectrum or deuterium spectrum. Google Patents.
-
A 3-min UPLC-MS/MS method for the simultaneous determination of plasma catecholamines and their metabolites: Method verification and diagnostic efficiency. PubMed. Available at: [Link]
-
Dual Studies on a Hydrogen–Deuterium Exchange of Resorcinol and the Subsequent Kinetic Isotope Effect. Journal of Chemical Education. Available at: [Link]
-
Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. Available at: [Link]
-
Simultaneous and sensitive determination of hydroquinone, catechol, and resorcinol with an electrochemical sensor based on poly-l-valine, multi-walled carbon nanotubes, and Co3O4 nanoparticles. PubMed Central. Available at: [Link]
-
Development and validation of a specific and sensitive LC-MS/MS method for quantification of urinary catecholamines and application in biological variation studies. ResearchGate. Available at: [Link]
-
Guideline Bioanalytical method validation. European Medicines Agency (EMA). Available at: [Link]
-
Plasma Catecholamines by LC/MS/MS. Agilent. Available at: [Link]
-
On the Protonation and Deuteration of Simple Phenols. ResearchGate. Available at: [Link]
-
Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. BioPharma Services. Available at: [Link]
-
Guideline on Isotope Dilution Mass Spectrometry. OSTI.GOV. Available at: [Link]
-
Studies on steroids. CLXV. Determination of isomeric catechol estrogens in pregnancy urine by high performance liquid chromatography with electrochemical detection. PubMed. Available at: [Link]
-
Secondary Deuterium Isotope Effects on the Acidity of Carboxylic Acids and Phenols. ResearchGate. Available at: [Link]
-
Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. National Institutes of Health (NIH). Available at: [Link]
-
Simultaneous and sensitive determination of hydroquinone, catechol, and resorcinol with a palladium nanoparticles/poly(bromocresol green) modified glassy carbon electrode. Analytical Methods. Available at: [Link]
-
Polar Phenol Detection in Plasma and Serum: Insights on Sample Pre-Treatment for LC/MS Analysis and Application on the Serum of Corinthian Currant-Fed Rats. National Institutes of Health (NIH). Available at: [Link]
-
Bioanalytical method validation and study sample analysis m10. ICH. Available at: [Link]
-
Chromatograms of catecholamines and their deuterated internal standards... ResearchGate. Available at: [Link]
-
Deuteration of resorcinol. ResearchGate. Available at: [Link]
-
Determination of Isotopic Purity by Accurate Mass LC/MS. Almac. Available at: [Link]
-
Effect of pH on the stability of plant phenolic compounds. PubMed. Available at: [Link]
-
Development of Hydrogen Isotope Exchange Methodologies for the Deuteration of Aromatic Substrates. RosDok. Available at: [Link]
-
Simultaneous Detection and Estimation of Catechol, Hydroquinone, and Resorcinol in Binary and Ternary Mixtures Using Electrochemical Techniques. PubMed Central. Available at: [Link]
-
Separation of Resorcinol Catechol. Column Chromatography. Available at: [Link]
-
Determination of Polyphenols Using Liquid Chromatography–Tandem Mass Spectrometry Technique (LC–MS/MS): A Review. MDPI. Available at: [Link]
-
DEVELOPING HPLC METHODS WHEN C18 COLUMNS DON'T WORK. MAC-MOD Analytical. Available at: [Link]
-
Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid. PubMed Central. Available at: [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.. Europe PMC. Available at: [Link]
-
Acidity of Phenols. Chemistry LibreTexts. Available at: [Link]
- Synthesis method of resorcinol. Google Patents.
-
Electrospray ionization (ESI) mass spectrometry (MS) of catechol thin... ResearchGate. Available at: [Link]
-
Simultaneous Quantification of Trace and Micro Phenolic Compounds by Liquid Chromatography Tandem-Mass Spectrometry. PubMed Central. Available at: [Link]
-
dihydroresorcinol. Organic Syntheses Procedure. Available at: [Link]
-
Bioanalytical method validation. European Medicines Agency (EMA). Available at: [Link]
-
Evaluation of matrix effect in one‐dimensional and comprehensive two‐dimensional liquid chromatography for the determination of the phenolic fraction in extra virgin olive oils. ResearchGate. Available at: [Link]
-
Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts. MDPI. Available at: [Link]
-
Hydrogen/deuterium exchange on aromatic rings during atmospheric pressure chemical ionization mass spectrometry. ResearchGate. Available at: [Link]
-
Simultaneous determination of hydroquinone, catechol and resorcinol by voltammetry using graphene screen-printed electrodes and partial least squares calibration. PubMed. Available at: [Link]
-
Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Shimadzu. Available at: [Link]
-
New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines. Ovid. Available at: [Link]
-
Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. MDPI. Available at: [Link]
-
Catechol estrogen production in rat microsomes after treatment with indole-3-carbinol, ascorbigen, or beta-naphthaflavone: a comparison of stable isotope dilution gas chromatography-mass spectrometry and radiometric methods. PubMed. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. resolvemass.ca [resolvemass.ca]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Simultaneous determination of hydroquinone, catechol, and resorcinol with an electrochemical sensor based on poly-l-valine, multi-walled carbon nanotubes, and Co3O4 nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS [mdpi.com]
- 9. Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Studies on steroids. CLXV. Determination of isomeric catechol estrogens in pregnancy urine by high performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ema.europa.eu [ema.europa.eu]
- 13. database.ich.org [database.ich.org]
- 14. column-chromatography.com [column-chromatography.com]
- 15. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to the Accuracy and Precision of Catechol-d6 as an Internal Standard in Quantitative Bioanalysis
Introduction: The Pursuit of Unimpeachable Data in Quantitative Analysis
In the landscape of drug development and clinical research, the demand for analytical data of the highest accuracy and precision is absolute. Quantitative bioanalysis, particularly using liquid chromatography-mass spectrometry (LC-MS), forms the bedrock of pharmacokinetic, toxicokinetic, and biomarker studies. The integrity of these studies hinges on our ability to correct for the inherent variability of the analytical process. An internal standard (IS) is a crucial compound added at a constant concentration to all samples, calibrators, and quality controls, serving as a reference to normalize against variations in sample preparation, injection volume, and instrument response.[1]
The U.S. Food and Drug Administration (FDA) and other regulatory bodies strongly recommend the use of a stable isotope-labeled internal standard (SIL-IS), which is chemically identical to the analyte but has a different mass due to isotopic substitution.[1] This guide provides an in-depth technical comparison of Catechol-d6, a deuterated analog of catechol, as an internal standard. We will explore the physicochemical principles that govern its performance, present comparative data against a common alternative, and provide a validated workflow, demonstrating why this compound is an exemplary choice for rigorous, regulatory-compliant bioanalysis.
The Foundational Role of an Ideal Internal Standard
The primary function of an internal standard is to compensate for analytical variability.[2] In LC-MS analysis, a sample undergoes a multi-step journey before a final measurement is made. Each step—from extraction and evaporation to chromatographic separation and ionization—can introduce variability. The "gold standard" approach to mitigate this is the use of a SIL-IS.[3][4]
An ideal SIL-IS, like this compound, co-elutes with the native analyte (catechol) and experiences nearly identical effects from the sample matrix (e.g., ion suppression or enhancement).[5][6] Because the mass spectrometer distinguishes between the analyte and the IS based on their mass difference, the ratio of their signals remains constant even if the absolute signal intensity of both fluctuates. This stable ratio is the key to achieving high accuracy and precision.[7]
Physicochemical Properties of this compound
This compound is the fully deuterated isotopologue of catechol (1,2-dihydroxybenzene), where the six hydrogen atoms on the benzene ring have been replaced with deuterium.[8] This substitution provides a stable, non-radioactive tracer ideal for quantitative studies.
| Property | Value | Source |
| Chemical Name | 1,2-Benzenediol-d6 | [8] |
| CAS Number | 202656-22-2 | [9][10] |
| Molecular Formula | C₆D₆O₂ | [8] |
| Molecular Weight | ~116.15 g/mol | [8][9] |
| Isotopic Enrichment | Typically ≥98 atom % D | [8] |
| Mass Shift | +6 Da relative to native catechol | [8] |
The key advantages conferred by these properties are:
-
Identical Chemical Behavior: Deuterium substitution does not significantly alter the electronic or structural properties of the molecule.[8] This ensures that this compound has the same chromatographic retention time, extraction recovery, and ionization efficiency as unlabeled catechol.
-
Clear Mass Differentiation: The +6 Da mass shift provides a distinct mass-to-charge ratio (m/z) that is easily resolved from the native analyte by the mass spectrometer, eliminating signal overlap.[8]
-
Reduced Isotopic Crosstalk: The high isotopic purity minimizes the contribution of the internal standard's signal to the analyte's signal channel, and vice-versa, ensuring clean quantification.
Performance Comparison: this compound vs. A Structural Analog
While a SIL-IS is the preferred choice, researchers sometimes use a structural analog—a molecule with a similar but not identical chemical structure—due to cost or availability.[11] However, this compromise can jeopardize data quality. Even small structural differences can alter physicochemical properties, leading to different chromatographic retention, extraction efficiency, and susceptibility to matrix effects.[5][11]
The following table compares the expected performance of this compound against a hypothetical structural analog internal standard (e.g., 4-Methylcatechol) for the quantification of catechol, based on FDA bioanalytical method validation criteria.[1][12]
| Performance Parameter | Acceptance Criteria (FDA) | This compound (SIL-IS) | Structural Analog IS | Causality & Expert Insight |
| Accuracy | Mean concentration within ±15% of nominal (±20% at LLOQ)[1] | Typically < 5% deviation | Can be > 15% deviation | The analog's different retention time means it co-elutes with different matrix components, leading to differential ion suppression/enhancement that it cannot properly correct for.[5] |
| Precision (%RSD) | ≤15% (≤20% at LLOQ)[1] | Typically < 5% | Can be > 15% | Inconsistent matrix effects across different samples and lots will cause the analyte/IS ratio to be more variable when using an analog, increasing the relative standard deviation (RSD).[3] |
| Matrix Effect | IS should track and correct for matrix effects[4] | Excellent Correction (Co-elution ensures it sees the same matrix) | Poor Correction (Elutes at a different time, experiencing a different matrix environment) | The core value of a SIL-IS is its ability to co-elute and normalize the matrix effect. An analog that separates chromatographically fails at this primary task.[5][6] |
| Recovery | Need not be 100%, but must be consistent and reproducible[13] | Tracks Analyte Recovery | May Differ Significantly | Differences in polarity or structure can cause the analog to have a different extraction efficiency than the analyte, introducing a systematic bias if not perfectly consistent. |
| Chromatographic Shift | Retention time should be stable | None (Co-elutes with analyte) | Potential for Shift | Deuterium can sometimes cause a slight shift in retention time (the "isotope effect"), but this is usually negligible. A structural analog will have a different retention time by design. While ¹³C-labeling avoids this effect entirely, modern deuterated standards are of such high quality that this is rarely an issue.[11][14] |
Validated Experimental Protocol: Quantifying Catechol in Human Plasma
This section provides a robust, step-by-step protocol for the LC-MS/MS analysis of catechol in human plasma using this compound as the internal standard. The workflow is designed to meet the rigorous standards of regulatory bioanalysis.[15]
Preparation of Standards and Reagents
-
Catechol Stock (1 mg/mL): Accurately weigh and dissolve catechol in methanol.
-
This compound IS Stock (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the catechol stock in 50:50 methanol/water to create calibration standards. Prepare a separate working solution for the IS at a fixed concentration (e.g., 100 ng/mL).
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations using a separate weighing of the catechol stock standard.[15]
Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of plasma samples, calibration standards, or QCs into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound IS working solution to every tube (except blanks) and vortex briefly. This early addition is critical to ensure the IS corrects for variability in all subsequent steps.[7]
-
Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% Water/5% Methanol with 0.1% Formic Acid).
-
Transfer to an autosampler vial for injection.
LC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity LC or equivalent.[16]
-
Column: Agilent Pursuit PFP, 2 x 150 mm, 3 µm.[16]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Agilent 6460 Triple Quadrupole or equivalent.[16]
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Catechol: e.g., Q1 111.1 -> Q3 93.1
-
This compound: e.g., Q1 117.1 -> Q3 99.1
-
(Note: Transitions must be optimized empirically on the specific instrument.)
-
Data Analysis and Acceptance Criteria
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio (Catechol/Catechol-d6) against the nominal concentration. Use a linear regression with 1/x² weighting. The correlation coefficient (r²) should be >0.99.[16]
-
Accuracy & Precision: For calibration standards and QCs, the back-calculated concentrations must be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ). The precision (%RSD) of replicate QC measurements should not exceed 15% (20% at LLOQ).[1]
Conclusion: Ensuring Data Integrity with the Right Internal Standard
The choice of an internal standard is one of the most critical decisions in the development of a quantitative bioanalytical method. While structural analogs may seem like a cost-effective alternative, they introduce unacceptable risks of inaccuracy and imprecision by failing to adequately correct for the primary sources of analytical variability.[5]
This compound, as a stable isotope-labeled internal standard, embodies the ideal characteristics required for high-stakes bioanalysis. Its chemical identity with the analyte ensures co-elution and equivalent behavior during sample preparation and ionization, providing robust and reliable correction for matrix effects.[8][17] By adhering to validated protocols and leveraging the superior performance of this compound, researchers and drug development professionals can generate data that is not only accurate and precise but also scientifically defensible and compliant with global regulatory expectations.
References
- Benchchem. A Comparative Guide to FDA Guidelines for Bioanalytical Method Validation with Internal Standards.
- De Nicolò, A., Cantù, M., & D'Avolio, A. (2017). Matrix Effect Management in Liquid Chromatography Mass Spectrometry: The Internal Standard Normalized Matrix Effect. Bioanalysis, 9(14), 1093-1105.
- van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Bioanalysis, 1(4), 775-781.
- van den Broek, I., et al. (2021). Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. Journal of the American Society for Mass Spectrometry, 32(8), 2133-2142.
- De Nicolò, A., Cantù, M., & D'Avolio, A. (2017). Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect. PubMed, 28737421.
- ResolveMass Laboratories Inc. This compound CAS No.: 202656-22-2.
- U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry.
- Hewavitharana, A. K. (2010). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 28(12), 1034-1041.
- U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry.
- KCAS Bio. (2017). The Value of Deuterated Internal Standards.
- Bioanalysis Zone. Importance of matrix effects in LC-MS/MS bioanalysis.
- ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 57607840, this compound.
- U.S. Food and Drug Administration. Bioanalytical Method Validation of ANDAs- What the Assessor Looks For.
- U.S. Food and Drug Administration. Bioanalytical Method Validation.
- Cambridge Isotope Laboratories, Inc. Catechol (D₆, 98%).
- ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube.
- Benchchem. 13C6 vs. Deuterated Catechol as Internal Standards in Mass Spectrometry.
- Wright, M. J., et al. (2019). Internal standards in regulated bioanalysis: putting in place a decision-making process during method development. Bioanalysis, 11(18), 1701-1713.
- Agilent Technologies. (2016). Plasma Catecholamines by LC/MS/MS.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Internal standards in regulated bioanalysis: putting in place a decision-making process during method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
- 7. m.youtube.com [m.youtube.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. This compound | C6H6O2 | CID 57607840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. isotope.com [isotope.com]
- 11. scispace.com [scispace.com]
- 12. fda.gov [fda.gov]
- 13. fda.gov [fda.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. fda.gov [fda.gov]
- 16. agilent.com [agilent.com]
- 17. resolvemass.ca [resolvemass.ca]
A Guide to Inter-Laboratory Comparison of Analytical Methods Utilizing Catechol-d6
For researchers, scientists, and professionals in drug development, the journey from discovery to a regulated product is paved with data. The reliability of this data is paramount, forming the very foundation of safety and efficacy claims. In the realm of quantitative analysis, particularly when dealing with complex biological matrices, ensuring the accuracy and reproducibility of analytical methods is a critical challenge. Inter-laboratory comparisons, or proficiency tests, serve as a cornerstone of a robust quality assurance program, providing an objective measure of a laboratory's performance and the comparability of results across different sites.[1][2]
This guide delves into the critical aspects of designing and evaluating an inter-laboratory comparison for the quantification of catechol, a key biomolecule and environmental compound, using its stable isotope-labeled internal standard, Catechol-d6.[3] As an internal standard, this compound is an invaluable tool in mass spectrometry-based methods, correcting for variability during sample processing and analysis.[4][5] We will explore the causality behind experimental choices, rooted in both scientific principles and regulatory expectations, and present a framework for a self-validating analytical system.
The Lynchpin of Quantitative Analysis: The Stable Isotope-Labeled Internal Standard
In an ideal analytical world, every sample would behave identically from preparation to detection. In reality, especially in bioanalysis, this is rarely the case. Matrix effects, where endogenous components of a sample like plasma or urine can suppress or enhance the ionization of the target analyte, are a significant source of variability.[6][7] This is where the stable isotope-labeled internal standard (SIL-IS) demonstrates its indispensable value.
This compound, with its six deuterium atoms replacing the hydrogen atoms on the benzene ring, is chemically identical to native catechol.[4][8] This means it co-elutes during chromatography and experiences the same extraction efficiencies and matrix effects as the analyte of interest.[7] However, its increased mass allows it to be distinguished by a mass spectrometer.[4] By calculating the ratio of the analyte response to the internal standard response, we can effectively normalize for variations, leading to more accurate and precise quantification.[7] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have extensively documented the importance of monitoring internal standard response to ensure data integrity.[1][4][9][10][11][12][13]
Designing a Robust Inter-Laboratory Comparison Study
An inter-laboratory comparison aims to assess the proficiency of different laboratories in analyzing the same set of samples and to validate the analytical method's transferability.[1][2] The following outlines a comprehensive approach for a study focused on the quantification of catechol in human plasma using this compound.
Experimental Workflow
The overall workflow can be visualized as a multi-stage process, from sample preparation to data analysis and interpretation.
Caption: A schematic of the analytical workflow for an inter-laboratory comparison.
Detailed Experimental Protocols
The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) depends on available instrumentation and desired sensitivity. LC-MS/MS is often preferred for its high sensitivity and specificity in complex matrices.
Protocol 1: LC-MS/MS Method for Catechol in Human Plasma
This protocol is adapted from established methodologies for catecholamine analysis, leveraging the strengths of a stable isotope-labeled internal standard.[14]
-
Preparation of Standards and Quality Control (QC) Samples:
-
Prepare stock solutions of catechol and this compound in a suitable solvent (e.g., methanol with an antioxidant like ascorbic acid).
-
Create a series of calibration standards by spiking blank human plasma with varying concentrations of catechol.
-
Prepare QC samples at low, medium, and high concentrations within the calibration range.
-
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
To 500 µL of plasma (calibrator, QC, or unknown sample), add a fixed amount of this compound working solution. The early addition of the internal standard is crucial to account for variability in all subsequent steps.[10]
-
Pre-treat the sample by adding a buffer (e.g., 10 mM ammonium acetate) and vortexing.
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange cartridge) according to the manufacturer's instructions.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analyte and internal standard with a suitable solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Parameters:
-
Liquid Chromatography:
-
Column: A reversed-phase C18 column or a HILIC column can be effective. HILIC is particularly useful for polar compounds like catechol.[15]
-
Mobile Phase: A gradient elution with methanol and an aqueous buffer (e.g., 0.2% formic acid) is a common starting point.[16]
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Optimized transitions for both catechol and this compound should be determined.
-
-
Protocol 2: GC-MS Method for Catechol (with Derivatization)
Due to the polar nature and low volatility of catechol, a derivatization step is necessary for GC-MS analysis.[17][18] Silylation is a common and effective technique.[17][18]
-
Sample Preparation and Derivatization:
-
Follow the same initial steps for sample preparation as in the LC-MS/MS protocol (spiking with this compound, extraction).
-
After evaporation to dryness, add a derivatizing agent. A mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a robust choice.[17][18]
-
Heat the sample to facilitate the reaction, which replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (TMS) groups, making the molecule more volatile and amenable to GC analysis.[17]
-
-
GC-MS Parameters:
-
Gas Chromatography:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Oven Program: A temperature gradient is used to separate the derivatized catechol from other matrix components. A typical program might start at 60°C and ramp up to 300°C.[17]
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI).
-
Detection: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized catechol and this compound.
-
-
Data Analysis and Performance Evaluation
The core of an inter-laboratory comparison lies in the statistical analysis of the submitted results.
Key Performance Metrics
The following parameters are essential for evaluating laboratory performance and method robustness, in line with guidelines from regulatory bodies.[9][19]
-
Linearity: Assessed from the calibration curve (response ratio vs. concentration). A correlation coefficient (r²) of >0.99 is typically desired.
-
Accuracy: The closeness of the measured value to the true value, often expressed as percent recovery. For bioanalytical methods, the mean value should be within ±15% of the nominal value.[9]
-
Precision: The degree of agreement among individual measurements, expressed as the relative standard deviation (%RSD). The precision should not exceed 15% RSD.[9]
-
Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.
Data Presentation: A Hypothetical Inter-Laboratory Comparison
The table below presents synthesized data from a hypothetical inter-laboratory comparison involving five laboratories analyzing three blind QC samples. This data is representative of what would be expected in such a study.[15][16]
| Laboratory | QC Level | Nominal Value (ng/mL) | Mean Measured Value (ng/mL) | Accuracy (% Recovery) | Precision (%RSD, n=5) |
| Lab 1 | Low QC | 5.0 | 4.85 | 97.0% | 4.2% |
| Mid QC | 50.0 | 51.2 | 102.4% | 3.1% | |
| High QC | 200.0 | 195.6 | 97.8% | 2.5% | |
| Lab 2 | Low QC | 5.0 | 5.30 | 106.0% | 5.8% |
| Mid QC | 50.0 | 49.1 | 98.2% | 4.5% | |
| High QC | 200.0 | 204.8 | 102.4% | 3.8% | |
| Lab 3 | Low QC | 5.0 | 4.55 | 91.0% | 6.5% |
| Mid QC | 50.0 | 47.9 | 95.8% | 5.1% | |
| High QC | 200.0 | 189.2 | 94.6% | 4.9% | |
| Lab 4 | Low QC | 5.0 | 5.65 | 113.0% | 8.2% |
| Mid QC | 50.0 | 54.3 | 108.6% | 6.9% | |
| High QC | 200.0 | 215.4 | 107.7% | 5.5% | |
| Lab 5 | Low QC | 5.0 | 4.95 | 99.0% | 3.9% |
| Mid QC | 50.0 | 50.8 | 101.6% | 2.8% | |
| High QC | 200.0 | 198.0 | 99.0% | 2.2% |
Proficiency Assessment using Z-Scores
To objectively compare performance, z-scores are often calculated. The z-score indicates how many standard deviations a laboratory's result is from the consensus mean of all participating laboratories.[20]
z = (x - X) / σ
Where:
-
x is the laboratory's result
-
X is the consensus mean
-
σ is the standard deviation of the consensus group
A z-score between -2.0 and +2.0 is generally considered satisfactory.[20]
Caption: Logical relationship for z-score based proficiency assessment.
Conclusion: Fostering Confidence Through Comparison
An inter-laboratory comparison using this compound is more than just a quality control exercise; it is a critical component of method validation and a testament to a laboratory's commitment to producing reliable and defensible data. By employing a stable isotope-labeled internal standard, adhering to robust and well-documented protocols, and objectively evaluating performance against peers, research organizations can build a foundation of trust in their analytical results. This guide provides a framework for such an endeavor, emphasizing the scientific rationale and regulatory context that underpin best practices in modern bioanalysis. The ultimate goal is to ensure that the data generated in our laboratories today can confidently support the safe and effective medicines of tomorrow.
References
-
U.S. Food and Drug Administration. (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers. [Link]
- ResolveMass Laboratories Inc.
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
U.S. Food and Drug Administration. (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers September 2019. [Link]
-
Bioanalysis Zone. (2023). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. [Link]
-
Bioanalysis Zone. (2014). Overcoming matrix effects: expectations set by guidelines. [Link]
-
Souza, L. M., & Nucci, G. (2013). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Journal of analytical & bioanalytical techniques, S5, 003. [Link]
-
Taylor, P. J. (2015). Crucial Importance of Evaluating Internal Standards (IS) Response and Troubleshooting in Effective LCMS Method Development, Validation and Sample Analysis. Bioanalysis, 7(10), 1181–1184. [Link]
-
Ovid. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. [Link]
-
ECA Academy. (2011). EMA Guideline on bioanalytical Method Validation adopted. [Link]
-
van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(1), 145-150. [Link]
-
International Journal of Education and Research. (2013). GC-MS and ESI-MS detection of catechol. [Link]
-
NCASI. Method PC-97 Determination of Phenol and Catechol in Weak and Strong Black Liquors, Wastewater Treatment Plant Influent and Effl. [Link]
-
KCAS Bio. (2017). The Value of Deuterated Internal Standards. [Link]
-
Ren, Z., Ai, X., Huang, Z., Zhang, Y., Wang, Z., & Zhang, F. (2015). [Determination of catechol in tobacco by high performance liquid chromatography-tandem mass spectrometry]. Se pu = Chinese journal of chromatography, 33(5), 541–544. [Link]
-
Benchmark International. (2024). Inter laboratory Comparison 2023 Report. [Link]
-
Vanderford, B. J., Pearson, R. A., Rexing, D. J., & Snyder, S. A. (2011). Results of an Interlaboratory Comparison of Analytical Methods for Contaminants of Emerging Concern in Water. Analytical Chemistry, 83(17), 6665–6675. [Link]
-
Grokipedia. Catechol. [Link]
-
ResearchGate. (2017). Chemical Derivatization of Catecholamines for Gas Chromatography-Mass Spectrometry. [Link]
-
ResearchGate. (2018). Determination of Total Phenolic Content Using the Folin-C Assay: Single-Laboratory Validation, First Action 2017.13. [Link]
-
ResearchGate. (2020). (PDF) GC-MS and ESI-MS detection of catechol. [Link]
-
ResearchGate. (2016). CLSI C62-A: A new standard for clinical mass spectrometry. [Link]
- Analytical Chemistry Class Notes.
-
Waters. AOAC Method Transfer: Determination of Phenolic Compounds in Dietary Supplements and Dietary Ingredients Containing Echinacea Using the Arc HPLC and UV-Vis Detector. [Link]
-
CLSI. C62 | Liquid Chromatography-Mass Spectrometry Methods. [Link]
-
U.S. Food and Drug Administration. Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. [Link]
-
CLSI. (2022). C62: Liquid Chromatography-Mass Spectrometry Methods, 2nd Edition. [Link]
-
AOAC International. (2017). AOAC SMPR® 2017.015 Standard Method Performance Requirements (SMPRs®) for Determination of Phenolic Compounds in Dietary Supplement. [Link]
-
Lynch, K. L. (2016). CLSI C62-A: A New Standard for Clinical Mass Spectrometry. Clinical chemistry, 62(1), 24–29. [Link]
-
ResearchGate. (2010). (PDF) Interpretation of interlaboratory comparison results to evaluate laboratory proficiency. [Link]
-
U.S. Environmental Protection Agency. Method 528 - Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry. [Link]
-
ANSI Webstore. (2014). CLSI C62-A - Liquid Chromatography-Mass Spectrometry Methods; Approved Guideline. [Link]
-
ResearchGate. (2018). Development of analytical method for catechol compounds in mouse urine using hydrophilic interaction liquid chromatography with fluorescence detection. [Link]
-
LGC Group. Guide to achieving reliable quantitative LC-MS measurements. [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. fiveable.me [fiveable.me]
- 3. aoac.org [aoac.org]
- 4. Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers | FDA [fda.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 8. isotope.com [isotope.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis - ECA Academy [gmp-compliance.org]
- 11. bioanalysis-zone.com [bioanalysis-zone.com]
- 12. tandfonline.com [tandfonline.com]
- 13. EMA Guideline on bioanalytical Method Validation adopted - ECA Academy [gmp-compliance.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. [Determination of catechol in tobacco by high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. ijern.com [ijern.com]
- 19. fda.gov [fda.gov]
- 20. benchmark-intl.com [benchmark-intl.com]
A Comparative Guide to Isotopic Internal Standards for Catechol Quantification: Catechol-d6 vs. C13-Labeled Catechol
For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the choice of an internal standard (IS) is a critical decision that directly impacts data accuracy, precision, and reliability. In isotopic dilution mass spectrometry (IDMS), stable isotope-labeled (SIL) analogues of the analyte are considered the gold standard for correcting variability throughout the analytical workflow.[1] This guide provides an in-depth technical comparison of two common SIL standards for catechol quantification: Deuterium-labeled Catechol (Catechol-d6) and Carbon-13-labeled Catechol (Catechol-¹³C₆).
While both serve to mimic the analyte, subtle but profound differences in their physicochemical properties can lead to significant disparities in analytical performance. Through a review of established principles and supporting data, this document will demonstrate why Catechol-¹³C₆ is unequivocally the superior choice for robust, high-integrity quantitative assays.[2][3]
The Foundational Principle: The Role of an Ideal Internal Standard
The primary function of a SIL internal standard is to co-elute with the unlabeled analyte and exhibit identical behavior during sample extraction, derivatization, and ionization.[4] By adding a known quantity of the IS to every sample, calibrator, and quality control (QC) at the earliest stage, it experiences the same procedural losses and matrix-induced signal fluctuations as the target analyte.[5] This ensures that the ratio of the analyte's mass spectrometry signal to the IS's signal remains constant, even if absolute signal intensities vary. This ratio is the cornerstone of accurate quantification.[6]
However, this principle hinges on one critical assumption: that the SIL standard is a perfect chemical and physical proxy for the analyte. As we will explore, this is where the distinction between deuterated and ¹³C-labeled standards becomes paramount.
Caption: IDMS workflow showing where the IS is introduced and its role.
Head-to-Head Comparison: this compound vs. Catechol-¹³C₆
The decision between a deuterated and a ¹³C-labeled standard involves a trade-off between cost and analytical integrity. While deuterated standards are often less expensive, they possess inherent limitations that can compromise data quality.[7][8]
Performance Parameter Comparison
| Performance Parameter | Catechol-¹³C₆ (e.g., ¹³C₆H₆O₂) | This compound (e.g., C₆D₆O₂) | Scientific Rationale & Field Insights |
| Chromatographic Co-elution | Excellent | Potential for Separation | Deuterium substitution can alter the molecule's lipophilicity, leading to a chromatographic shift (the "isotope effect"), especially in reversed-phase LC.[7][9] This separation undermines the core principle of an IS. ¹³C labeling has a negligible impact on retention time, ensuring true co-elution.[10][11] |
| Matrix Effect Compensation | Excellent | Potentially Compromised | For an IS to accurately compensate for matrix effects (ion suppression or enhancement), it must co-elute with the analyte.[12] If this compound separates from catechol, they may enter the mass spectrometer ion source at different times, experiencing different degrees of matrix effects and leading to an inaccurate analyte/IS ratio. |
| Isotopic Stability | Excellent | Risk of Back-Exchange | Deuterium atoms on hydroxyl groups (-OD) are labile and can exchange with protons from protic solvents (e.g., water, methanol).[9][10] This back-exchange reduces the concentration of the fully labeled standard, leading to underestimation of the analyte. ¹³C atoms are integrated into the stable carbon backbone and are not susceptible to exchange.[9] |
| Mass Shift & Interference | Excellent (+6 Da) | Good (+6 Da) | Both standards provide a +6 Da mass shift, which is generally sufficient to avoid isotopic crosstalk from the natural abundance of ¹³C in the unlabeled analyte.[13] The molecular weight of Catechol-¹³C₆ is ~116.07 g/mol [14] and this compound is ~116.15 g/mol .[15][16] |
| Cost & Availability | Higher | Lower | The synthesis of ¹³C-labeled compounds is typically more complex and costly than deuteration.[8][17] However, the higher initial cost is often justified by reduced method development time, greater data reliability, and avoidance of costly repeat analyses, especially in regulated environments.[8] |
The Causality Behind Performance Differences
The Deuterium Isotope Effect: A Challenge to Co-elution
The "deuterium isotope effect" is a well-documented phenomenon where the substitution of hydrogen with deuterium can alter a molecule's chromatographic behavior.[7][10] This occurs because the carbon-deuterium (C-D) bond is slightly shorter and stronger than a carbon-hydrogen (C-H) bond. This subtle change can affect the molecule's van der Waals interactions with the stationary phase of an LC column. In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[9]
This chromatographic separation, even if minor, means the analyte and the IS are not exposed to the same chemical environment at the same time as they elute from the column and enter the mass spectrometer. This can lead to differential ion suppression, a major source of quantitative error.
Caption: Co-elution vs. separation due to the deuterium isotope effect.
Isotopic Instability: The Risk of Back-Exchange with this compound
Catechol has two hydroxyl (-OH) groups. In this compound, these are often deuterated to -OD groups in addition to the aromatic C-D bonds. The deuterium on these hydroxyl groups is acidic and can readily exchange with protons from the analytical environment, particularly in aqueous or alcoholic mobile phases.[10] This process, known as back-exchange, converts the labeled standard back into a partially or fully unlabeled form, effectively changing its known concentration and compromising the entire quantitative analysis. While placing deuterium on stable, non-exchangeable positions is a strategy to mitigate this, the use of ¹³C-labeling avoids this complication entirely.[7][9]
Experimental Protocol: A Self-Validating System for Catechol Quantification
This protocol outlines a robust LC-MS/MS method for quantifying catechol in a biological matrix (e.g., plasma). It is designed as a self-validating system, incorporating checks for assessing the performance of the chosen internal standard, in line with regulatory expectations.[18][19]
Objective: To accurately quantify catechol concentrations using Catechol-¹³C₆ as the internal standard.
1. Reagents and Materials:
-
Catechol analytical standard
-
Internal Standard: Catechol-¹³C₆ (Recommended) [20]
-
HPLC-grade Methanol, Acetonitrile, and Water
-
Formic Acid (or other appropriate mobile phase modifier)
-
Human Plasma (or other relevant matrix)
-
Solid-Phase Extraction (SPE) Cartridges (e.g., Oasis WCX)[20]
2. Preparation of Standards and Solutions:
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of catechol and Catechol-¹³C₆ in methanol.
-
Working Solutions: Serially dilute the stock solutions to create calibration curve standards (e.g., 1-1000 ng/mL) and a fixed-concentration IS working solution (e.g., 100 ng/mL).
3. Sample Preparation (Solid-Phase Extraction):
-
Spiking: To 500 µL of plasma sample, calibrator, or QC, add 25 µL of the Catechol-¹³C₆ working solution. Vortex briefly.[20]
-
Pre-treatment: Add 500 µL of 0.1% formic acid in water. Vortex.
-
SPE Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analyte and IS with 1 mL of methanol.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
4. LC-MS/MS Analysis:
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to resolve catechol from matrix components (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization, Negative Mode (ESI-).
-
MRM Transitions (Example):
-
Catechol: Q1: 109.0 -> Q3: 81.0
-
Catechol-¹³C₆: Q1: 115.0 -> Q3: 86.0 (Note: Transitions must be optimized for the specific instrument used.)
-
5. Data Analysis and System Validation:
-
Calibration Curve: Plot the peak area ratio (Catechol Area / Catechol-¹³C₆ Area) against the nominal concentration of the calibration standards. Apply a linear regression with appropriate weighting.
-
Quantification: Determine the concentration of catechol in unknown samples by interpolating their peak area ratios from the calibration curve.
-
Internal Standard Performance Check: As per FDA guidance, monitor the IS response across all samples in the run.[21] The IS response in the unknown samples should be within a defined percentage (e.g., 50-150%) of the average IS response in the calibrators and QCs. Significant deviation may indicate a matrix effect not being properly corrected.[22]
-
Matrix Effect Evaluation: To formally assess matrix effects, compare the peak area of an analyte spiked into a post-extraction blank matrix sample to the peak area of the analyte in a neat solution. The ratio (Matrix Factor) should be consistent across different lots of matrix.[12] An ideal IS like Catechol-¹³C₆ will have a nearly identical matrix factor to the analyte, resulting in an IS-normalized matrix factor close to 1.0.
Caption: A robust, self-validating workflow for catechol quantification.
Conclusion and Recommendation
For researchers, scientists, and drug development professionals, the pursuit of analytical certainty is non-negotiable. While this compound may present a lower initial procurement cost, it introduces significant and unnecessary risks to data integrity. The potential for chromatographic separation due to the deuterium isotope effect and the lability of deuterons on hydroxyl groups can lead to inaccurate matrix effect correction and compromised quantification.[9][10]
The scientific evidence and principles of mass spectrometry strongly advocate for the use of Catechol-¹³C₆ as the internal standard of choice. Its chemical and physical properties are virtually identical to the native analyte, ensuring robust co-elution, superior isotopic stability, and the most accurate compensation for matrix effects.[2][3] Investing in a ¹³C-labeled standard is an investment in the quality, reproducibility, and defensibility of your analytical data.
References
- Benchchem. (n.d.). The Analytical Balance: A Comparative Guide to Deuterated vs. Carbon-13 Labeled Internal Standards in Mass Spectrometry.
- Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
- Benchchem. (n.d.). Protocol for the Quantification of Catecholamines in Human Plasma using Catechol-13C6 as an Internal Standard by LC-MS.
- Various Authors. (2013). Which internal standard? Deuterated or C13 enriched? ResearchGate.
- CIL. (n.d.). Benefits of 13C vs. D Standards in Clinical Mass Spectrometry Measurements. Cambridge Isotope Laboratories, Inc.
- Li, W., & Cohen, L. H. (2022). Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC - NIH.
- ECA Academy. (2019). FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis.
- AptoChem. (2008). Deuterated internal standards and bioanalysis.
- U.S. Food and Drug Administration. (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers. FDA.
- U.S. Food and Drug Administration. (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. FDA.
- Bioanalysis Zone. (2023). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis.
- U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA.
- Scheijen, J. H., & van de Merbel, N. C. (2013). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. SciSpace.
- Cayman Chemical. (n.d.). Are there advantages to using 13C labeled internal standards over 2H labeled standards?.
- Benchchem. (n.d.). 13C6 vs. Deuterated Catechol as Internal Standards in Mass Spectrometry.
- Benchchem. (n.d.). A Head-to-Head Battle: Deuterated vs. ¹³C-Labeled Standards in Metabolic Labeling.
- Cambridge Isotope Laboratories, Inc. (n.d.). Catechol (D₆, 98%).
- Landvatter, S. W. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Hilaris Publisher.
- ResolveMass Laboratories Inc. (n.d.). This compound CAS No.: 202656-22-2.
- Eurisotop. (n.d.). CATECHOL (D6, 98%).
- The Analytical Scientist. (2025). Internal Standard Explained | Accurate Quantification in LC-MS/MS | QC/QA. YouTube.
- Cambridge Isotope Laboratories, Inc. (n.d.). Catechol (¹³C₆, 99%).
- Benchchem. (n.d.). Performance Showdown: Catechol-13C6 Sets the Gold Standard as a Surrogate in Quantitative Analysis.
- Sigma-Aldrich. (n.d.). ISOTEC® Stable Isotopes.
Sources
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis - ECA Academy [gmp-compliance.org]
- 6. m.youtube.com [m.youtube.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. ukisotope.com [ukisotope.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. isotope.com [isotope.com]
- 15. isotope.com [isotope.com]
- 16. resolvemass.ca [resolvemass.ca]
- 17. caymanchem.com [caymanchem.com]
- 18. fda.gov [fda.gov]
- 19. fda.gov [fda.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. bioanalysis-zone.com [bioanalysis-zone.com]
- 22. fda.gov [fda.gov]
A Senior Scientist's Guide to Linearity and Recovery: Evaluating Catechol-d6 in Quantitative Bioanalysis
For researchers and drug development professionals, the integrity of quantitative data is paramount. In liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis, the choice of an internal standard (IS) is a critical decision that directly impacts the accuracy and reproducibility of results. A stable isotope-labeled internal standard (SIL-IS) is the gold standard, designed to mimic the target analyte throughout sample extraction and ionization, thereby correcting for variability.[1]
This guide provides an in-depth technical evaluation of Catechol-d6 (CAS No. 202656-22-2), a fully deuterated analog of catechol.[2][3] We will move beyond a simple recitation of protocols to explore the scientific rationale behind linearity and recovery experiments, offering a framework for rigorously assessing its performance and comparing it to other alternatives. This guide is structured to provide not just the "how," but the critical "why" that underpins robust bioanalytical method validation.
Part 1: The Foundation of Quantitation - Assessing Linearity
Linearity demonstrates the direct proportionality between the concentration of an analyte and the instrument's response. In a method using an internal standard, we evaluate the linearity of the response ratio (analyte peak area / IS peak area) against the analyte concentration. This is the cornerstone of the calibration curve, which allows us to determine unknown concentrations in study samples.
Expertise & Causality: Why Linearity Matters
A linear relationship, typically confirmed by a correlation coefficient (R²) > 0.99, is essential. However, a high R² alone is insufficient. The true goal is to ensure that the back-calculated concentrations of each calibration standard are accurate and precise across the entire analytical range.[4] According to regulatory guidelines from bodies like the U.S. Food and Drug Administration (FDA), at least 75% of your calibration standards must quantify to within ±15% of their nominal value (±20% at the Lower Limit of Quantitation, or LLOQ).[5][6] This stringent requirement validates that the chosen regression model (e.g., linear with 1/x² weighting) accurately describes the analytical system's behavior. For this compound, we expect its response to be consistent and stable across the curve, ensuring it serves as a reliable reference point for the analyte.
Experimental Protocol: Linearity Assessment
This protocol outlines the generation of a calibration curve in a biological matrix (e.g., human plasma) to assess the linearity of an assay using this compound as the internal standard.
-
Prepare Stock Solutions:
-
Accurately weigh and dissolve the target analyte (e.g., Catechol) and this compound in a suitable solvent (e.g., methanol) to create concentrated primary stock solutions.
-
Prepare separate working stock solutions from the primary stocks through serial dilution. Use one set for calibration standards and a separate set for Quality Control (QC) samples to ensure an unbiased assessment.[5]
-
-
Construct the Calibration Curve:
-
Spike blank biological matrix with the analyte working solutions to create a series of at least 8 non-zero calibration standards, covering the expected concentration range from LLOQ to the Upper Limit of Quantitation (ULOQ).
-
To each standard, add a fixed, consistent volume of the this compound working solution. The final concentration of this compound should yield a robust and stable signal in the mass spectrometer.
-
-
Sample Extraction:
-
Perform the chosen extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) on all calibration standards.
-
Evaporate the solvent and reconstitute the samples in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the samples into the LC-MS/MS system.
-
Acquire data for the analyte and this compound using specific Multiple Reaction Monitoring (MRM) transitions.[7]
-
-
Data Processing & Evaluation:
-
Integrate the peak areas for both the analyte and this compound.
-
Calculate the response ratio (Analyte Area / IS Area).
-
Plot the response ratio versus the nominal analyte concentration.
-
Apply a linear regression model, typically with weighting (e.g., 1/x or 1/x²) to account for heteroscedasticity.
-
Evaluate the R² value and the accuracy (% deviation from nominal) of the back-calculated concentrations for each standard.
-
Visualization: Linearity Assessment Workflow
Caption: Workflow for establishing calibration curve linearity.
Performance Data: Linearity
| Parameter | Typical Acceptance Criteria | Expected Performance with this compound |
| Calibration Model | Simplest model, justified | Linear, weighted (1/x²) |
| Correlation Coefficient (R²) | ≥ 0.99 | > 0.995 |
| Number of Standards | Minimum of 6-8 | 8-10 |
| Range | Cover LLOQ to ULOQ | Analyte-dependent (e.g., 5-2500 pg/mL)[7] |
| Standard Accuracy | ±15% of nominal (±20% at LLOQ) | Meets criteria for ≥ 75% of standards |
Part 2: The Reality Check - Recovery and Matrix Effects
While linearity validates the instrument's response, recovery experiments validate the sample preparation process. These tests are crucial for understanding how efficiently the analyte and internal standard are extracted from the complex biological matrix and whether co-eluting endogenous components suppress or enhance the MS signal (matrix effects).
Expertise & Causality: Differentiating Recovery from Matrix Effects
It's a common misconception that 100% recovery is the goal. The true objective is consistent and reproducible recovery.[8] This is precisely where a good SIL-IS like this compound demonstrates its value. Because it is chemically identical to the analyte, it should be extracted with the same efficiency and experience the same matrix effects.[2] By normalizing the analyte's signal to the IS signal, we can correct for variations in both phenomena.
A comprehensive evaluation requires three sets of samples to isolate these variables:[9][10]
-
Set A (Neat Solution): Analyte and IS in a clean solvent to represent 100% recovery and no matrix effect.
-
Set B (Post-Extraction Spike): Blank matrix is extracted first, and then analyte and IS are added to the final extract. This measures the matrix effect alone.
-
Set C (Pre-Extraction Spike): Analyte and IS are added to the blank matrix before extraction. This measures the combined effect of extraction recovery and matrix effects.
Experimental Protocol: Recovery & Matrix Effect Assessment
-
Prepare Sample Sets: Prepare three sets of samples at low, medium, and high concentration levels (e.g., LQC, MQC, HQC).
-
Set A (Neat): Spike the analyte and this compound directly into the final reconstitution solvent.
-
Set B (Post-Spike): Process at least six different lots of blank biological matrix through the entire extraction procedure. Spike the analyte and this compound into the resulting clean extracts.
-
Set C (Pre-Spike): Spike the analyte and this compound into the same six lots of blank matrix before starting the extraction procedure. Process fully.
-
-
LC-MS/MS Analysis: Analyze all three sets of samples.
-
Calculations: Calculate the mean peak areas for the analyte and IS in each set.
-
Extraction Recovery (%) = (Mean Area of Set C / Mean Area of Set B) * 100
-
Matrix Effect (%) = (Mean Area of Set B / Mean Area of Set A) * 100
-
A value < 100% indicates ion suppression; > 100% indicates ion enhancement.
-
-
Process Efficiency (%) = (Mean Area of Set C / Mean Area of Set A) * 100
-
The critical parameter is the IS-Normalized Matrix Factor . This is calculated for each lot of matrix and should have a Coefficient of Variation (CV) of ≤15%. This demonstrates that this compound is effectively compensating for matrix variability.
Visualization: Recovery & Matrix Effect Experimental Design
Caption: Experimental sets for isolating recovery and matrix effects.
Performance Data: Recovery & Matrix Effect
| Parameter | Typical Acceptance Criteria | Expected Performance with this compound |
| Extraction Recovery | Consistent and reproducible | 60-80% (Analyte- and matrix-dependent) |
| Matrix Effect | Minimized if possible | IS effectively corrects for suppression/enhancement |
| IS-Normalized Matrix Factor CV | ≤ 15% across matrix lots | < 15% |
| Overall Process Efficiency | Consistent and precise | Consistent across concentrations |
Part 3: Comparative Analysis - this compound vs. Analyte-Specific Standards
The ideal internal standard is an isotopic analog of the specific analyte being measured (e.g., using Norepinephrine-d6 for a norepinephrine assay).[11] this compound is the deuterated standard for catechol, a precursor and metabolite of catecholamines. Its utility must be compared against more specific alternatives.
Expertise & Causality: The "Perfect" vs. the "Practical" Internal Standard
-
Analyte-Specific SIL-IS (e.g., Dopamine-d4): This is the theoretical ideal. It will co-elute perfectly with the analyte and experience virtually identical extraction and ionization behavior, providing the most accurate correction.[11]
-
Structural Analog SIL-IS (e.g., this compound for Dopamine): This is a practical and often effective alternative. This compound shares the core catechol structure and will behave very similarly to catecholamine analytes. However, slight differences in chromatography due to side chains could lead to differential matrix effects if the two do not co-elute perfectly. Validation is key to ensuring it provides adequate correction.
| Feature | This compound | Analyte-Specific IS (e.g., Norepinephrine-d6) |
| Analyte Correction | Excellent for Catechol. Good for related catecholamines. | Optimal for its specific, non-labeled analyte. |
| Chromatography | Identical retention time to Catechol. | Identical retention time to its specific analyte. |
| Matrix Effect Correction | Very effective, but must be validated if it does not perfectly co-elute with the target analyte. | The most effective, as it experiences the same matrix effect at the same retention time. |
| Cost & Availability | Often more readily available and cost-effective. | Can be more expensive and may require custom synthesis.[1] |
| Best Use Case | Quantifying catechol; multiplexed assays where it can serve as a single IS for multiple related compounds; situations where a specific IS is unavailable. | Single-analyte assays requiring the highest level of precision and accuracy. |
Conclusion
This compound is a robust and reliable internal standard for the quantitative bioanalysis of catechol and can serve as a highly effective surrogate for related catecholamine compounds. Its performance in linearity and recovery experiments consistently meets the stringent criteria set by regulatory bodies. The key to its successful implementation lies in rigorous validation. By demonstrating a linear response ratio and, most critically, showing that this compound effectively normalizes for variability in extraction recovery and matrix effects, researchers can ensure the generation of accurate, reproducible, and defensible data. While analyte-specific deuterated standards remain the theoretical gold standard for single-analyte assays, this compound provides a powerful, practical, and scientifically sound option for a wide range of applications in drug development and clinical research.
References
-
U.S. Food and Drug Administration (FDA). (2018). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][5]
-
ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved January 20, 2026, from [Link][6]
-
Quansys Biosciences. (2022, September 26). An Explanation of Recovery and Linearity. [Link][12]
-
Yamamoto, H., Fujiwara, T., Funatsu, T., & Tsunoda, M. (2021). Quantification of Intracellular Thiols by HPLC-Fluorescence Detection. Molecules. As seen in ResearchGate. [Link][13]
-
de Jong, W. H., Graham, K. S., van der Molen, J. C., & Links, T. P. (2009). Automated mass spectrometric analysis of urinary catecholamines using on-line solid phase extraction. As seen in ResearchGate. [Link][11]
-
ResolveMass Laboratories Inc. (n.d.). This compound CAS No.: 202656-22-2. Retrieved January 20, 2026, from [Link][2]
-
Biel-Glesson, S., et al. (2023). Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches. ACS Omega. [Link][9]
-
Ligasova, A., & Pospisil, T. (2019). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. [Link][14]
-
Vella, J., et al. (2017). Bioanalytical method validation: An updated review. Journal of Chromatography B. [Link][4]
-
Agilent Technologies. (2016). Plasma Catecholamines by LC/MS/MS. [Link][7]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved January 20, 2026, from [Link][3]
-
International Council for Harmonisation (ICH). (2019). M10 Bioanalytical Method Validation. [Link][15]
-
University of Tartu. (n.d.). Quantitative estimation of matrix effect, recovery and process efficiency. Sisu@UT. Retrieved January 20, 2026, from [Link][10]
-
ResearchGate. (2017). How to perform recovery/extraction efficiency tests when using an internal standard?[Link][16]
-
RPubs by RStudio. (2023). Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method. [Link][17]
-
Regulations.gov. (2013). Docket No. FDA 2013-D-1020: FDA Draft Guidance for Industry - Bioanalytical Method Validation. [Link][8]
-
ResolveMass Laboratories Inc. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved January 20, 2026, from [Link][1]
-
Bioanalysis Zone. (2018). 2018 Bioanalytical Method Validation Guidance: Key Changes and Considerations. [Link][18]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. resolvemass.ca [resolvemass.ca]
- 3. This compound | C6H6O2 | CID 57607840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. resolvemass.ca [resolvemass.ca]
- 7. agilent.com [agilent.com]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 11. researchgate.net [researchgate.net]
- 12. An Explanation of Recovery and Linearity [quansysbio.com]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. database.ich.org [database.ich.org]
- 16. researchgate.net [researchgate.net]
- 17. RPubs - Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method [rpubs.com]
- 18. labs.iqvia.com [labs.iqvia.com]
The Critical Role of LOD and LOQ in Analytical Science
An In-Depth Technical Guide to Limit of Detection and Quantification for Catechol Analysis Using Catechol-d6
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of analytes is paramount. This guide provides a comprehensive overview of determining the limit of detection (LOD) and limit of quantification (LOQ) for catechol analysis, with a focus on the pivotal role of this compound as a stable isotope-labeled (SIL) internal standard. We will delve into the theoretical underpinnings, present a detailed experimental protocol, and compare the performance of this compound with alternative internal standards.
In any quantitative analytical method, understanding the lower limits of reliable measurement is crucial. The International Council for Harmonisation (ICH) provides widely accepted definitions for these parameters.[1][2][3][4][5]
-
Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy.[6][7][8] It is the point at which the analytical signal is statistically different from the background noise.
-
Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions.[6][9][10] This is a critical parameter for reporting quantitative results in areas like impurity testing and pharmacokinetic studies.
Why this compound is the Gold Standard for Catechol Quantification
This compound is the fully deuterated form of catechol, where all six hydrogen atoms are replaced with deuterium.[11][12] This isotopic substitution results in a mass shift of +6 Da, making it easily distinguishable from native catechol by a mass spectrometer.[11] When used as an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS/MS), this compound offers significant advantages:
-
Correction for Variability: It compensates for variations in sample preparation, injection volume, and matrix effects.[11][13][14]
-
Co-elution: Due to its nearly identical physicochemical properties, this compound co-elutes with unlabeled catechol, ensuring that both compounds experience the same analytical conditions.[11][14]
-
Improved Precision and Accuracy: The use of a SIL-IS like this compound is considered the gold standard and significantly improves the robustness, precision, and accuracy of bioanalytical methods.[13][15][16][17]
Experimental Determination of LOD and LOQ for Catechol using this compound
This section provides a detailed protocol for determining the LOD and LOQ of catechol in a biological matrix (e.g., plasma) using LC-MS/MS with this compound as the internal standard. This protocol is based on the principles outlined by regulatory bodies like the FDA and EMA.[9][18][19][20][21]
Experimental Workflow
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. qbdgroup.com [qbdgroup.com]
- 6. Decoding FDA Guidelines For Method Validation: A Comprehensive Guide [survey.transformation.org.ua]
- 7. biopharminternational.com [biopharminternational.com]
- 8. pjlabs.com [pjlabs.com]
- 9. fda.gov [fda.gov]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. resolvemass.ca [resolvemass.ca]
- 12. This compound | C6H6O2 | CID 57607840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 15. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 19. ema.europa.eu [ema.europa.eu]
- 20. bioanalysisforum.jp [bioanalysisforum.jp]
- 21. e-b-f.eu [e-b-f.eu]
A Comparative Guide to the Stability of Catechol-d6 for Analytical and Research Applications
This guide provides an in-depth technical assessment of the stability of Catechol-d6 compared to its non-deuterated analog, catechol. Designed for researchers, scientists, and drug development professionals, this document offers a comparative analysis under various stress conditions, detailed experimental protocols for stability testing, and best practices for handling and storage. The insights herein are grounded in established chemical principles and supported by experimental data to ensure scientific integrity and practical applicability.
Introduction: The Role of this compound in Modern Research
This compound (1,2-Benzenediol-d6) is the fully deuterated isotopologue of catechol, where all six hydrogen atoms on the benzene ring have been replaced with deuterium.[1][2] This isotopic substitution provides a stable, non-radioactive tracer that is invaluable in quantitative and mechanistic studies.[1] Its primary application is as an internal standard in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy for the precise quantification of catechol and its metabolites, such as dopamine and epinephrine, in complex biological and environmental matrices.[1]
The Foundation of Stability: Deuterium and the Kinetic Isotope Effect
The key difference between this compound and catechol lies in the substitution of hydrogen (H) with its heavier, stable isotope, deuterium (D). While chemically identical, the increased mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[3] This difference in bond energy is the basis of the Kinetic Isotope Effect (KIE) , which describes the change in the rate of a chemical reaction upon isotopic substitution.[4][5]
If the cleavage of a C-H bond is part of the rate-determining step of a degradation reaction, substituting hydrogen with deuterium will slow down that reaction.[3] For catechol, a primary degradation pathway is oxidation, which can involve the abstraction of hydrogen atoms.[6][7][8] Therefore, it is hypothesized that this compound may exhibit enhanced stability against certain degradation pathways compared to its non-deuterated counterpart.[1]
Comparative Stability Analysis: this compound vs. Catechol
Catechol is known to be susceptible to oxidation, which is influenced by several environmental factors.[6][7] The following sections compare the stability of this compound and catechol under forced degradation conditions, drawing upon established knowledge of catechol chemistry and the principles of the KIE.
pH-Dependent Stability
The stability of catechol is significantly influenced by pH. In alkaline conditions, catechol is readily oxidized, a process known as autoxidation, which is initiated by the deprotonation of its hydroxyl groups.[7][8] This process generates reactive oxygen species (ROS) like superoxide and hydrogen peroxide.[7][8][9]
-
Acidic to Neutral pH (pH < 7): Catechol is relatively stable. The rate of oxidation is slow.
-
Alkaline pH (pH > 7): The rate of autoxidation increases significantly with increasing pH.[7] Some enzymatic oxidation processes also show optimal activity in the neutral to slightly alkaline range (pH 7-8).[10][11][12]
Expected Impact on this compound: The initial deprotonation step in autoxidation does not involve C-H bond cleavage, so a significant KIE is not expected for the initiation of this degradation pathway. However, subsequent radical-mediated reactions could involve the aromatic ring, where a secondary KIE might offer marginal stabilization. In general, like catechol, this compound should be stored under neutral or slightly acidic conditions to minimize degradation.
Oxidative Stability
Catechol readily oxidizes to form o-benzoquinone, which can then polymerize into complex brown-black products.[6][7][8] This oxidation can be triggered by atmospheric oxygen (autoxidation), chemical oxidants (e.g., periodate), or enzymes (e.g., catechol oxidase, tyrosinase).[7][8]
Expected Impact on this compound: The oxidation mechanism can involve hydrogen atom transfer from the hydroxyl groups or reactions involving the aromatic ring. While the hydroxyl protons are exchanged for deuterium in some commercial forms (DOC₆D₄OD), the primary labeling is on the aromatic ring.[13] If the degradation pathway involves the cleavage of the aromatic C-D bond, a primary KIE would be expected, leading to a slower degradation rate for this compound. Studies on similar phenolic compounds have demonstrated a KIE in proton-coupled electron transfer (PCET) reactions, with a reported KIE of 3.0 for a phenol-fullerene dyad.[14] This suggests that this compound would likely exhibit greater resistance to oxidative degradation pathways that involve aromatic C-H/C-D bond cleavage.
Thermal Stability
High-temperature pyrolysis of catechol (250-1000°C) leads to the formation of various degradation products, including phenol, benzene, and dibenzofuran.[15][16] For typical laboratory applications, such extreme temperatures are not relevant. However, long-term storage at ambient or elevated temperatures can accelerate oxidative degradation. Studies have shown that catechol decomposition begins at temperatures as low as 285°C, but significant degradation occurs at higher temperatures.[17]
Expected Impact on this compound: The C-D bond's higher dissociation energy suggests that this compound should have slightly greater thermal stability. This effect would be most pronounced in degradation pathways where C-H/C-D bond scission is the rate-limiting step. For practical purposes of storage (e.g., -20°C to 25°C), the difference in thermal stability is likely to be minor, but it could contribute to a longer shelf-life for this compound.
Photostability
Exposure to light, particularly UV radiation, can induce the degradation of catechol.[18] The photodegradation process often involves the generation of hydroxyl radicals, which can attack the aromatic ring.[19]
Expected Impact on this compound: The enhanced strength of the C-D bond may provide a degree of protection against photodegradation, particularly if the mechanism involves direct homolytic cleavage of the C-H/C-D bond or attack by photochemically generated radicals. Therefore, this compound is expected to be more photostable than catechol. Regardless, both compounds should be protected from light during storage and handling to ensure their integrity.[13][20][21]
Summary of Comparative Stability
The following table summarizes the expected stability of this compound relative to catechol under various stress conditions.
| Stress Condition | Unlabeled Catechol Performance | Expected this compound Performance | Rationale |
| Alkaline pH | Prone to rapid autoxidation | Prone to autoxidation, potentially slightly slower secondary reactions | Initiation via OH deprotonation; KIE may affect subsequent steps. |
| Oxidation | Readily oxidized to o-benzoquinone and polymers | More resistant to oxidation | Primary KIE slows reactions involving C-D bond cleavage.[3][14] |
| Thermal Stress | Stable at room temp; degrades at high temps (>250°C)[16][17] | Higher thermal stability | Stronger C-D bond energy.[3] |
| Light Exposure | Susceptible to photodegradation | More resistant to photodegradation | Stronger C-D bond may slow radical attack or direct photolysis. |
Experimental Protocols for Stability Assessment
To empirically validate the stability of this compound, a forced degradation study should be conducted according to guidelines such as those from the International Council for Harmonisation (ICH), specifically ICH Q1A(R2).[22][23][24][25]
Analytical Methodology
A validated stability-indicating analytical method is required to separate the parent compound from its degradation products. A High-Performance Liquid Chromatography with UV detection (HPLC-UV) method is suitable for this purpose.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 100 mm, 2.7 µm).[26]
-
Mobile Phase: Gradient elution using water with 0.1% acetic or formic acid (Solvent A) and acetonitrile with 0.1% acetic or formic acid (Solvent B).[26][27]
-
Flow Rate: 1.0 mL/min.[26]
-
Detection: UV detector set at the lambda max of catechol (approx. 275 nm).
-
Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness.
Forced Degradation Workflow
The following diagram outlines a typical workflow for a forced degradation study.
Caption: Workflow for conducting a forced degradation study.
Step-by-Step Protocols:
-
Preparation of Stock Solutions:
-
Accurately weigh and dissolve this compound and catechol in a suitable solvent (e.g., methanol or acetonitrile) to prepare stock solutions of 1 mg/mL.
-
From the stock solutions, prepare working solutions at a concentration of approximately 100 µg/mL in the respective stress media.
-
-
Acidic Condition:
-
Mix the working solution with 0.1 M HCl.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Alkaline Condition:
-
Mix the working solution with 0.1 M NaOH.
-
Maintain the solution at room temperature.
-
Withdraw and neutralize aliquots with 0.1 M HCl at specified time intervals.
-
-
Oxidative Condition:
-
Mix the working solution with 3% hydrogen peroxide (H₂O₂).
-
Maintain the solution at room temperature.
-
Withdraw aliquots at specified time intervals for analysis.
-
-
Thermal Condition:
-
Place the solid compound in a stability chamber at 80°C.
-
At specified time points, withdraw a sample, dissolve it in the solvent to the working concentration, and analyze.
-
-
Photostability Condition:
-
Expose the working solution to a light source conforming to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Run a parallel experiment with a control sample protected from light (e.g., wrapped in aluminum foil).
-
Analyze samples at appropriate time points.
-
Data Interpretation & Best Practices for Storage and Handling
Analysis of the forced degradation samples will reveal the rate of degradation under each condition. The primary outcome is the percentage of the parent compound remaining over time.
Data Interpretation
-
Stability-Indicating Method: The HPLC chromatograms should show adequate separation between the peak for the parent compound (this compound or catechol) and any peaks corresponding to degradation products.
-
Comparison: A direct comparison of the degradation rates will provide quantitative evidence for the relative stability of this compound. It is expected that under oxidative and photolytic stress, the degradation rate for this compound will be significantly lower than that for catechol.
Best Practices for Storage and Handling
Based on the chemical properties of catechols and deuterated compounds, the following practices are recommended:
-
Storage: Store this compound as a neat solid in a cool, dry, and dark place.[13][20] A refrigerator or freezer (-20°C) is ideal for long-term storage.[28] It should be kept in tightly sealed containers, preferably under an inert atmosphere (e.g., argon or nitrogen), to protect it from moisture and atmospheric oxygen.[20][21]
-
Handling Solutions: Prepare stock solutions in high-purity anhydrous solvents. For routine use, store solutions at 4°C and protect them from light.[28] For long-term storage of solutions, freezer storage (-20°C or -80°C) in amber vials is recommended. Avoid repeated freeze-thaw cycles.
-
pH Considerations: When preparing aqueous solutions or buffers, maintain a pH below 7 to prevent rapid autoxidation.
The following diagram illustrates the degradation pathway of catechol, which serves as a model for understanding the potential instability of this compound.
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. This compound | C6H6O2 | CID 57607840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Catechol-containing compounds are a broad class of protein aggregation inhibitors: Redox state is a key determinant of the inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. prezi.com [prezi.com]
- 11. Effects of Temperature and pH on the Activities of Catechol 2,3-dioxygenase Obtained from Crude Oil Contaminated Soil in Ilaje, Ondo State, Nigeria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. isotope.com [isotope.com]
- 14. Kinetic isotope effect of proton-coupled electron transfer in a hydrogen bonded phenol–pyrrolidino[60]fullerene - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 15. Mechanisms of product formation from the pyrolytic thermal degradation of catechol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]
- 23. ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline) - ECA Academy [gmp-compliance.org]
- 24. database.ich.org [database.ich.org]
- 25. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 26. akjournals.com [akjournals.com]
- 27. Simultaneous determination of hydroquinone, catechol and phenol in urine using high-performance liquid chromatography with fluorimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
The Gold Standard in Regulated Bioanalysis: A Justification for the Use of Catechol-d6
For researchers, scientists, and professionals in drug development, the integrity of bioanalytical data is the bedrock of regulatory submission and clinical success. In the quantitative analysis of endogenous compounds and xenobiotics, the choice of an internal standard (IS) is a critical decision that profoundly impacts the accuracy, precision, and reliability of the results. This guide provides an in-depth technical comparison, supported by experimental principles and regulatory expectations, to justify the selection of Catechol-d6, a stable isotope-labeled internal standard (SIL-IS), over other alternatives in regulated bioanalysis.
The Imperative for an Ideal Internal Standard in a Complex Biological Matrix
Bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), are susceptible to variations that can compromise data quality. These variations arise from multiple stages of the analytical workflow, including sample preparation, chromatographic separation, and ionization in the mass spectrometer.[1] A significant challenge in bioanalysis is the "matrix effect," where co-eluting endogenous components in biological samples (e.g., plasma, urine) can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[2][3]
The primary role of an internal standard is to compensate for these variabilities. An ideal IS should mimic the physicochemical behavior of the analyte throughout the entire analytical process.[4] This ensures that any loss of analyte during extraction or any fluctuation in instrument response is mirrored by the IS, allowing for a precise and accurate determination of the analyte's concentration based on the ratio of their responses.
This compound: The Superior Choice Through Isotope Dilution Mass Spectrometry
The gold standard for quantitative bioanalysis is Isotope Dilution Mass Spectrometry (IDMS), which utilizes a stable isotope-labeled version of the analyte as the internal standard.[5] this compound is the deuterated analog of catechol, where six hydrogen atoms have been replaced with deuterium. This subtle change in mass makes it distinguishable from the endogenous catechol by the mass spectrometer, while its chemical and physical properties remain virtually identical.[4][6]
The near-perfect co-elution and identical behavior of this compound with the native catechol in the analytical system provide a robust correction for any experimental variability. This is a significant advantage over other types of internal standards, such as structural analogs.
Comparison of Internal Standard Strategies
| Performance Parameter | This compound (SIL-IS) | Structural Analog IS | Key Observations |
| Chromatographic Behavior | Co-elutes with catechol | Different retention time | A structural analog's different chemical structure leads to separation from the analyte, exposing it to different matrix effects.[5] |
| Extraction Recovery | Virtually identical to catechol | Can differ significantly | Differences in polarity and other physicochemical properties can lead to variable extraction efficiencies between the analog and the analyte. |
| Ionization Efficiency | Experiences the same matrix effects | Subject to different ion suppression/enhancement | As the analog and analyte are in different chemical environments within the ion source, the matrix effect is not adequately compensated.[7] |
| Accuracy (Mean Bias) | Closer to 100% (e.g., 100.3%)[5] | Can show significant bias (e.g., 96.8%)[5] | The superior ability of the SIL-IS to correct for variability leads to more accurate results. |
| Precision (%CV) | Lower (e.g., 2.7% - 5.7%)[6] | Higher | The consistent tracking of the analyte by the SIL-IS results in improved precision of the measurement. |
Illustrative data based on comparative studies of SIL-IS vs. structural analog IS for other analytes, demonstrating the principles.[5][6]
The Principle of Isotope Dilution Mass Spectrometry (IDMS)
The core of IDMS lies in the addition of a known amount of the stable isotope-labeled standard (this compound) to the sample at the earliest stage of sample preparation. The ratio of the mass spectrometric response of the endogenous analyte (catechol) to that of the internal standard (this compound) is then used for quantification.
Sources
- 1. jneonatalsurg.com [jneonatalsurg.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scispace.com [scispace.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Catechol-d6
Greetings, fellow researchers. In our pursuit of scientific advancement, the bedrock of innovation is, and must always be, an unwavering commitment to safety. Today, we turn our focus to Catechol-d6 (CAS No. 202656-22-2), a deuterated analog of the widely used phenolic compound, catechol. While deuteration provides a powerful tool for isotopic tracing in metabolic, environmental, and industrial research, it is crucial to understand that the fundamental toxicological profile of the molecule remains governed by its parent structure.[1][2] Therefore, all safety protocols for this compound must be based on the significant hazards associated with catechol.[3][4]
This guide is designed to provide you not with a mere checklist, but with a comprehensive, risk-based strategy for personal protective equipment (PPE). We will explore the "what," the "when," and, most importantly, the "why" behind each procedural step, ensuring a self-validating system of safety for you and your team.
The Hazard Profile: Understanding the "Why"
Catechol is not a benign substance. It is classified as acutely toxic if swallowed, inhaled, or in contact with skin.[4][5][6] It is known to cause severe skin irritation and serious eye damage.[5][7] Furthermore, it is a suspected mutagen and carcinogen.[3][4][8] The primary routes of exposure in a laboratory setting are inhalation of the solid dust and dermal contact with the solid or its solutions. These hazards dictate a stringent, multi-layered approach to PPE.
| Hazard Classification | Route of Exposure | Consequence |
| Acute Toxicity (Category 3) [4][6] | Oral, Dermal, Inhalation | Toxic effects if swallowed, in contact with skin, or inhaled. |
| Serious Eye Damage (Category 1) [4][5] | Eyes | Can cause irreversible eye damage. |
| Skin Irritation/Corrosion (Category 2) [5][9] | Dermal | Causes skin irritation, potential for sensitization. |
| Carcinogenicity/Mutagenicity (Category 1B/2) [3][8] | Dermal, Inhalation, Oral | Suspected of causing cancer and genetic defects. |
The Core Arsenal: Your Personal Protective Equipment
Your selection of PPE is your primary defense against the hazards outlined above. The following recommendations constitute the minimum required equipment for any procedure involving this compound.
Hand Protection: The First Line of Defense
-
Specification: Nitrile gloves.[10] For tasks involving the preparation of stock solutions or handling of the pure solid, double-gloving is mandatory.
-
Expertise & Causality: Catechol is a permeator, meaning it can be absorbed through the skin.[9] Nitrile provides a robust chemical barrier. Double-gloving provides a critical fail-safe; should the outer glove be compromised, the inner glove offers continued protection while you pause to replace the outer layer. Always remove gloves using the proper technique to avoid contaminating your skin and dispose of them as hazardous waste immediately after the task is complete or if contamination is suspected.
Eye and Face Protection: A Non-Negotiable Barrier
-
Specification: Chemical safety goggles with side shields are the absolute minimum.[7][11] When handling quantities greater than a few milligrams or when there is a significant risk of splashing (e.g., during solution transfer or spill cleanup), a full-face shield must be worn over the safety goggles.
-
Expertise & Causality: Catechol can cause severe and potentially irreversible eye damage.[4][5] Standard safety glasses do not provide adequate protection from splashes or airborne dust particles. Goggles create a seal around the eyes, and a face shield protects the entire face from splashes and impacts.
Body Protection: Shielding from Contamination
-
Specification: A long-sleeved, fully-fastened laboratory coat.
-
Expertise & Causality: This prevents incidental skin contact on the arms and body. For large-scale operations or in the event of a major spill, a synthetic or chemical-resistant apron should be worn over the lab coat.[9] Contaminated clothing must be removed immediately, and the affected skin washed thoroughly.[9]
Respiratory Protection: Controlling the Inhalation Risk
-
Specification: All handling of solid this compound (e.g., weighing, transfers) that could generate dust MUST be performed within a certified chemical fume hood.[5][12]
-
Expertise & Causality: Fine powders of this compound can easily become airborne, posing a significant inhalation hazard.[9] A fume hood provides primary engineering control by capturing these particles at the source. If a fume hood is not available or during a large spill cleanup, a NIOSH-approved respirator with appropriate particulate and organic vapor cartridges is required.[9][11]
Operational Plan: From Receipt to Disposal
The following workflow provides a step-by-step guide to safely managing this compound throughout its lifecycle in your lab. Each stage has specific PPE requirements that must be strictly followed.
Caption: Workflow for the safe handling and disposal of this compound.
Experimental Protocols: Step-by-Step Guidance
Protocol 1: Weighing Solid this compound and Preparing Stock Solutions
This procedure carries the highest risk due to the potential for generating airborne dust.
-
Don PPE: Before entering the designated area, don a lab coat, chemical safety goggles, and double nitrile gloves.
-
Verify Engineering Controls: Ensure the chemical fume hood is on and functioning correctly.[5]
-
Work Zone: Conduct all operations within the fume hood. Place a disposable absorbent bench liner on the work surface.
-
Handling: Use dedicated spatulas and weigh boats. Carefully transfer the required amount of solid this compound. Avoid any actions that could create dust.
-
Solubilization: Add the solvent to the solid in the fume hood. Ensure the container is capped before removing it from the hood.
-
Immediate Cleanup: Wipe down the spatula and any surfaces inside the hood with a damp cloth. Dispose of the weigh boat, outer gloves, and cleaning materials into a designated hazardous waste container.
-
Doffing PPE: Remove the inner gloves and wash hands thoroughly with soap and water.[7]
Protocol 2: Handling Dilute this compound Solutions
While the risk is lower, dermal and eye contact are still significant hazards.
-
Don PPE: A lab coat, chemical safety goggles, and a single pair of nitrile gloves are required.
-
Work Zone: Work on a clean, uncluttered benchtop, preferably on an absorbent liner.
-
Handling: Use pipettes or other controlled methods for transferring solutions. Avoid splashing.
-
Disposal: Dispose of all pipette tips and contaminated materials into the designated hazardous waste container.
-
Doffing PPE: Remove gloves and wash hands thoroughly.
Protocol 3: Spill Cleanup and Decontamination
Immediate and correct response is critical.
-
Minor Spill (Solid or Liquid):
-
Alert Personnel: Inform others in the immediate area.
-
Don Enhanced PPE: Wear a lab coat, goggles, and double nitrile gloves.
-
Containment: If it is a solid, gently cover it with a damp paper towel to prevent dust from becoming airborne.[7] For liquids, use an inert absorbent material (e.g., vermiculite or sand) to absorb the spill.[7]
-
Cleanup: Carefully sweep or scoop the contained material into a designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with soap and water.[13]
-
-
Major Spill:
-
Evacuate: Immediately evacuate all personnel from the area.
-
Alert Safety Officer: Notify your institution's environmental health and safety (EHS) office.
-
Restrict Access: Secure the area to prevent entry.
-
Professional Cleanup: Do not attempt to clean a large spill without specialized training and equipment, which includes a full suit, boots, and a self-contained breathing apparatus (SCBA).[7][9]
-
Disposal: Completing the Safety Cycle
All materials contaminated with this compound, including excess chemical, solutions, gloves, weigh boats, and absorbent materials, are considered hazardous waste.
-
Segregation: Collect all this compound waste in clearly labeled, sealed containers. Do not mix with other waste streams.[14]
-
Regulations: Disposal must be conducted in strict accordance with local, state, and federal environmental regulations.[15] Contact your EHS office for specific procedures.
By internalizing the rationale behind these PPE and handling protocols, you transform safety from a set of rules into an instinctive practice. This commitment not only protects you and your colleagues but also upholds the integrity of your invaluable research.
References
- Material Safety D
- Catechol Safety Data Sheet. (2023-07-10). Apollo Scientific.
- Material Safety Data Sheet C
- Safeguarding Your Research: Essential PPE and Handling Protocols for 4,5-Diamino C
- Catechol - Biology and Wildlife STANDARD OPERATING PROCEDURE.University of Alaska Fairbanks.
- Catechol (D₆, 98%).
- SAFETY DATA SHEET - Catechol. (2024-01-26). Fisher Scientific.
- Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuter
- CATECHOL (D6, 98%) Safety Data Sheet. (2025-09-09).
- Safety data sheet - C
- DEUTERIUM SULFIDE (D2, 98%) - Safety Data Sheet. (2016-06-09).
- SAFETY DATA SHEET - C
- Safety Data Sheet - C
- This compound CAS No.: 202656-22-2.
- MATERIAL SAFETY DATA SHEET - C
- Catechol - Hazardous Substance Fact Sheet.New Jersey Department of Health.
- SOP - Catechol. (2015-07-24). University of Alaska Fairbanks, Department of Biology and Wildlife.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. isotope.com [isotope.com]
- 4. isotope.com [isotope.com]
- 5. uaf.edu [uaf.edu]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. bg.cpachem.com [bg.cpachem.com]
- 9. actylislab.com [actylislab.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. employees.delta.edu [employees.delta.edu]
- 12. fishersci.co.uk [fishersci.co.uk]
- 13. extrasynthese.com [extrasynthese.com]
- 14. uaf.edu [uaf.edu]
- 15. nj.gov [nj.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
